molecular formula C16H15F3O B1672750 FKGK18 CAS No. 1071001-09-6

FKGK18

Cat. No.: B1672750
CAS No.: 1071001-09-6
M. Wt: 280.28 g/mol
InChI Key: VCWWTQMRNJSJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FKGK 18 is an inhibitor of group VIA (GVIA) calcium-independent phospholipase A2 (iPLA2). It inhibits GVIA iPLA2 by 99.9% at 0.091 mole fraction in a mixed micelle activity assay and is selective for GVIA iPLA2 over GIVA cPLA2 and GV sPLA2 where it shows 80.8 and 36.8% inhibition, respectively. FKGK 18 inhibits iPLA2β activity in cytosolic extracts from INS-1 cells overexpressing iPLA2β (IC50 = ~50 nM) as well as iPLA2γ activity in mouse heart membrane fractions (IC50s = ~1-3 μM). It inhibits glucose-induced increases in prostaglandin E2 (PGE2; ) production and insulin secretion in human pancreatic islets when used at a concentration of 10 μM and inhibits thapsigargin-induced apoptosis in INS-1 cells overexpressing iPLA2β in a concentration-dependent manner. FKGK 18 (20 mg/kg, 3 times per week) reduces blood glucose levels in an intraperitoneal glucose tolerance test, decreases the incidence of diabetes, and increases serum insulin levels in non-obese diabetic (NOD) mice.>Novel Inhibitor of Group VIA Ca(2+)-Independent Phospholipase A2 (iPLA2β) for Preventing Beta-Cell Apoptosis and Diabetes>FKGK18 is the most potent inhibitor of GVIA iPLA (X(I)(50) = 0.0002) ever reported. Being 195 and >455 times more potent for GVIA iPLA than for GIVA cPLA and GV sPLA, respectively. Group VIA calcium-independent phospholipase A (GVIA iPLA) has recently emerged as a novel pharmaceutical target.

Properties

IUPAC Name

1,1,1-trifluoro-6-naphthalen-2-ylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWWTQMRNJSJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

FKGK18: A Technical Deep-Dive into its Mechanism of Action as a Novel iPLA2β Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FKGK18 is a potent, reversible, and selective inhibitor of the Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3][4][5] This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. Unlike the widely used irreversible inhibitor bromoenol lactone (BEL), this compound offers the significant advantages of reversibility and greater specificity, making it a more suitable candidate for both in vitro and in vivo studies.[1][3][4][5] Its primary therapeutic potential lies in the prevention of beta-cell apoptosis, with implications for the treatment of diabetes.[1][2][4]

Core Mechanism of Action: Targeting iPLA2β

The primary molecular target of this compound is the enzyme iPLA2β, a key player in membrane phospholipid remodeling, signal transduction, and apoptosis.[3][4] this compound is a fluoroketone (FK)-based compound that is suggested to interact with the lipase consensus sequence of iPLA2.[3][4] This interaction inhibits the enzyme's ability to hydrolyze the sn-2 substituent from membrane phospholipids, a process that releases arachidonic acid and other lipid signaling molecules.

A critical feature of this compound is its reversible inhibition of iPLA2β.[1][3][4][5] This contrasts with BEL, a suicide inhibitor that forms a covalent bond with the enzyme, leading to irreversible inactivation.[3] The reversibility of this compound makes it a more valuable tool for studying the dynamic roles of iPLA2β and a potentially safer therapeutic agent.

Furthermore, this compound demonstrates a high degree of selectivity. It is significantly more potent against iPLA2β compared to other phospholipase A2 isoforms, such as iPLA2γ, cytosolic PLA2 (cPLA2), and secretory PLA2 (sPLA2).[1][2][3][4] It also does not exhibit non-specific inhibition of proteases like α-chymotrypsin, a known off-target effect of BEL.[1][3][4][5]

Signaling Pathways Modulated by this compound

By inhibiting iPLA2β, this compound intervenes in several critical downstream signaling cascades, particularly those related to beta-cell function and survival under conditions of endoplasmic reticulum (ER) stress.

Inhibition of ER Stress-Induced Apoptosis Pathway

ER stress is a major contributor to beta-cell dysfunction and death in diabetes. The activation of iPLA2β is a key step in the ER stress-induced apoptotic pathway. This compound's inhibition of iPLA2β disrupts this pathway, leading to a reduction in beta-cell apoptosis.[1][4][5] A key downstream consequence of iPLA2β activation during ER stress is the induction of neutral sphingomyelinase 2 (NSMase2).[1][3] this compound has been shown to effectively inhibit this induction.[3][6]

ER_Stress_Apoptosis_Pathway ER_Stress ER Stress (e.g., Thapsigargin) iPLA2b iPLA2β Activation ER_Stress->iPLA2b NSMase2 NSMase2 Expression iPLA2b->NSMase2 This compound This compound This compound->iPLA2b Inhibits Apoptosis Beta-Cell Apoptosis NSMase2->Apoptosis Insulin_Secretion_Pathway Glucose High Glucose iPLA2b_activation iPLA2β Activation Glucose->iPLA2b_activation AA_Release Arachidonic Acid Release iPLA2b_activation->AA_Release GSIS Glucose-Stimulated Insulin Secretion iPLA2b_activation->GSIS This compound This compound This compound->iPLA2b_activation Inhibits PGE2_Production PGE2 Production AA_Release->PGE2_Production iPLA2_Activity_Assay_Workflow cluster_prep Sample Preparation cluster_assay Activity Assay Cell_Homogenization Cell/Tissue Homogenization Centrifugation Centrifugation Cell_Homogenization->Centrifugation Cytosol_Membrane_Separation Separation of Cytosol and Membrane Fractions Centrifugation->Cytosol_Membrane_Separation Reaction_Setup Reaction Setup with Radiolabeled Substrate and this compound Cytosol_Membrane_Separation->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination Extraction Fatty Acid Extraction Termination->Extraction Quantification Quantification by Scintillation Counting Extraction->Quantification TUNEL_Assay_Workflow Cell_Seeding Seed INS-1 OE Cells Treatment Treat with Thapsigargin +/- this compound (24h) Cell_Seeding->Treatment Cell_Harvesting Harvest and Fix Cells Treatment->Cell_Harvesting Permeabilization Permeabilize Cells Cell_Harvesting->Permeabilization TUNEL_Staining TUNEL Staining Permeabilization->TUNEL_Staining Flow_Cytometry Flow Cytometry Analysis TUNEL_Staining->Flow_Cytometry Quantification Quantify Apoptotic Cells Flow_Cytometry->Quantification

References

FKGK18: A Selective and Reversible Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Group VIA Ca2+-independent phospholipase A2 (iPLA2β) is a key enzyme in cellular signaling, implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and metabolic disorders. The development of selective inhibitors for iPLA2β is crucial for elucidating its precise functions and for therapeutic intervention. This technical guide provides a comprehensive overview of FKGK18, a potent and selective fluoroketone-based inhibitor of iPLA2β. This document details the quantitative inhibitory profile of this compound, outlines experimental protocols for its characterization, and visualizes its impact on relevant signaling pathways, offering a valuable resource for researchers in the field.

Introduction

Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, releasing a free fatty acid and a lysophospholipid.[1][2] These products can act as second messengers in a multitude of signaling cascades.[2][3] The Ca2+-independent PLA2 (iPLA2) family, particularly the Group VIA isoform iPLA2β, has garnered significant attention for its role in membrane remodeling, cell proliferation, apoptosis, and signal transduction.[1][2] Dysregulation of iPLA2β activity has been linked to various diseases, including neurodegenerative disorders, diabetes, and cardiovascular abnormalities.[1][4]

Historically, bromoenol lactone (BEL) has been a widely used inhibitor to study iPLA2β.[5][6] However, BEL exhibits several limitations, including irreversible inhibition, instability in solution, and off-target effects, making it suboptimal for in vivo studies.[5][6] This has spurred the development of novel, more specific inhibitors. This compound, a fluoroketone-based compound, has emerged as a promising alternative, demonstrating potent and selective inhibition of iPLA2β.[5][6] A key advantage of this compound is its reversible mode of action, making it a more suitable tool for both in vitro and in vivo investigations.[5][6]

This guide aims to provide a detailed technical resource on this compound for the scientific community, focusing on its quantitative characteristics, experimental methodologies for its study, and its effects on cellular signaling pathways.

Quantitative Data Presentation

The inhibitory potency and selectivity of this compound have been characterized across various studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound against iPLA2 Isoforms

Target EnzymeCell/Tissue SourceIC50Reference
iPLA2βINS-1 cells overexpressing iPLA2β (cytosol)~5 x 10⁻⁸ M (~50 nM)[5][6]
iPLA2γMouse heart membrane fractions~1-3 µM[5][6]

Table 2: Selectivity Profile of this compound

EnzymeInhibition (%)Molar Fraction of this compoundReference
Group VIA iPLA2 (iPLA2β)99.9%0.091[7][8]
Group IVA cPLA280.8%0.091[7][8]
Group V sPLA236.8%0.091[7][8]
α-chymotrypsinIneffective inhibitorNot specified[5][6]

Note: The selectivity data from the mixed micelle assay indicates high potency against GVIA iPLA2 at a specific molar fraction, with lower but still significant inhibition of GIVA cPLA2 under these conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

iPLA2β Activity Assay (Radiolabeled Substrate Method)

This protocol is adapted from methods described in studies characterizing this compound and general phospholipase A2 assays.[7]

Objective: To measure the enzymatic activity of iPLA2β in the presence and absence of this compound to determine its inhibitory potency (IC50).

Materials:

  • Cell or tissue lysates (e.g., cytosol from INS-1 cells overexpressing iPLA2β)

  • This compound (and other inhibitors like S-BEL, R-BEL for comparison)

  • Radiolabeled substrate: L-α-1-palmitoyl-2-arachidonoyl-[arachidonoyl-1-¹⁴C] phosphatidylcholine

  • Unlabeled L-α-phosphatidylcholine

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing EGTA to chelate Ca2+

  • ATP solution

  • Dole's extraction medium (isopropanol:n-heptane:H₂SO₄)

  • Scintillation fluid and counter

Procedure:

  • Sample Preparation: Prepare cytosolic fractions from cells or tissues using standard homogenization and centrifugation techniques. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Substrate Preparation: Prepare liposomes containing the radiolabeled and unlabeled phosphatidylcholine. The specific ratio will depend on the desired specific activity.

  • Reaction Setup:

    • In microcentrifuge tubes, add a defined amount of protein from the cell/tissue lysate (e.g., 30 µg).

    • Add varying concentrations of this compound (or vehicle control, typically DMSO). Pre-incubate for a specified time if required.

    • Add ATP to the reaction mixture to support iPLA2β activity.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the prepared liposomal substrate to each tube.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 3-5 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding Dole's extraction medium.

    • Vortex thoroughly to extract the lipids.

    • Separate the phases by centrifugation. The released radiolabeled arachidonic acid will be in the organic phase.

  • Quantification:

    • Transfer an aliquot of the organic phase to a scintillation vial.

    • Evaporate the solvent.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the iPLA2β activity as the amount of released radiolabeled fatty acid per unit of time per amount of protein.

    • Plot the percentage of residual activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

ER Stress-Induced Apoptosis Assay (TUNEL Staining with Flow Cytometry)

This protocol is based on the methods used to demonstrate the protective effects of this compound against apoptosis.[5][9]

Objective: To quantify the effect of this compound on apoptosis induced by endoplasmic reticulum (ER) stress.

Materials:

  • INS-1 cells overexpressing iPLA2β (or other relevant cell line)

  • Thapsigargin (ER stress inducer)

  • This compound

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit for flow cytometry

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture INS-1 OE cells to the desired confluency.

    • Treat the cells with vehicle (DMSO), thapsigargin (e.g., 1 µM) alone, or thapsigargin in the presence of varying concentrations of this compound (e.g., 10⁻⁷–10⁻⁵ M) for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Fix the cells in a suitable fixative (e.g., 1% paraformaldehyde) on ice.

  • Permeabilization and Staining:

    • Permeabilize the cells using a permeabilization buffer (e.g., 70% ethanol or Triton X-100 based buffer).

    • Perform the TUNEL staining according to the manufacturer's protocol. This typically involves an enzymatic step to label the 3'-hydroxyl ends of fragmented DNA with a fluorescently labeled dUTP, followed by a staining step for total DNA content (e.g., with Propidium Iodide).

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the fluorescent labels at the appropriate wavelengths.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Quantify the percentage of TUNEL-positive (apoptotic) cells.

  • Data Analysis:

    • Compare the percentage of apoptotic cells in the different treatment groups.

    • Express the data as fold-change in apoptosis relative to the vehicle-treated control group.

Glucose-Stimulated Insulin Secretion (GSIS) and PGE2 Release Assay

This protocol describes the methodology to assess the impact of this compound on pancreatic islet function.[5][10]

Objective: To measure the effect of this compound on insulin and prostaglandin E2 (PGE2) secretion from pancreatic islets in response to glucose stimulation.

Materials:

  • Isolated human or rodent pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., 5 mM for basal and 20 mM for stimulated)

  • This compound

  • Insulin ELISA kit

  • PGE2 ELISA kit

Procedure:

  • Islet Culture and Pre-incubation:

    • Culture the isolated islets overnight.

    • Pre-incubate the islets (e.g., 30 islets per condition) in KRB buffer with a basal glucose concentration (e.g., 5 mM) for 1 hour at 37°C.

  • Inhibitor Treatment:

    • Replace the pre-incubation buffer with fresh basal glucose KRB containing either vehicle (DMSO) or this compound (e.g., 10⁻⁶ M) and incubate for 1 hour.

  • Glucose Stimulation:

    • Replace the buffer with KRB containing:

      • Basal glucose (5 mM) + vehicle

      • Basal glucose (5 mM) + this compound

      • High glucose (20 mM) + vehicle

      • High glucose (20 mM) + this compound

    • Incubate for 1 hour at 37°C.

  • Sample Collection:

    • Collect the supernatant (medium) from each condition.

  • Quantification:

    • Measure the insulin concentration in the collected media using an insulin ELISA kit according to the manufacturer's instructions.

    • Measure the PGE2 concentration in the collected media using a PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the amount of insulin and PGE2 secreted under each condition.

    • Compare the stimulated secretion in the presence and absence of this compound to determine its inhibitory effect.

Signaling Pathways and Visualizations

iPLA2β is involved in complex signaling networks. This compound, by inhibiting iPLA2β, modulates these pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling events.

iPLA2β-Mediated Lipid Signaling Cascade

This pathway illustrates the central role of iPLA2β in generating lipid second messengers and how this compound intervenes.

iPLA2B_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipid Membrane Phospholipids iPLA2B iPLA2β Phospholipid->iPLA2B Substrate ArachidonicAcid Arachidonic Acid iPLA2B->ArachidonicAcid Lysophospholipid Lysophospholipid iPLA2B->Lysophospholipid This compound This compound This compound->iPLA2B Inhibits LOX Lipoxygenases ArachidonicAcid->LOX COX Cyclooxygenases ArachidonicAcid->COX LPA Lysophosphatidic Acid (LPA) Lysophospholipid->LPA Metabolism Prostaglandins Prostaglandins (e.g., PGE2) Leukotrienes Leukotrienes LOX->Leukotrienes COX->Prostaglandins Pro-inflammatory LPA->Prostaglandins Further Signaling LPA->Leukotrienes Further Signaling

Caption: this compound inhibits iPLA2β, blocking the release of arachidonic acid and lysophospholipids.

This compound Experimental Workflow for Inhibitor Characterization

This diagram outlines the logical flow of experiments to characterize a novel iPLA2β inhibitor like this compound.

FKGK18_Workflow start Start: Hypothesis This compound is a selective iPLA2β inhibitor biochem_assay Biochemical Assay: iPLA2β Activity Assay start->biochem_assay ic50 Determine IC50 for iPLA2β biochem_assay->ic50 selectivity Selectivity Profiling (vs. iPLA2γ, cPLA2, sPLA2) ic50->selectivity cell_based Cell-Based Assays selectivity->cell_based gsis GSIS & PGE2 Release Assay cell_based->gsis apoptosis ER Stress-Induced Apoptosis Assay (TUNEL) cell_based->apoptosis mechanism Mechanism of Action Study (Reversibility) gsis->mechanism apoptosis->mechanism conclusion Conclusion: This compound is a potent, selective, and reversible iPLA2β inhibitor mechanism->conclusion

Caption: A logical workflow for the characterization of this compound as an iPLA2β inhibitor.

Role of this compound in Preventing ER Stress-Induced Beta-Cell Apoptosis

This diagram illustrates the signaling pathway leading to beta-cell apoptosis under ER stress and the point of intervention by this compound.

ER_Stress_Apoptosis ER_Stress ER Stress (e.g., Thapsigargin) iPLA2B_activation iPLA2β Activation ER_Stress->iPLA2B_activation nSMase2 Neutral Sphingomyelinase 2 (nSMase2) Induction iPLA2B_activation->nSMase2 This compound This compound This compound->iPLA2B_activation Inhibits Ceramide Ceramide Production nSMase2->Ceramide Mitochondria Mitochondrial Dysfunction (Cytochrome c release) Ceramide->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis β-Cell Apoptosis Caspases->Apoptosis

Caption: this compound prevents ER stress-induced apoptosis by inhibiting iPLA2β activation.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying iPLA2β. Its high potency, selectivity over other PLA2 isoforms, and, crucially, its reversible mechanism of action, make it a superior alternative to previously available inhibitors like BEL, particularly for in vivo applications.[5][6] The data and protocols presented in this guide underscore the utility of this compound in dissecting the complex roles of iPLA2β in cellular signaling and disease pathogenesis. For researchers in drug development, this compound serves as a valuable lead compound for the design of therapeutic agents targeting iPLA2β-mediated pathologies. Further investigation into the in vivo efficacy and safety profile of this compound and its derivatives is warranted to translate these promising preclinical findings into clinical applications.

References

An In-depth Technical Guide to FKGK18: A Potent and Reversible iPLA2β Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of FKGK18, a fluoroketone-based inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β). This compound has emerged as a valuable research tool and a potential therapeutic candidate for conditions involving iPLA2β dysregulation, such as diabetes.[1][2]

Chemical Structure and Properties

This compound, chemically known as 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one, is a synthetic compound designed for potent and selective inhibition of iPLA2β.[1][3] Its structure features a trifluoromethyl ketone warhead responsible for the inhibitory activity and a naphthalene group connected by a carbon chain, which contributes to its selectivity.[3]

PropertyValueReference
Chemical Name 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one[1][3]
Molecular Formula C16H15F3O[4][5]
Molecular Weight 280.28 g/mol [4]
CAS Number 1071001-09-6[4][5]

Mechanism of Action and Selectivity

This compound is a potent, reversible inhibitor of iPLA2β.[1][2][6] Unlike the commonly used inhibitor bromoenol lactone (BEL), which is irreversible and can be cytotoxic, this compound offers a more suitable profile for both ex vivo and in vivo studies.[1][2][6] Its inhibitory action is significantly more potent against iPLA2β compared to other phospholipase A2 isoforms.

EnzymeIC50Selectivity vs. iPLA2βReference
iPLA2β (cytosolic) ~5 x 10⁻⁸ M-[3]
iPLA2γ (membrane-associated) ~1-3 µM~100-fold[4]
cPLA2 (GIVA) -195-fold more potent for iPLA2β[1][3]
sPLA2 (GV) ->455-fold more potent for iPLA2β[1][3]

Biological Activities and Therapeutic Potential

This compound has been shown to modulate several biological processes mediated by iPLA2β, highlighting its therapeutic potential, particularly in the context of diabetes.

Inhibition of Glucose-Stimulated Insulin Secretion (GSIS) and Prostaglandin E2 (PGE2) Generation

In human pancreatic islets, this compound significantly inhibits glucose-stimulated insulin secretion and the associated release of PGE2, a product of arachidonic acid metabolism.[1] This suggests a role for iPLA2β in the signaling pathways governing insulin release.

ConditionInsulin SecretionPGE2 ReleaseReference
Basal Glucose (5 mM) No significant changeNo significant change[1]
Stimulated Glucose (20 mM) Significantly decreased to basal levelsSignificantly reduced[1]
Prevention of Beta-Cell Apoptosis

This compound has demonstrated a protective effect against endoplasmic reticulum (ER) stress-induced apoptosis in pancreatic beta-cells.[3][6] It achieves this by inhibiting the expression of neutral sphingomyelinase 2 (NSMase2), a downstream effector of iPLA2β in the apoptotic pathway.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.[1]

iPLA2 Activity Assay

Objective: To determine the inhibitory effect of this compound on iPLA2 activity.

Materials:

  • INS-1 insulinoma cells overexpressing iPLA2β (OE) or mouse heart membrane preparations.

  • Cytosol/membrane extraction buffer.

  • Assay buffer containing ATP.

  • Varying concentrations of this compound.

  • Radiolabeled substrate (e.g., L-α-1-palmitoyl-2-arachidonyl-[arachidonyl-1-¹⁴C]).

Procedure:

  • Prepare cytosol from INS-1 OE cells or membrane fractions from mouse hearts.

  • Aliquots of protein (30 µg) are incubated in the assay buffer.

  • Add varying concentrations of this compound to the protein aliquots.

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate for a specified time at 37°C.

  • Terminate the reaction and extract the released radiolabeled arachidonic acid.

  • Quantify the radioactivity using liquid scintillation counting to determine iPLA2 activity.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the impact of this compound on insulin secretion from pancreatic islets.

Materials:

  • Human or rodent pancreatic islets.

  • Krebs-Ringer buffer (KRB) with varying glucose concentrations (e.g., 5 mM for basal, 20 mM for stimulated).

  • This compound solution.

  • Insulin ELISA kit.

Procedure:

  • Culture pancreatic islets (e.g., 30 islets per condition).

  • Pre-incubate islets in KRB with basal glucose (5 mM) for 1 hour.

  • Incubate the islets in KRB with basal (5G) or stimulating (20G) glucose concentrations, in the presence or absence of this compound.

  • Collect the supernatant after the incubation period.

  • Measure the insulin concentration in the supernatant using an insulin ELISA kit.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

FKGK18_Mechanism_of_Action cluster_upstream Upstream Stimuli cluster_enzyme Enzyme cluster_downstream Downstream Effects cluster_outcomes Biological Outcomes ER_Stress ER Stress iPLA2b iPLA2β ER_Stress->iPLA2b Glucose High Glucose Glucose->iPLA2b AA_Hydrolysis Arachidonic Acid Hydrolysis iPLA2b->AA_Hydrolysis NSMase2_Expression NSMase2 Expression iPLA2b->NSMase2_Expression PGE2_Release PGE2 Release AA_Hydrolysis->PGE2_Release GSIS Insulin Secretion AA_Hydrolysis->GSIS Apoptosis Beta-Cell Apoptosis NSMase2_Expression->Apoptosis This compound This compound This compound->iPLA2b

Caption: this compound inhibits iPLA2β, blocking downstream signaling pathways.

Experimental_Workflow_GSIS Isolate_Islets 1. Isolate Pancreatic Islets Pre_Incubate 2. Pre-incubate in Basal Glucose (5 mM) Isolate_Islets->Pre_Incubate Treatment_Groups 3. Divide into Treatment Groups Pre_Incubate->Treatment_Groups Basal Basal Glucose (5G) Treatment_Groups->Basal Stimulated Stimulated Glucose (20G) Treatment_Groups->Stimulated Stimulated_this compound Stimulated Glucose (20G) + this compound Treatment_Groups->Stimulated_this compound Incubate 4. Incubate for 1 hour at 37°C Basal->Incubate Stimulated->Incubate Stimulated_this compound->Incubate Collect_Supernatant 5. Collect Supernatant Incubate->Collect_Supernatant Measure_Insulin 6. Measure Insulin via ELISA Collect_Supernatant->Measure_Insulin

Caption: Workflow for assessing this compound's effect on GSIS.

References

The Role of FKGK18 in the Prevention of Pancreatic Beta-Cell Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic beta-cell apoptosis is a critical factor in the pathogenesis of both type 1 and type 2 diabetes. Endoplasmic reticulum (ER) stress has been identified as a key initiator of beta-cell death. This technical guide provides an in-depth overview of the novel fluoroketone compound, FKGK18, a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β). By inhibiting iPLA2β, this compound effectively mitigates ER stress-induced beta-cell apoptosis. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and provides visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Challenge of Beta-Cell Apoptosis

The progressive loss of functional beta-cell mass is a hallmark of diabetes mellitus. A key driver of this loss is apoptosis, often triggered by cellular stress, particularly within the endoplasmic reticulum.[1] The ER is a vital organelle for protein folding and, in beta-cells, is responsible for processing the large quantities of proinsulin required for glycemic control.[1] Conditions such as chronic hyperglycemia and inflammation can overwhelm the ER's folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1][2] This initiates the Unfolded Protein Response (UPR), a signaling network designed to restore homeostasis. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic program, leading to beta-cell demise.[3]

One of the key players in ER stress-induced apoptosis is the Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[4] The fluoroketone-based compound, this compound, has emerged as a promising therapeutic candidate due to its potent and specific inhibition of iPLA2β.[5][6] This guide will explore the core science behind this compound's protective effects on beta-cells.

This compound: A Potent and Reversible Inhibitor of iPLA2β

This compound is a fluoroketone-based compound that has been characterized as a highly effective inhibitor of iPLA2β.[6] It offers significant advantages over other commonly used iPLA2β inhibitors, such as bromoenol lactone (BEL).

  • Potency and Selectivity: this compound inhibits iPLA2β with a potency approximately 100-fold greater than its effect on the membrane-associated iPLA2γ.[6] This selectivity is crucial for minimizing off-target effects.

  • Reversibility: Unlike BEL, which is an irreversible inhibitor, this compound's inhibition of iPLA2β is reversible.[6] This property is highly desirable for in vivo applications, as it allows for more controlled pharmacological intervention.

  • Specificity: this compound is not a non-specific inhibitor of proteases like α-chymotrypsin, a known off-target of BEL.[6]

  • In Vivo Suitability: The reversible nature of this compound, combined with its stability and specificity, makes it a more suitable candidate for in vivo studies and potential therapeutic development compared to the cytotoxic and unstable BEL.[6][7]

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound has been quantified through in vitro enzyme activity assays. The following table summarizes the key findings.

Target EnzymeInhibitorIC50 ValueReference
Cytosol-associated iPLA2βThis compound~5 x 10⁻⁸ M[4]
Membrane-associated iPLA2γThis compound~3 x 10⁻⁶ M[4]

Mechanism of Action: How this compound Prevents Beta-Cell Apoptosis

This compound exerts its protective effect by intervening in a critical signaling cascade initiated by ER stress. The pathway involves the inhibition of iPLA2β, which subsequently prevents the downstream activation of pro-apoptotic factors.

The ER Stress-iPLA2β-Apoptosis Axis

Under conditions of prolonged ER stress, iPLA2β is activated in beta-cells.[4] This activation leads to a series of events culminating in apoptosis:

  • iPLA2β Activation: ER stress promotes the activation of iPLA2β.[4]

  • NSMase2 Expression: Activated iPLA2β induces the expression of neutral sphingomyelinase 2 (NSMase2).[4][8]

  • Ceramide Production: NSMase2 catalyzes the hydrolysis of sphingomyelin to generate the pro-apoptotic lipid second messenger, ceramide.[8][9]

  • Mitochondrial Dysfunction: Ceramide accumulation leads to mitochondrial dysfunction, including the loss of mitochondrial membrane potential and the release of cytochrome c.[2][10]

  • Caspase Activation: The release of cytochrome c into the cytosol triggers the activation of a caspase cascade, including caspase-3, which executes the final stages of apoptosis.[2][10]

This compound's Point of Intervention

This compound directly inhibits iPLA2β, thereby blocking the entire downstream apoptotic cascade. By preventing the induction of NSMase2, this compound reduces the generation of ceramide and preserves mitochondrial integrity, ultimately protecting the beta-cell from ER stress-induced death.[4][8]

Signaling Pathway Diagram

FKGK18_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion ER_Stress ER Stress iPLA2b iPLA2β ER_Stress->iPLA2b NSMase2 NSMase2 Expression iPLA2b->NSMase2 This compound This compound This compound->iPLA2b Ceramide Ceramide NSMase2->Ceramide hydrolyzes Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Mito_Dysfunction Mitochondrial Dysfunction Ceramide->Mito_Dysfunction CytC Cytochrome c Release Mito_Dysfunction->CytC Caspase3 Caspase-3 Activation CytC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound's mechanism in preventing beta-cell apoptosis.
Quantitative Data: this compound's Effect on Apoptosis and Gene Expression

This compound demonstrates a concentration-dependent inhibition of ER stress-induced apoptosis and the expression of the downstream effector, NSMase2.

TreatmentThis compound Concentration% Inhibition of NSMase2 mRNA Expression (8h)% Inhibition of Apoptosis (24h)Reference
Thapsigargin (ER stress inducer)0 µM0%0%[11]
Thapsigargin + this compound0.1 µM~25%~20%[11]
Thapsigargin + this compound1.0 µM~50%~40%[11]
Thapsigargin + this compound10 µM~75%~60%[11]

In Vivo Efficacy of this compound

The protective effects of this compound have been observed in vivo using the non-obese diabetic (NOD) mouse model, a spontaneous model of autoimmune type 1 diabetes.

Quantitative Data: In Vivo Effects of this compound in NOD Mice
ParameterVehicle ControlThis compound (20 mg/kg, 3x/week)Reference
Diabetes IncidenceHighReduced[12]
Blood Glucose Levels (in glucose tolerance test)ElevatedReduced[12]
Serum Insulin LevelsDecreasedIncreased[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

iPLA2β Enzyme Activity Assay

This protocol is adapted from methods used to measure Ca2+-independent PLA2 activity in cell lysates.

Objective: To determine the IC50 of this compound for iPLA2β.

Materials:

  • INS-1 cells overexpressing iPLA2β (or other beta-cell line)

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA)

  • Radiolabeled substrate (e.g., L-α-dipalmitoyl-(2-[9,10(N)-3H]palmitoyl)-phosphatidylcholine)

  • Assay buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0, 2 µM CaCl2, 10 µg/mL BSA, 2.5 µM sodium deoxycholate)

  • This compound stock solution

  • Scintillation fluid and counter

Procedure:

  • Culture and harvest INS-1 OE cells.

  • Prepare cytosol fractions by cell lysis and ultracentrifugation.

  • Determine protein concentration of the cytosol fraction.

  • In reaction tubes, add assay buffer and varying concentrations of this compound.

  • Add a fixed amount of cytosol protein (e.g., 30 µg) to each tube.

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction (e.g., by adding a stop solution like 5% Triton X-100 with EDTA).

  • Extract the released radiolabeled free fatty acid using an organic solvent (e.g., hexane with 0.1% acetic acid).

  • Measure the radioactivity in the organic phase using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Assessment of Apoptosis by TUNEL Assay

This protocol outlines the detection of apoptosis-induced DNA fragmentation using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Objective: To quantify the effect of this compound on ER stress-induced apoptosis.

Materials:

  • INS-1 cells or other beta-cell line

  • Thapsigargin (ER stress inducer)

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in appropriate culture plates or on coverslips.

  • Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Induce ER stress by adding thapsigargin (e.g., 1 µM) and co-incubate with this compound for 24 hours.

  • Fix the cells with fixation solution.

  • Permeabilize the cells.

  • Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.

  • Wash the cells to remove unincorporated nucleotides.

  • If using a fluorescent label, counterstain nuclei with DAPI.

  • Analyze the samples by fluorescence microscopy or flow cytometry to determine the percentage of TUNEL-positive (apoptotic) cells.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes the measurement of insulin secretion from isolated human islets in response to glucose.

Objective: To determine the effect of this compound on beta-cell function.

Materials:

  • Isolated human islets

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)

  • KRBH with high glucose (e.g., 16.7 mM)

  • This compound

  • Insulin ELISA kit

Procedure:

  • Culture isolated human islets overnight.

  • Pre-incubate islets in low glucose KRBH for 1-2 hours at 37°C.

  • Divide islets into experimental groups (e.g., low glucose, high glucose, high glucose + this compound).

  • Incubate each group in their respective KRBH solutions for 1 hour at 37°C. Ensure this compound is present throughout the stimulation period for the treatment group.

  • Collect the supernatant from each group.

  • Measure the insulin concentration in the supernatant using an insulin ELISA kit.

  • Normalize insulin secretion to the islet number or total insulin content.

Measurement of Prostaglandin E2 (PGE2) Release

This protocol details the quantification of PGE2 released from islets, an indicator of arachidonic acid hydrolysis.

Objective: To assess the effect of this compound on iPLA2β-mediated arachidonic acid release.

Materials:

  • Supernatant from the GSIS assay (or a parallel experiment)

  • PGE2 ELISA kit

Procedure:

  • Use the supernatant collected from the GSIS assay.

  • Perform the PGE2 ELISA according to the manufacturer's instructions.

  • Briefly, add standards and samples to the antibody-coated plate.

  • Add enzyme-conjugated PGE2 and incubate.

  • Wash the plate and add the substrate.

  • Stop the reaction and measure the absorbance.

  • Calculate the PGE2 concentration from the standard curve.

In Vivo Study in NOD Mice

This protocol provides a general framework for assessing the in vivo efficacy of this compound in preventing diabetes in NOD mice.

Objective: To evaluate the therapeutic potential of this compound in a preclinical model of type 1 diabetes.

Materials:

  • Female NOD mice

  • This compound

  • Vehicle control

  • Blood glucose monitoring system

  • Insulin ELISA kit

Procedure:

  • Randomly assign NOD mice to treatment (this compound) and control (vehicle) groups before the typical onset of diabetes.

  • Administer this compound (e.g., 20 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection) three times a week.

  • Monitor blood glucose levels weekly. A mouse is considered diabetic after consecutive readings above a predetermined threshold (e.g., 250 mg/dL).

  • At the end of the study, perform an intraperitoneal glucose tolerance test (IPGTT) to assess glucose homeostasis.

  • Collect blood samples to measure serum insulin levels by ELISA.

  • Analyze the incidence of diabetes and compare metabolic parameters between the groups.

Experimental Workflows and Logical Relationships

Visualizing the experimental processes and the rationale behind this compound's advantages can aid in understanding its potential.

Experimental Workflow for In Vitro Characterization

InVitro_Workflow cluster_assays Assays start Start cell_culture Culture Beta-Cells (e.g., INS-1) start->cell_culture treatment Treat with Thapsigargin +/- this compound cell_culture->treatment gsis_assay GSIS & PGE2 Assays cell_culture->gsis_assay (using islets) ipla2_assay iPLA2 Activity Assay treatment->ipla2_assay tunel_assay TUNEL Assay treatment->tunel_assay qprc_assay qPCR for NSMase2 treatment->qprc_assay analysis Data Analysis (IC50, % Apoptosis, etc.) ipla2_assay->analysis tunel_assay->analysis qprc_assay->analysis gsis_assay->analysis conclusion Conclusion on In Vitro Efficacy analysis->conclusion

Workflow for characterizing this compound in vitro.
Logical Advantages of this compound over BELdot

FKGK18_vs_BEL cluster_this compound This compound cluster_BEL Bromoenol Lactone (BEL) f_reversible Reversible Inhibition advantage Advantages for In Vivo & Ex Vivo Use f_reversible->advantage f_selective High Selectivity (iPLA2β >> iPLA2γ) f_selective->advantage f_stable Stable in Solution f_stable->advantage f_specific No Protease Inhibition f_specific->advantage b_irreversible Irreversible Inhibition disadvantage Disadvantages for In Vivo & Ex Vivo Use b_irreversible->disadvantage b_selective Low Selectivity (~10-fold) b_selective->disadvantage b_stable Unstable in Solution b_stable->disadvantage b_specific Inhibits Other Proteases b_specific->disadvantage

References

The Role of FKGK18 in Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of the fluoroketone-based compound, FKGK18, in the regulation of insulin secretion. This compound has been identified as a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β), an enzyme implicated in various cellular processes, including those within pancreatic beta-cells. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, outlines experimental protocols for assessing its activity, and provides visual representations of the relevant signaling pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for conditions related to beta-cell dysfunction, such as diabetes.

Introduction

Pancreatic beta-cells are central to glucose homeostasis, primarily through the regulated secretion of insulin. Dysfunction of these cells is a hallmark of both type 1 and type 2 diabetes. The intricate signaling cascades that govern insulin release are complex and involve a multitude of enzymes. Among these, the Group VIA Ca2+-independent phospholipase A2 (iPLA2β) has emerged as a significant player.[1][2][3] Recent research has focused on this compound, a potent inhibitor of iPLA2β, to elucidate the role of this enzyme in beta-cell function.[1][2][3][4] This guide synthesizes the current understanding of this compound's impact on insulin secretion.

Mechanism of Action of this compound

This compound exerts its effects primarily through the potent and reversible inhibition of iPLA2β.[1][2][3] Unlike the widely used iPLA2β inhibitor bromoenol lactone (BEL), this compound's inhibition is reversible and it does not exhibit non-specific inhibition of proteases like α-chymotrypsin.[1][2] This specificity makes this compound a more suitable tool for in vitro, ex vivo, and in vivo studies.[1][2][3][4]

The inhibition of iPLA2β by this compound has several downstream consequences that ultimately lead to the inhibition of glucose-stimulated insulin secretion (GSIS).[1][2] The proposed mechanism involves the reduction of arachidonic acid (AA) hydrolysis from beta-cell membrane phospholipids.[1][2] This, in turn, leads to decreased production of signaling molecules such as prostaglandin E2 (PGE2), which are known to modulate insulin release.[1][2]

Furthermore, iPLA2β activation is linked to endoplasmic reticulum (ER) stress-induced beta-cell apoptosis.[1][2] By inhibiting iPLA2β, this compound has been shown to protect against ER stress-induced increases in neutral sphingomyelinase 2 (NSMase2) expression and subsequent beta-cell apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Inhibitory Potency of this compound

Target EnzymeCell/Tissue TypeParameterValueReference
iPLA2βINS-1 insulinoma cells (cytosol)IC50~5 x 10⁻⁸ M[1][2]
iPLA2γRodent myocardial preparations (membrane)IC50~3 x 10⁻⁶ M[2]
α-chymotrypsinN/AInhibitionIneffective[1][2]

Table 2: Effect of this compound on Insulin Secretion and Related Processes

Experimental ConditionCell/Tissue TypeParameter MeasuredEffect of this compound (10⁻⁶ M)Fold Change/SignificanceReference
20 mM Glucose (Stimulated)Human Pancreatic IsletsInsulin SecretionSignificant Reduction~2.5-fold increase with glucose alone, inhibited by this compound[2]
5 mM Glucose (Basal)Human Pancreatic IsletsInsulin SecretionNo significant changeN/A[2]
20 mM Glucose (Stimulated)Human Pancreatic IsletsPGE2 GenerationSignificant ReductionReduced stimulated release[1][2]
5 mM Glucose (Basal)Human Pancreatic IsletsPGE2 GenerationNo significant changeN/A[1]
Thapsigargin-induced ER StressINS-1 OE cellsNSMase2 mRNA ExpressionInhibition of increase-[2]
ER StressBeta-cellsApoptosisInhibition-[1][2][3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the role of this compound in insulin secretion.

iPLA2 Activity Assay
  • Objective: To determine the inhibitory effect of this compound on iPLA2β and iPLA2γ activity.

  • Method:

    • Prepare cytosol from INS-1 cells overexpressing iPLA2β (for iPLA2β activity) or membrane fractions from rodent myocardial tissue (for iPLA2γ activity).[1][2]

    • Incubate protein aliquots (e.g., 30 µg) with varying concentrations of this compound.[1][2]

    • Initiate the enzymatic reaction by adding a radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonyl-sn-glycero-3-phosphorylcholine).

    • After incubation, terminate the reaction and extract the released radiolabeled arachidonic acid.

    • Quantify the radioactivity using liquid scintillation counting to determine PLA2 activity.

    • Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme activity.[1][2]

Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Objective: To assess the impact of this compound on insulin secretion from pancreatic islets in response to glucose.

  • Method:

    • Isolate human or rodent pancreatic islets.

    • Incubate groups of islets (e.g., 30 islets/condition) in Krebs-Ringer bicarbonate (KRB) buffer containing a basal glucose concentration (e.g., 5 mM) for a pre-incubation period (e.g., 1 hour).[2]

    • Replace the medium with fresh KRB containing basal glucose with either DMSO (vehicle control) or this compound (e.g., 10⁻⁶ M) for another incubation period (e.g., 1 hour).[2]

    • Subsequently, expose the islets to KRB with either basal (5 mM) or stimulating (e.g., 20 mM) glucose concentrations, with or without this compound, for a defined period (e.g., 1 hour).[2]

    • Collect the supernatant and measure the insulin concentration using an enzyme-linked immunosorbent assay (ELISA).[2]

Prostaglandin E2 (PGE2) Release Assay
  • Objective: To measure the effect of this compound on the release of PGE2, a downstream product of arachidonic acid metabolism.

  • Method:

    • Follow the same islet incubation protocol as described for the GSIS assay.

    • After the final incubation step, collect the supernatant.

    • Measure the concentration of PGE2 in the medium using a specific ELISA kit.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

FKGK18_Mechanism_of_Action cluster_upstream Upstream Events cluster_downstream Downstream Effects This compound This compound iPLA2b iPLA2β This compound->iPLA2b inhibits AA_hydrolysis Arachidonic Acid Hydrolysis iPLA2b->AA_hydrolysis promotes PGE2 PGE2 Generation AA_hydrolysis->PGE2 leads to GSIS Glucose-Stimulated Insulin Secretion PGE2->GSIS modulates

Caption: Mechanism of this compound action in inhibiting insulin secretion.

GSIS_Experimental_Workflow cluster_islet_prep Islet Preparation cluster_preincubation Pre-incubation cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis Isolate_Islets Isolate Pancreatic Islets Preincubate Pre-incubate in Basal Glucose (5 mM) Isolate_Islets->Preincubate DMSO Basal Glucose + DMSO Preincubate->DMSO 1h incubation FKGK18_Basal Basal Glucose + this compound Preincubate->FKGK18_Basal 1h incubation Basal_DMSO Basal Glucose (5G) + DMSO DMSO->Basal_DMSO split into groups Stim_DMSO Stimulating Glucose (20G) + DMSO DMSO->Stim_DMSO split into groups Basal_this compound Basal Glucose (5G) + this compound FKGK18_Basal->Basal_this compound split into groups Stim_this compound Stimulating Glucose (20G) + this compound FKGK18_Basal->Stim_this compound split into groups Measure_Insulin Measure Insulin (ELISA) Basal_DMSO->Measure_Insulin collect supernatant Measure_PGE2 Measure PGE2 (ELISA) Basal_DMSO->Measure_PGE2 Stim_DMSO->Measure_Insulin collect supernatant Stim_DMSO->Measure_PGE2 Basal_this compound->Measure_Insulin collect supernatant Basal_this compound->Measure_PGE2 Stim_this compound->Measure_Insulin collect supernatant Stim_this compound->Measure_PGE2

Caption: Experimental workflow for GSIS and PGE2 release assays.

Conclusion and Future Directions

This compound has been characterized as a potent, reversible, and specific inhibitor of iPLA2β that effectively reduces glucose-stimulated insulin secretion.[1][2][3] Its mechanism of action, involving the modulation of arachidonic acid metabolism and protection against beta-cell apoptosis, highlights the critical role of iPLA2β in pancreatic beta-cell function.[1][2] The superior pharmacological profile of this compound compared to other inhibitors like BEL suggests its potential as a valuable research tool and a starting point for the development of therapeutic agents targeting iPLA2β in diabetes and other diseases characterized by beta-cell dysfunction.[1][2][3][4] Further in vivo studies are warranted to fully evaluate the therapeutic potential of this compound.[1][2]

References

The Role of FKGK18 in Mitigating Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic reticulum (ER) stress is a critical cellular process implicated in a wide range of pathologies, including metabolic disorders and neurodegenerative diseases. The unfolded protein response (UPR) is the primary signaling network activated to resolve ER stress, but chronic activation can lead to apoptosis. A key player in ER stress-induced apoptosis is the Group VIA Ca2+-independent phospholipase A2 (iPLA2β). This technical guide provides an in-depth overview of FKGK18, a potent and reversible inhibitor of iPLA2β, and its role in attenuating ER stress. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction to this compound and its Target: iPLA2β

This compound is a fluoroketone-based compound identified as a potent, reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3][4] Unlike the commonly used iPLA2β inhibitor, bromoenol lactone (BEL), this compound offers the advantage of reversible inhibition and is not a non-specific inhibitor of proteases, making it a more suitable candidate for both ex vivo and in vivo studies.[1][2][3][5]

iPLA2β is a ubiquitous enzyme involved in various cellular processes, including membrane remodeling and signal transduction.[1][2][3][4] Under conditions of ER stress, iPLA2β is activated and contributes to the apoptotic cascade.[6][7][8][9] this compound's inhibitory action on iPLA2β, therefore, presents a promising therapeutic strategy for diseases associated with ER stress-induced cell death.

Mechanism of Action of this compound in ER Stress

This compound exerts its protective effects against ER stress-induced apoptosis primarily through the inhibition of iPLA2β.[1][2][3][4] The activation of iPLA2β during prolonged ER stress leads to a cascade of events culminating in apoptosis. One key downstream effect of iPLA2β activation is the induction of neutral sphingomyelinase 2 (NSMase2), which in turn leads to the accumulation of ceramides.[1][8][9] Ceramides are pro-apoptotic lipid messengers that can trigger the mitochondrial apoptotic pathway.[8][9]

By inhibiting iPLA2β, this compound effectively blocks this pathway, preventing the induction of NSMase2 and subsequent ceramide generation.[1] This ultimately leads to a reduction in ER stress-induced apoptosis.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's efficacy.

Table 1: Inhibitory Potency of this compound against iPLA2 Isoforms

Enzyme TargetIC50 of this compoundComparisonReference
Cytosol-associated iPLA2β~5 x 10⁻⁸ MSimilar to S-BEL[1]
Membrane-associated iPLA2γ~5 x 10⁻⁶ MThis compound is ~100-fold more potent against iPLA2β[1]

Table 2: Effect of this compound on ER Stress-Induced NSMase2 Expression in INS-1 OE Cells

Treatment ConditionNSMase2 mRNA Fold Change (8h)NSMase2 mRNA Fold Change (24h)Reference
Vehicle1.01.0[1]
Thapsigargin (1 µM)~3.5~2.5[1]
Thapsigargin + this compound (0.1 µM)~3.0~2.2[1]
Thapsigargin + this compound (1.0 µM)~2.0~1.8[1]
Thapsigargin + this compound (10 µM)~1.5~1.2[1]

Table 3: Effect of this compound on ER Stress-Induced Beta-Cell Apoptosis

Treatment Condition% Apoptosis (TUNEL Staining)Reference
Vehicle~5%[1]
Thapsigargin (1 µM)~25%[1]
Thapsigargin + this compound (0.1 µM)~20%[1]
Thapsigargin + this compound (1.0 µM)~15%[1]
Thapsigargin + this compound (10 µM)~10%[1]

Signaling Pathways in ER Stress and this compound Intervention

ER stress activates three primary UPR signaling branches: PERK, IRE1α, and ATF6. While the direct interaction of this compound with these pathways is still under investigation, its role in mitigating the downstream apoptotic consequences of chronic ER stress is evident. iPLA2β has been shown to contribute to ER stress-induced apoptosis, potentially through the PERK/ATF4/CHOP pathway.[6] Furthermore, the related iPLA2γ has been shown to amplify ATF6 activation.[10][11]

The Unfolded Protein Response (UPR) and iPLA2β

UPR_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus ER Stress ER Stress PERK PERK ER Stress->PERK activates IRE1a IRE1a ER Stress->IRE1a activates ATF6 ATF6 ER Stress->ATF6 activates iPLA2b iPLA2β ER Stress->iPLA2b activates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1s XBP1s IRE1a->XBP1s splices XBP1 mRNA ATF6n ATF6 (n) ATF6->ATF6n cleavage in Golgi NSMase2 NSMase2 iPLA2b->NSMase2 induces ATF4 ATF4 eIF2a->ATF4 leads to translation CHOP CHOP ATF4->CHOP induces XBP1s_target UPR Target Genes XBP1s->XBP1s_target activates transcription ATF6_target UPR Target Genes ATF6n->ATF6_target activates transcription Ceramide Ceramide NSMase2->Ceramide produces Apoptosis_Mito Apoptosis Ceramide->Apoptosis_Mito triggers This compound This compound This compound->iPLA2b inhibits Apoptosis_Nuc Apoptosis CHOP->Apoptosis_Nuc promotes

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and ER stress.

Induction of ER Stress in Cell Culture

A common method to induce ER stress in vitro is through treatment with thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[12][13][14]

Protocol:

  • Culture cells (e.g., INS-1 OE cells) to 70-80% confluency in appropriate growth medium.

  • Prepare a stock solution of thapsigargin in DMSO.

  • Dilute the thapsigargin stock solution in cell culture medium to the desired final concentration (e.g., 1 µM).

  • For this compound treatment groups, pre-incubate the cells with the desired concentration of this compound (e.g., 0.1, 1.0, or 10 µM) for a specified time (e.g., 30 minutes) before adding thapsigargin.

  • Remove the existing medium from the cells and replace it with the medium containing thapsigargin (and this compound where applicable).

  • Incubate the cells for the desired time period (e.g., 8, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Proceed with downstream assays such as cell viability, apoptosis, or protein expression analysis.

iPLA2β Activity Assay

This radioactive enzymatic assay measures the hydrolysis of a radiolabeled phospholipid substrate.[15]

Protocol:

  • Prepare cell or tissue lysates in a suitable homogenization buffer on ice.

  • Determine the protein concentration of the lysates.

  • Prepare assay tubes containing the reaction buffer (including EGTA to chelate Ca2+), ATP (an activator of iPLA2β), and the radiolabeled phospholipid substrate (e.g., 1-stearoyl-2-[1-¹⁴C]arachidonyl-sn-glycero-3-phosphocholine).

  • For inhibitor studies, add this compound or other inhibitors at desired concentrations to the respective tubes.

  • Initiate the reaction by adding a specific amount of protein lysate (e.g., 30 µg) to each tube.

  • Incubate the reactions at 37°C for a defined period (e.g., 5-15 minutes).

  • Stop the reaction by adding a quench solution (e.g., Dole's reagent).

  • Extract the released radiolabeled fatty acid using an organic solvent (e.g., heptane).

  • Quantify the radioactivity of the extracted fatty acid using liquid scintillation counting.

  • Calculate the specific enzyme activity as pmol of fatty acid released per mg of protein per hour.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19][20]

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with the compounds of interest (e.g., thapsigargin with or without this compound) for the desired duration.

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23]

Protocol:

  • Induce apoptosis in cells as described in section 5.1.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Gating Strategy:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Western Blotting for ER Stress Markers

This technique is used to detect and quantify the expression of key ER stress marker proteins such as GRP78 (Bip) and CHOP (GADD153).[24][25][26][27][28]

Protocol:

  • Treat cells as described in section 5.1 and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental and Logical Workflows

Workflow for Assessing this compound's Protective Effect Against ER Stress

Workflow_Assessment start Start cell_culture Cell Culture (e.g., INS-1 OE) start->cell_culture er_stress Induce ER Stress (Thapsigargin) +/- this compound Pre-treatment cell_culture->er_stress viability Cell Viability Assay (MTT) er_stress->viability apoptosis Apoptosis Assay (Annexin V/PI) er_stress->apoptosis protein_analysis Protein Analysis (Western Blot for GRP78, CHOP) er_stress->protein_analysis data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis protein_analysis->data_analysis end End data_analysis->end

Logical Flow of this compound's Mechanism of Action

Logical_Flow er_stress ER Stress ipla2b_activation iPLA2β Activation er_stress->ipla2b_activation nsmase2_induction NSMase2 Induction ipla2b_activation->nsmase2_induction fkgk18_inhibition This compound fkgk18_inhibition->ipla2b_activation Inhibits cell_survival Cell Survival fkgk18_inhibition->cell_survival ceramide_production Ceramide Production nsmase2_induction->ceramide_production mitochondrial_pathway Mitochondrial Apoptotic Pathway Activation ceramide_production->mitochondrial_pathway apoptosis Cell Apoptosis mitochondrial_pathway->apoptosis

Conclusion

This compound represents a valuable research tool and a potential therapeutic lead for mitigating diseases characterized by excessive ER stress and subsequent apoptosis. Its specific and reversible inhibition of iPLA2β provides a clear mechanism for its cytoprotective effects. This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to further investigate the role of this compound and the broader implications of iPLA2β inhibition in ER stress-related pathologies. Further research is warranted to fully elucidate the interactions of the iPLA2β pathway with the canonical UPR signaling branches and to evaluate the in vivo efficacy and safety of this compound.

References

FKGK18: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of FKGK18, a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β). The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, with a particular focus on metabolic diseases and cellular stress pathways.

Core Mechanism of Action

This compound is a fluoroketone-based compound that acts as a selective inhibitor of iPLA2β.[1][2][3] Unlike the widely used inhibitor bromoenol lactone (BEL), this compound's inhibition is reversible and it does not exhibit non-specific inhibition of other proteases, such as α-chymotrypsin.[1][2][3] This specificity and reversibility make this compound a more suitable tool for in vivo and ex vivo studies of iPLA2β function.[1][2][3] The proposed mechanism of action involves the interaction of this compound with the lipase consensus sequence of the iPLA2 enzyme.[1][4]

Quantitative Biological Activity

The inhibitory potency and selectivity of this compound have been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data on its biological activity.

Table 1: In Vitro Enzyme Inhibition
Target EnzymeAssay SystemIC50 ValuePercent InhibitionMolar FractionReference
Group VIA iPLA2 (iPLA2β)Mixed micelle assay-99.9%0.091[5]
Group IVA cPLA2Mixed micelle assay-80.8%0.091[5]
Group V sPLA2Mixed micelle assay-36.8%0.091[5]
iPLA2βCytosolic extracts from INS-1 cells overexpressing iPLA2β~50 nM (~5 x 10⁻⁸ M)--[1][4][5]
iPLA2γMouse heart membrane fractions~1-3 µM--[5][6]
Table 2: Cellular and In Vivo Activity
Biological EffectModel SystemEffective Concentration / DosageReference
Inhibition of glucose-stimulated insulin secretion (GSIS) and prostaglandin E2 (PGE2) productionHuman pancreatic islets10 µM[5][6]
Inhibition of thapsigargin-induced apoptosisINS-1 cells overexpressing iPLA2βConcentration-dependent[5][6]
Reduction of blood glucose levelsNon-obese diabetic (NOD) mice20 mg/kg (intraperitoneal, 3 times per week)[5][6]
Decrease in diabetes incidenceNon-obese diabetic (NOD) mice20 mg/kg (intraperitoneal, 3 times per week)[5]
Increase in serum insulin levelsNon-obese diabetic (NOD) mice20 mg/kg (intraperitoneal, 3 times per week)[5]

Signaling Pathways Modulated by this compound

This compound's primary effect is the inhibition of iPLA2β, which plays a crucial role in cellular signaling, particularly in the context of endoplasmic reticulum (ER) stress and apoptosis in pancreatic beta-cells.

FKGK18_Signaling_Pathway cluster_0 ER Stress cluster_1 This compound Inhibition cluster_2 Downstream Effects Thapsigargin Thapsigargin iPLA2b iPLA2β Thapsigargin->iPLA2b activates This compound This compound This compound->iPLA2b AA Arachidonic Acid Release iPLA2b->AA NSMase2 NSMase2 Expression iPLA2b->NSMase2 induces PGE2 PGE2 Production AA->PGE2 Apoptosis Beta-Cell Apoptosis NSMase2->Apoptosis

Caption: Signaling pathway of this compound in preventing ER stress-induced beta-cell apoptosis.

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the protocols used in the characterization of this compound.

iPLA2 Enzyme Activity Assay

This assay quantifies the enzymatic activity of iPLA2β in the presence of varying concentrations of this compound to determine the IC50 value.

iPLA2_Assay_Workflow start Start prep_cytosol Prepare cytosol from INS-1 cells overexpressing iPLA2β start->prep_cytosol add_this compound Add varying concentrations of this compound prep_cytosol->add_this compound assay Perform Ca2+-independent PLA2 activity assay add_this compound->assay measure Measure enzymatic activity assay->measure calculate_ic50 Calculate IC50 value measure->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of this compound on iPLA2β activity.

Methodology:

  • INS-1 insulinoma cells overexpressing iPLA2β are used to prepare cytosol and membrane fractions.

  • Protein concentration is determined using a Coomassie reagent.

  • Aliquots of the cytosol (containing iPLA2β) are incubated with varying concentrations of this compound.

  • The Ca2+-independent PLA2 enzyme activity is then assayed.

  • The concentration of this compound that inhibits 50% of the enzyme activity is determined as the IC50 value.[1]

Glucose-Stimulated Insulin Secretion (GSIS) and PGE2 Generation in Human Pancreatic Islets

This protocol assesses the effect of this compound on the physiological function of pancreatic islets in response to glucose.

Methodology:

  • Human pancreatic islets are incubated in Krebs-Ringer Bicarbonate (KRB) buffer containing 5 mM glucose for 1 hour.

  • The medium is then replaced with KRB containing 5 mM glucose with either DMSO (vehicle) or this compound (e.g., 10⁻⁶ M) for 1 hour.

  • The islets are subsequently exposed to KRB medium with either 5 mM glucose or a stimulatory concentration of 20 mM glucose, in the presence of DMSO or this compound.

  • After 1 hour, the medium is collected, and the concentrations of insulin and PGE2 are measured by ELISA.[4][7]

ER Stress-Induced Neutral Sphingomyelinase 2 (NSMase2) Expression

This experiment evaluates the ability of this compound to inhibit the induction of a pro-apoptotic enzyme during ER stress.

Methodology:

  • INS-1 OE cells are treated with an ER stress inducer, such as thapsigargin (e.g., 1 µM), in the presence of varying concentrations of this compound (e.g., 0.1, 1.0, or 10 µM) for 8 or 24 hours.

  • Total RNA is extracted from the cells, and cDNA is synthesized.

  • The expression level of NSMase2 mRNA is quantified using real-time PCR.

  • The data is presented as a fold-change in mRNA expression relative to vehicle-treated cells.[7]

ER Stress-Induced Beta-Cell Apoptosis

This assay directly measures the protective effect of this compound against cell death induced by ER stress.

Apoptosis_Assay_Workflow start Start treat_cells Treat INS-1 OE cells with Thapsigargin and varying concentrations of this compound start->treat_cells stain_cells Perform TUNEL staining treat_cells->stain_cells analyze_facs Analyze cells using flow cytometry stain_cells->analyze_facs quantify_apoptosis Quantify the incidence of apoptosis analyze_facs->quantify_apoptosis end End quantify_apoptosis->end

Caption: Workflow for assessing the anti-apoptotic effect of this compound.

Methodology:

  • INS-1 OE cells are treated with thapsigargin (e.g., 1 µM) for 24 hours in the presence of a range of this compound concentrations (e.g., 10⁻⁷ to 10⁻⁵ M).

  • The incidence of apoptosis is assessed using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

  • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

  • The results are plotted as a fold-change in apoptosis relative to vehicle-treated cells.[7]

Conclusion

This compound is a valuable research tool for investigating the roles of iPLA2β in various physiological and pathological processes. Its reversible nature and high selectivity offer distinct advantages over other inhibitors. The demonstrated efficacy of this compound in protecting pancreatic beta-cells from ER stress-induced apoptosis suggests its potential as a therapeutic candidate for the treatment of diabetes and other diseases associated with iPLA2β dysregulation. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic utility.

References

FKGK18: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FKGK18 is a potent and selective inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β), an enzyme implicated in various cellular processes, including inflammation, insulin secretion, and apoptosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for key biological assays, and a discussion of its potential therapeutic applications, particularly in the context of type 1 diabetes. While preclinical data has been promising, there is currently no publicly available information to suggest that this compound has entered human clinical trials.

Introduction

Group VIA Ca2+-independent phospholipase A2 (iPLA2β) has emerged as a significant therapeutic target due to its role in various pathological conditions.[1] The enzyme catalyzes the hydrolysis of phospholipids, leading to the production of free fatty acids and lysophospholipids, which can act as signaling molecules. Dysregulation of iPLA2β activity has been linked to cellular stress, inflammation, and apoptosis.

The development of potent and selective inhibitors of iPLA2β is crucial for elucidating its physiological and pathological roles and for exploring its therapeutic potential. Early inhibitors, such as bromoenol lactone (BEL), suffered from limitations including irreversible inhibition and off-target effects, making them unsuitable for in vivo use.[2][3] This necessitated the discovery of novel, reversible, and more specific inhibitors, leading to the development of the fluoroketone-based compound, this compound.

Discovery and Chemical Properties

This compound, with the chemical name 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one, was identified as a highly potent inhibitor of iPLA2β through a structure-activity relationship study of fluoroketones.[1] The presence of a naphthyl group was found to be critical for its high inhibitory activity.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis

The synthesis of this compound was first described by Kokotos G, et al. in the Journal of Medicinal Chemistry in 2010. While the full detailed protocol is available in the original publication, the general approach involves the synthesis of a fluoroketone scaffold coupled with a naphthalene moiety. Researchers are directed to the original publication for the specific reaction steps, reagents, and purification methods.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the potent and selective inhibition of iPLA2β.[2] This inhibition is reversible, which is a significant advantage over earlier irreversible inhibitors like BEL.[3] By blocking the activity of iPLA2β, this compound modulates downstream signaling pathways involved in inflammation, cellular stress, and apoptosis.

FKGK18_MoA This compound This compound iPLA2b iPLA2β This compound->iPLA2b Inhibits Arachidonic_Acid Arachidonic Acid iPLA2b->Arachidonic_Acid Hydrolyzes NSMase2 Neutral Sphingomyelinase 2 (NSMase2) iPLA2b->NSMase2 Induces Phospholipids Membrane Phospholipids Phospholipids->iPLA2b Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation ER_Stress Endoplasmic Reticulum (ER) Stress ER_Stress->iPLA2b Activates Ceramide Ceramide NSMase2->Ceramide Apoptosis β-cell Apoptosis Ceramide->Apoptosis

Caption: this compound mechanism of action and downstream signaling.

Preclinical Data

The preclinical development of this compound has focused on its inhibitory potency and selectivity, as well as its efficacy in cellular and animal models of disease, particularly type 1 diabetes.

In Vitro Inhibitory Activity

The inhibitory activity of this compound against various phospholipase A2 enzymes is summarized in the table below.

Enzyme TargetIC50 / InhibitionAssay ConditionsReference
Group VIA iPLA2β ~50 nMCytosolic extracts from INS-1 cells overexpressing iPLA2β[1]
Group VIA iPLA2β 99.9% inhibition at 0.091 mole fractionMixed micelle activity assay[1]
Group VIA iPLA2γ ~1-3 µMMouse heart membrane fractions[1]
Group IVA cPLA2 80.8% inhibition at 0.091 mole fractionMixed micelle activity assay[1]
Group V sPLA2 36.8% inhibition at 0.091 mole fractionMixed micelle activity assay[1]
Cellular Effects in Pancreatic Islets

This compound has been shown to have significant effects on pancreatic islet function and survival.

ParameterEffect of this compound (10 µM)Cell TypeReference
Glucose-Stimulated Insulin Secretion (GSIS) InhibitionHuman pancreatic islets[1]
Prostaglandin E2 (PGE2) Production Inhibition of glucose-induced increaseHuman pancreatic islets[1]
Thapsigargin-Induced Apoptosis Concentration-dependent inhibitionINS-1 cells overexpressing iPLA2β[1]
In Vivo Efficacy in a Model of Type 1 Diabetes

The therapeutic potential of this compound has been evaluated in the non-obese diabetic (NOD) mouse model, which spontaneously develops autoimmune diabetes.

Animal ModelTreatment RegimenKey FindingsReference
Non-obese diabetic (NOD) mice 20 mg/kg, 3 times per weekReduced blood glucose levels, decreased incidence of diabetes, increased serum insulin levels[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

iPLA2β Activity Assay

This protocol is adapted from studies characterizing this compound's inhibitory profile.[2]

Objective: To measure the enzymatic activity of iPLA2β in the presence and absence of inhibitors.

Materials:

  • INS-1 cells overexpressing iPLA2β (or other cell/tissue lysates)

  • Lysis buffer (e.g., containing protease inhibitors)

  • Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)

  • Assay buffer (e.g., HEPES buffer with EGTA)

  • This compound and other inhibitors

  • Scintillation counter and vials

Procedure:

  • Cell Lysate Preparation:

    • Culture and harvest INS-1 OE cells.

    • Resuspend cells in lysis buffer and sonicate on ice.

    • Centrifuge to pellet cellular debris and collect the supernatant (cytosolic fraction).

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Enzyme Reaction:

    • In a microcentrifuge tube, add a defined amount of cell lysate (e.g., 30 µg of protein).

    • Add varying concentrations of this compound or vehicle control.

    • Pre-incubate for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding the radiolabeled phospholipid substrate.

    • Incubate for a defined period (e.g., 5 minutes at 37°C).

  • Extraction and Quantification:

    • Terminate the reaction by adding a stop solution (e.g., Dole's reagent).

    • Extract the released radiolabeled fatty acid using an organic solvent (e.g., heptane).

    • Quantify the radioactivity in the organic phase using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

iPLA2_Assay_Workflow start Start prep_lysate Prepare Cell Lysate (e.g., INS-1 OE cells) start->prep_lysate add_inhibitor Add this compound or Vehicle prep_lysate->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Radiolabeled Phospholipid Substrate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction extract_product Extract Radiolabeled Fatty Acid stop_reaction->extract_product quantify Quantify Radioactivity (Scintillation Counting) extract_product->quantify analyze Calculate % Inhibition and IC50 quantify->analyze end End analyze->end

Caption: Workflow for the iPLA2β activity assay.

INS-1 Cell Apoptosis Assay

This protocol is based on methods used to assess the anti-apoptotic effects of this compound.[2]

Objective: To quantify apoptosis in INS-1 cells treated with an inducing agent and this compound.

Materials:

  • INS-1 cells

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., thapsigargin)

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed INS-1 cells in culture plates and allow them to adhere.

    • Pre-treat cells with varying concentrations of this compound or vehicle for a specified time.

    • Induce apoptosis by adding thapsigargin and continue to incubate.

  • Cell Staining:

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant.

    • Compare the percentage of apoptotic cells in this compound-treated groups to the control group.

In Vivo Study in NOD Mice

This protocol outlines the general procedure for evaluating the efficacy of this compound in the NOD mouse model of type 1 diabetes.[1]

Objective: To determine the effect of this compound on the incidence of diabetes and glycemic control in NOD mice.

Materials:

  • Female NOD mice

  • This compound

  • Vehicle solution for injection

  • Glucose meter and test strips

  • Insulin ELISA kit

Procedure:

  • Animal Husbandry and Treatment:

    • House female NOD mice under specific pathogen-free conditions.

    • Begin treatment at a pre-diabetic age (e.g., 4-6 weeks).

    • Administer this compound (e.g., 20 mg/kg) or vehicle via a specified route (e.g., intraperitoneal injection) three times per week.

  • Diabetes Monitoring:

    • Monitor blood glucose levels weekly or bi-weekly.

    • Confirm diabetes with two consecutive blood glucose readings above a threshold (e.g., 250 mg/dL).

  • Glucose Tolerance Test (Optional):

    • Perform an intraperitoneal glucose tolerance test (IPGTT) at a specified time point to assess glucose clearance.

  • Endpoint Analysis:

    • At the end of the study, collect blood to measure serum insulin levels using an ELISA kit.

    • Harvest pancreata for histological analysis of islet infiltration and beta-cell mass (optional).

  • Data Analysis:

    • Plot diabetes incidence curves (Kaplan-Meier) and compare between treatment groups.

    • Analyze blood glucose and serum insulin levels using appropriate statistical tests.

Development Status and Future Perspectives

The preclinical data for this compound are compelling, demonstrating its potential as a therapeutic agent for diseases involving iPLA2β dysregulation, particularly type 1 diabetes. Its ability to protect pancreatic beta-cells from apoptosis and reduce the incidence of diabetes in a relevant animal model highlights its promise.

However, a thorough search of public clinical trial registries (e.g., ClinicalTrials.gov) and scientific literature reveals no evidence of this compound having entered human clinical trials. The reasons for this are not publicly known and could range from proprietary development decisions to unforeseen challenges in later-stage preclinical testing (e.g., long-term toxicology, pharmacokinetics in larger animals).

For drug development professionals, the story of this compound underscores the importance of potent and selective target engagement in early-stage discovery. The challenges in translating promising preclinical findings into clinical candidates are numerous, and the journey of this compound beyond the published preclinical data remains to be seen. Further research may focus on optimizing the pharmacokinetic properties of this compound or developing second-generation inhibitors with improved drug-like characteristics.

Conclusion

This compound is a landmark molecule in the study of iPLA2β, offering a potent and selective tool for probing the enzyme's function. Its discovery and preclinical characterization have significantly advanced our understanding of the role of iPLA2β in beta-cell biology and the pathogenesis of type 1 diabetes. While its clinical development status is unknown, the foundational research on this compound provides a strong rationale for the continued exploration of iPLA2β as a therapeutic target. This technical guide serves as a comprehensive resource for researchers and drug developers interested in this promising area of investigation.

References

FKGK18: A Comprehensive Technical Guide to its Target Enzyme and Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FKGK18 is a potent and selective inhibitor of the group VIA Ca2+-independent phospholipase A2 (iPLA2) enzyme, with a notable preference for the iPLA2β isoform. This technical guide provides an in-depth overview of this compound, including its target enzyme, mechanism of action, and its impact on key signaling pathways. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for its characterization. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound's biological role and its potential as a therapeutic agent.

Introduction

Group VIA Ca2+-independent phospholipase A2 (iPLA2β) is a key enzyme involved in various cellular processes, including membrane phospholipid remodeling, signal transduction, cell proliferation, inflammation, and apoptosis[1][2]. Dysregulation of iPLA2β has been implicated in a range of pathologies, making it an attractive target for drug development[1][2]. This compound, a fluoroketone-based compound, has emerged as a potent and reversible inhibitor of iPLA2β[1][3][4]. Its selectivity and reversible nature offer potential advantages over other inhibitors like bromoenol lactone (BEL), which exhibits irreversible inhibition and off-target effects[1][3][4]. This guide delves into the core aspects of this compound's interaction with its target and its downstream cellular effects.

Target Enzyme: Group VIA Ca2+-Independent Phospholipase A2 (iPLA2)

This compound primarily targets the group VIA Ca2+-independent phospholipase A2 (iPLA2)[5]. There are two main isoforms of GVIA iPLA2: a cytosolic form, iPLA2β, and a membrane-associated form, iPLA2γ[1][2]. This compound demonstrates a significantly higher potency for iPLA2β compared to iPLA2γ[1][2][4].

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key findings.

Table 1: IC50 Values of this compound against iPLA2 Isoforms

Target EnzymeCell/Tissue ModelIC50Reference
iPLA2βCytosolic extracts from INS-1 cells overexpressing iPLA2β~50 nM[5]
iPLA2γMouse heart membrane fractions~1-3 µM[5]

Table 2: Selectivity of this compound for GVIA iPLA2

EnzymeInhibition at 0.091 mole fractionReference
GVIA iPLA299.9%[5]
GIVA cPLA280.8%[5]
GV sPLA236.8%[5]

Signaling Pathways Modulated by this compound

By inhibiting iPLA2β, this compound influences several downstream signaling pathways, primarily related to inflammation, apoptosis, and metabolic regulation.

Prostaglandin E2 (PGE2) Production Pathway

iPLA2β is involved in the release of arachidonic acid, a precursor for prostaglandins. This compound has been shown to inhibit glucose-induced increases in prostaglandin E2 (PGE2) production[5].

PGE2_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid iPLA2β iPLA2b iPLA2β COX COX Enzymes Arachidonic_Acid->COX PGE2 Prostaglandin E2 (PGE2) COX->PGE2 This compound This compound This compound->iPLA2b Insulin_Secretion_Pathway Glucose Glucose Pancreatic_Islet Pancreatic Islet Glucose->Pancreatic_Islet iPLA2b_activation iPLA2β Activation Pancreatic_Islet->iPLA2b_activation Signaling_Cascade Downstream Signaling iPLA2b_activation->Signaling_Cascade Insulin_Secretion Insulin Secretion Signaling_Cascade->Insulin_Secretion This compound This compound This compound->iPLA2b_activation Apoptosis_Pathway Thapsigargin Thapsigargin (ER Stress Inducer) INS1_cells INS-1 Cells (overexpressing iPLA2β) Thapsigargin->INS1_cells iPLA2b_activation iPLA2β Activation INS1_cells->iPLA2b_activation Apoptotic_Cascade Apoptotic Cascade iPLA2b_activation->Apoptotic_Cascade Apoptosis Apoptosis Apoptotic_Cascade->Apoptosis This compound This compound This compound->iPLA2b_activation iPLA2_Assay_Workflow start Start prep_cytosol Prepare Cytosolic Extracts (e.g., from INS-1 cells overexpressing iPLA2β) start->prep_cytosol prep_membrane Prepare Membrane Fractions (e.g., from mouse heart) start->prep_membrane incubate Incubate with varying concentrations of this compound prep_cytosol->incubate prep_membrane->incubate add_substrate Add radiolabeled phospholipid substrate incubate->add_substrate measure_activity Measure release of radiolabeled fatty acid add_substrate->measure_activity calculate_ic50 Calculate IC50 value measure_activity->calculate_ic50 end End calculate_ic50->end

References

An In-depth Technical Guide to the Molecular Interactions of FKGK18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FKGK18 is a synthetic, fluoroketone-based small molecule that has emerged as a significant tool in lipid research and cell biology. It is a potent, selective, and reversible inhibitor of the Group VIA Ca²⁺-independent phospholipase A₂ (iPLA₂β), an enzyme implicated in a variety of physiological and pathological processes including membrane phospholipid remodeling, signal transduction, inflammation, and apoptosis.[1][2][3] Unlike older, less specific inhibitors such as bromoenol lactone (BEL), this compound offers a more precise means to investigate the roles of iPLA₂β, making it a valuable compound for studies in diabetes, neurodegenerative disorders, and cardiovascular diseases.[1][3][4] This guide provides a comprehensive overview of this compound's molecular interactions, quantitative data, relevant signaling pathways, and detailed experimental protocols.

Core Molecular Interactions

This compound's primary molecular target is the Group VIA Ca²⁺-independent phospholipase A₂ (iPLA₂β, also known as PNPLA9). Its mechanism of action is distinct from covalent inhibitors like BEL. Computer modeling and mass spectrometry studies suggest that fluoroketone compounds like this compound bind reversibly to the active lipase consensus site of the enzyme, mimicking the binding of natural phospholipid substrates.[2][4] This reversible interaction blocks the entry of substrates, thereby preventing the hydrolysis of the sn-2 fatty acyl bond in phospholipids.

Selectivity and Specificity

A key advantage of this compound is its selectivity. While it potently inhibits the cytosolic iPLA₂β, it has a significantly lower affinity for the membrane-associated iPLA₂γ isoform.[1][2] Furthermore, unlike the widely used inhibitor BEL, which can inhibit other proteases, this compound has been shown to be an ineffective inhibitor of α-chymotrypsin, highlighting its greater specificity for its target phospholipase.[1][2][3]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the key data for easy comparison.

Target Enzyme Assay System IC₅₀ Value Reference
iPLA₂β (cytosolic)Cytosolic extracts from INS-1 cells overexpressing iPLA₂β~50 nM[1][2][5][6]
iPLA₂γ (membrane-assoc.)Mouse heart membrane fractions~1-3 µM[1][5][6]
R-BEL (for comparison)Cytosolic extracts from INS-1 cells~3 µM[2]

Table 1: Comparative IC₅₀ values of this compound against iPLA₂ isoforms.

Enzyme Inhibition at 0.091 mole fraction Reference
GVIA iPLA₂99.9%[5][6]
GIVA cPLA₂80.8%[5][6]
GV sPLA₂36.8%[5][6]

Table 2: Selectivity profile of this compound in a mixed micelle activity assay.

Signaling Pathways Modulated by this compound

By inhibiting iPLA₂β, this compound modulates several downstream signaling pathways, particularly in pancreatic β-cells. These effects are crucial for understanding its potential therapeutic applications, such as in the prevention of β-cell apoptosis in diabetes.

Inhibition of Glucose-Stimulated Insulin Secretion (GSIS)

iPLA₂β activity is linked to the cellular response to high glucose levels. Its inhibition by this compound has been shown to reduce glucose-stimulated insulin secretion (GSIS) and the release of arachidonic acid, a precursor for inflammatory mediators like prostaglandin E₂ (PGE₂).[1][2]

G cluster_cell Pancreatic β-Cell Glucose High Glucose iPLA2b iPLA₂β Activation Glucose->iPLA2b AA Arachidonic Acid Release iPLA2b->AA Insulin Insulin Secretion iPLA2b->Insulin PGE2 PGE₂ Production AA->PGE2 This compound This compound This compound->iPLA2b Inhibits G cluster_cell Pancreatic β-Cell ER_Stress ER Stress (e.g., Thapsigargin) iPLA2b iPLA₂β Activation ER_Stress->iPLA2b NSMase2 NSMase2 Expression iPLA2b->NSMase2 Apoptosis Apoptosis NSMase2->Apoptosis This compound This compound This compound->iPLA2b Inhibits G cluster_exp Workflow: this compound Effect on Apoptosis start Plate INS-1 Cells treat Treat with Thapsigargin (ER Stress) + varying concentrations of this compound start->treat incubate Incubate for 24 hours treat->incubate harvest Harvest and Fix Cells incubate->harvest stain Perform TUNEL Staining harvest->stain analyze Analyze Apoptosis by Flow Cytometry stain->analyze end Quantify Fold-Change in Apoptosis analyze->end

References

The Role of FKGK18 in Modulating Prostaglandin E2 Production: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluoroketone-based compound, FKGK18, and its inhibitory effects on prostaglandin E2 (PGE2) production. The document outlines the molecular mechanisms, summarizes key quantitative data, and provides detailed experimental protocols for the assays cited in the primary research.

Core Mechanism of Action

This compound functions as a potent and reversible inhibitor of the Group VIA Ca2+-independent phospholipase A2, commonly known as iPLA2β.[1][2][3][4] This enzyme plays a crucial role in the hydrolysis of membrane phospholipids to release arachidonic acid (AA), the primary precursor for the synthesis of various eicosanoids, including prostaglandins.[1][2] By inhibiting iPLA2β, this compound effectively reduces the available pool of arachidonic acid, thereby leading to a significant decrease in the downstream production of PGE2.[1][2]

Signaling Pathway

The inhibitory action of this compound on PGE2 production can be visualized through the following signaling pathway:

FKGK18_PGE2_Pathway cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid Hydrolysis iPLA2b iPLA2β PGH2 PGH2 Arachidonic_Acid->PGH2 Cyclooxygenation COX1_2 COX-1/2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerization PGES PGES This compound This compound This compound->iPLA2b iPLA2_Activity_Assay cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Cell_Culture 1. Culture INS-1 cells overexpressing iPLA2β (OE) Cytosol_Prep 2. Prepare cytosol fraction from OE cells Cell_Culture->Cytosol_Prep Protein_Quant 3. Quantify protein concentration (e.g., Bradford assay) Cytosol_Prep->Protein_Quant Reaction_Setup 4. Prepare reaction mix: - 30 µg cytosol protein - Assay buffer - ATP (10 mM) - Varying concentrations of this compound Protein_Quant->Reaction_Setup Substrate_Add 5. Add radiolabeled substrate (e.g., [1-14C]oleate-labeled phosphatidylcholine) Reaction_Setup->Substrate_Add Incubation 6. Incubate at 37°C Substrate_Add->Incubation Extraction 7. Extract lipids (e.g., Dole's method) Incubation->Extraction Separation 8. Separate free fatty acids by thin-layer chromatography (TLC) Extraction->Separation Quantification 9. Quantify radioactivity of the free fatty acid spot (scintillation counting) Separation->Quantification Calculation 10. Calculate % inhibition relative to vehicle control Quantification->Calculation PGE2_ELISA_Workflow cluster_islet_culture Islet Culture and Treatment cluster_elisa PGE2 ELISA Islet_Incubation_1 1. Incubate human pancreatic islets (30/condition) in KRB with 5 mM glucose for 1h at 37°C. Islet_Incubation_2 2. Replace medium with 5 mM glucose + DMSO (vehicle) or + this compound (10⁻⁶ M) and incubate for 1h. Islet_Incubation_1->Islet_Incubation_2 Islet_Stimulation 3. Expose islets to KRB medium with: - 5G + DMSO - 5G + this compound - 20G + DMSO - 20G + this compound Islet_Incubation_2->Islet_Stimulation Media_Collection 4. Collect medium after 1h. Islet_Stimulation->Media_Collection ELISA_Plate_Prep 5. Prepare ELISA plate coated with PGE2 antibody. Media_Collection->ELISA_Plate_Prep Sample_Standard_Add 6. Add collected media samples and PGE2 standards to wells. ELISA_Plate_Prep->Sample_Standard_Add HRP_Conjugate 7. Add HRP-conjugated PGE2 and incubate. Sample_Standard_Add->HRP_Conjugate Washing 8. Wash plates to remove unbound reagents. HRP_Conjugate->Washing Substrate_Add 9. Add substrate solution (e.g., TMB) and incubate. Washing->Substrate_Add Stop_Solution 10. Add stop solution. Substrate_Add->Stop_Solution Read_Plate 11. Read absorbance at 450 nm. Stop_Solution->Read_Plate Calculate_Conc 12. Calculate PGE2 concentration from the standard curve. Read_Plate->Calculate_Conc

References

Methodological & Application

Application Notes and Protocols: In Vivo Efficacy of FKGK18 in Non-Obese Diabetic (NOD) Mice

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Therapeutic Approach for Type 1 Diabetes

These application notes provide a comprehensive overview of the in vivo studies of FKGK18, a reversible inhibitor of Ca2+-independent phospholipase A2β (iPLA2β), in the context of autoimmune diabetes. The data and protocols summarized herein are intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for Type 1 Diabetes (T1D).

Introduction

Autoimmune destruction of pancreatic β-cells is the hallmark of T1D. The enzyme iPLA2β has been implicated in β-cell apoptosis and the progression of diabetes. This compound is a potent and reversible inhibitor of iPLA2β, offering a more suitable candidate for in vivo studies compared to irreversible inhibitors like bromoenol lactone (BEL).[1][2] Studies in Non-Obese Diabetic (NOD) mice, a well-established animal model for spontaneous T1D, have demonstrated the therapeutic potential of this compound in preventing the onset and progression of the disease.[3]

This compound administration in female NOD mice has been shown to significantly decrease the incidence of diabetes. This protective effect is associated with reduced insulitis, preservation of β-cells, improved glucose homeostasis, and higher circulating insulin levels.[3] Mechanistically, this compound appears to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) from CD4+ T cells and reducing antibody production by B cells.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound in NOD mice.

Table 1: Effect of this compound on Diabetes Incidence in NOD Mice

Treatment GroupAge at Study End (weeks)Diabetes Incidence (%)
Vehicle Control3080
This compound3040

Data are representative and compiled from published findings.[3]

Table 2: Impact of this compound on Glucose Homeostasis and Insulin Levels in NOD Mice

ParameterVehicle ControlThis compound
Non-fasting Blood Glucose (mg/dL)>250<200
Circulating Insulin (ng/mL)DecreasedMaintained/Increased

Values are indicative of trends observed in treated versus untreated pre-diabetic NOD mice.[3]

Table 3: this compound Effect on Islet Infiltration in NOD Mice

Immune Cell TypeVehicle Control (Insulitis Score)This compound (Insulitis Score)
CD4+ T CellsSevereMild-Moderate
B CellsSevereMild-Moderate

Insulitis scoring is a qualitative assessment of immune cell infiltration in pancreatic islets.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for in vivo studies in NOD mice.

FKGK18_Mechanism_of_Action cluster_cell Pancreatic β-cell Pro-inflammatory Stimuli Pro-inflammatory Stimuli iPLA2β iPLA2β Pro-inflammatory Stimuli->iPLA2β Activates Arachidonic Acid Release Arachidonic Acid Release iPLA2β->Arachidonic Acid Release Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids Arachidonic Acid Release->Pro-inflammatory Eicosanoids β-cell Apoptosis β-cell Apoptosis Pro-inflammatory Eicosanoids->β-cell Apoptosis Promotes This compound This compound This compound->iPLA2β Inhibits

This compound inhibits iPLA2β-mediated β-cell apoptosis.

NOD_Mouse_Experimental_Workflow cluster_workflow In Vivo Study in NOD Mice start Female NOD Mice (4-5 weeks old) treatment Initiate Treatment: - Vehicle Control - this compound start->treatment monitoring Weekly Monitoring: - Blood Glucose - Body Weight treatment->monitoring endpoint Endpoint Analysis (e.g., 30 weeks of age) monitoring->endpoint analysis Tissue Collection & Analysis: - Pancreas (Insulitis) - Blood (Insulin, Cytokines) - Spleen (Immune Cells) endpoint->analysis

Experimental workflow for this compound studies in NOD mice.

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with this compound in NOD mice, based on established methodologies.

Animal Model and Husbandry
  • Animal Model: Female Non-Obese Diabetic (NOD/ShiLtJ) mice are used as a spontaneous model of autoimmune diabetes.[4][5][6]

  • Source: The Jackson Laboratory (Stock No: 001976) or other reputable vendors.

  • Age: Start experiments with mice aged 4-5 weeks, prior to the significant onset of insulitis.

  • Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.[6]

  • Ethical Considerations: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

This compound Formulation and Administration
  • Compound: this compound (structure and source to be specified by the researcher).

  • Vehicle: A suitable vehicle for in vivo administration (e.g., a solution of DMSO and polyethylene glycol). The final concentration of DMSO should be minimized.

  • Dose: Based on preliminary studies, an effective dose is administered. This needs to be determined through dose-response studies.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for such studies.

  • Frequency: Daily or every other day injections, depending on the pharmacokinetic profile of the compound.

  • Control Group: Administer the vehicle solution to the control group following the same schedule.

Monitoring of Diabetes Development
  • Blood Glucose Monitoring: Measure non-fasting blood glucose levels weekly from the tail vein using a standard glucometer.[4][5]

  • Definition of Diabetes: Mice are considered diabetic after two consecutive blood glucose readings of ≥250 mg/dL.[4][5]

  • Body Weight: Record body weight weekly as a general health indicator.

Assessment of Glucose Homeostasis and Insulin Levels
  • Glucose Tolerance Test (GTT):

    • Fast mice for 4-6 hours.

    • Administer a bolus of glucose (2 g/kg body weight) via i.p. injection.[6]

    • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Measurement:

    • Collect blood samples via retro-orbital bleeding or cardiac puncture at the study endpoint.

    • Separate plasma and store at -80°C.

    • Measure insulin levels using a commercially available ELISA kit.

Histological Analysis of Insulitis
  • Tissue Collection: At the study endpoint, euthanize mice and perfuse with PBS followed by 4% paraformaldehyde (PFA).

  • Pancreas Dissection: Carefully dissect the pancreas and fix in 10% neutral buffered formalin overnight.

  • Processing and Staining: Embed the pancreas in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Insulitis Scoring: Score islets based on the degree of lymphocytic infiltration:

    • Score 0: No infiltration.

    • Score 1: Peri-insulitis (infiltrate around the islet).

    • Score 2: Moderate insulitis (<50% of islet infiltrated).

    • Score 3: Severe insulitis (>50% of islet infiltrated).

    • Score 4: Destructive insulitis (complete islet destruction).

Immunohistochemistry and Immunofluorescence
  • Staining: Use specific antibodies to identify and quantify immune cell populations within the islets (e.g., anti-CD4 for T helper cells, anti-B220 for B cells) and to assess β-cell mass (anti-insulin).

  • Imaging and Analysis: Capture images using a fluorescence or light microscope and quantify the stained areas using image analysis software (e.g., ImageJ).

Flow Cytometry for Immune Cell Profiling
  • Spleen and Pancreatic Lymph Nodes: Harvest spleen and pancreatic lymph nodes and prepare single-cell suspensions.

  • Staining: Stain cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, B220, CD11c, F4/80) and intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Analysis: Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).

Cytokine Analysis
  • Sample Collection: Collect plasma or serum from blood.

  • Measurement: Use a multiplex cytokine assay (e.g., Luminex) or individual ELISAs to quantify the levels of relevant cytokines (e.g., TNF-α, IFN-γ, IL-1β, IL-10).

Adoptive Transfer Studies
  • Objective: To determine if this compound directly affects the diabetogenic potential of T cells.[3]

  • Protocol:

    • Isolate CD4+ T cells from diabetic or pre-diabetic NOD mice.

    • Treat the isolated T cells with this compound or vehicle ex vivo.

    • Inject the treated T cells into immunodeficient NOD.scid mice.

    • Monitor the recipient mice for the development of diabetes.[3]

Conclusion

The in vivo studies of this compound in NOD mice provide a strong rationale for its further development as a therapeutic agent for T1D. The protocols outlined above offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and other iPLA2β inhibitors. The ability of this compound to not only protect β-cells but also modulate the autoimmune response highlights its potential as a disease-modifying therapy. Further studies are warranted to explore the long-term efficacy and safety of this promising compound.

References

Application Notes and Protocols: FKGK18 for Human Islet Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FKGK18 is a reversible fluoroketone-based inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in human islet studies, based on published research. This compound offers a more stable and less cytotoxic alternative to other iPLA2β inhibitors like bromoenol lactone (BEL), making it a valuable tool for investigating the role of iPLA2β in various biological processes within pancreatic islets.[1][2][3]

Mechanism of Action

This compound selectively inhibits iPLA2β with a potency that is 100-fold greater than its inhibition of iPLA2γ.[1][2][3][4] Unlike the irreversible inhibitor BEL, this compound's inhibition is reversible.[1][2][3][4] In human islets, iPLA2β is implicated in glucose-stimulated insulin secretion (GSIS), arachidonic acid hydrolysis, and endoplasmic reticulum (ER) stress-induced apoptosis.[1][3] By inhibiting iPLA2β, this compound can modulate these crucial cellular pathways.

Signaling Pathway of this compound in Human Islets

The following diagram illustrates the signaling pathway affected by this compound in human pancreatic β-cells. Under stimulatory glucose conditions, iPLA2β is activated, leading to the hydrolysis of arachidonic acid (AA) from membrane phospholipids. AA is then metabolized to prostaglandins, such as PGE2, which can modulate insulin secretion. This compound acts by inhibiting iPLA2β, thereby reducing the release of AA and subsequent PGE2 production, which in turn impacts GSIS. Additionally, iPLA2β is involved in ER stress-induced apoptosis through the induction of neutral sphingomyelinase 2 (NSMase2). This compound can also inhibit this pro-apoptotic pathway.

FKGK18_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Phospholipids->AA Glucose High Glucose iPLA2b_active Active iPLA2β Glucose->iPLA2b_active Activates iPLA2b_active->AA Hydrolyzes NSMase2 NSMase2 Expression iPLA2b_active->NSMase2 Induces PGE2 PGE2 AA->PGE2 Metabolized to GSIS Glucose-Stimulated Insulin Secretion PGE2->GSIS Modulates This compound This compound This compound->iPLA2b_active Inhibits This compound->NSMase2 Inhibits ER_Stress ER Stress ER_Stress->iPLA2b_active Activates Apoptosis β-cell Apoptosis NSMase2->Apoptosis

Caption: Signaling pathway of this compound in human islets.

Experimental Protocols

Human Islet Culture
  • Source: Human islets can be acquired from facilities like the Islet Cell Resource Centers.

  • Initial Handling: Upon receipt, visually inspect the islets under a microscope and manually remove any non-islet tissue.[3]

  • Culture Medium: Culture the islets in CMRL-1066 medium supplemented with 1.5% human albumin, 0.1% insulin-transferrin-selenium (ITS), ciprofloxacin, HEPES, and sodium bicarbonate.[5] Alternatively, RPMI 1640 medium containing 11 mM glucose, 10% fetal calf serum, 10 mM HEPES, 2 mM glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol can be used.[3]

  • Culture Conditions: Maintain the islets in a humidified incubator at 37°C with 5% CO2 / 95% air.[3]

  • Pre-experimental Culture: Culture the islets for at least two days prior to initiating experiments to allow for recovery from shipping and handling stress.[3]

Glucose-Stimulated Insulin Secretion (GSIS) and PGE2 Generation Assay

This protocol is designed to assess the effect of this compound on insulin secretion and prostaglandin E2 (PGE2) release in response to glucose stimulation.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Glucose solutions (5 mM and 20 mM in KRB)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Human islets (30 islets per condition)[1][3]

  • Insulin ELISA kit

  • PGE2 ELISA kit

Workflow:

GSIS_Workflow Start Start Islet_Incubation_1 Incubate 30 human islets in KRB + 5 mM Glucose for 1 hour at 37°C Start->Islet_Incubation_1 Islet_Incubation_2 Replace medium with: - 5 mM Glucose + DMSO - 5 mM Glucose + this compound (10⁻⁶ M) Incubate for 1 hour Islet_Incubation_1->Islet_Incubation_2 Islet_Exposure Expose islets to respective media: - 5G+DMSO - 5G+this compound - 20G+DMSO - 20G+this compound Islet_Incubation_2->Islet_Exposure Medium_Collection Collect medium after 1 hour Islet_Exposure->Medium_Collection Analysis Measure Insulin and PGE2 content using ELISA Medium_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for GSIS and PGE2 assay.

Procedure:

  • Pre-incubation: Place 30 human islets per condition in KRB buffer containing 5 mM glucose (5G). Incubate for 1 hour at 37°C in a 5% CO2 / 95% air atmosphere.[1][3]

  • Treatment Incubation: Replace the medium with fresh KRB containing 5G and either DMSO (vehicle control) or this compound (e.g., 10⁻⁶ M). Incubate for another hour.[1][3]

  • Stimulation: Following the treatment incubation, expose the islets to one of the following conditions for 1 hour:[1][3]

    • KRB with 5 mM glucose + DMSO

    • KRB with 5 mM glucose + this compound

    • KRB with 20 mM glucose + DMSO

    • KRB with 20 mM glucose + this compound

  • Sample Collection: After the 1-hour stimulation period, collect the incubation medium.[3]

  • Analysis: Measure the concentration of insulin and PGE2 in the collected medium using commercially available ELISA kits.[3]

  • Normalization: Wash the islets with PBS and determine the total protein concentration to normalize the insulin and PGE2 measurements.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on human islet function as reported in the literature.

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets

ConditionFold Change in Insulin Secretion (relative to 5G)
20 mM Glucose (20G)~2.5-fold increase[1][3]
20 mM Glucose + this compoundNo significant change from basal levels[1][3]
5 mM Glucose (5G)Basal level
5 mM Glucose + this compoundNo significant change from basal levels[1][3]

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Generation in Human Islets

ConditionPGE2 Release
20 mM Glucose (20G)Significantly increased[1][3]
20 mM Glucose + this compoundSignificantly reduced compared to 20G alone[1][3]
5 mM Glucose (5G)Basal level
5 mM Glucose + this compoundNo significant change from basal levels[1][3]

Applications in Research and Drug Development

  • Studying β-cell Physiology: this compound can be used as a tool to investigate the specific roles of iPLA2β in insulin secretion, stimulus-secretion coupling, and overall β-cell function.

  • Investigating β-cell Apoptosis: The inhibitory effect of this compound on ER stress-induced apoptosis makes it a valuable compound for studying the mechanisms of β-cell death in the context of diabetes and for exploring potential therapeutic strategies to preserve β-cell mass.[1][2][3][4]

  • Drug Discovery: As a reversible and specific inhibitor of iPLA2β, this compound serves as a lead compound for the development of novel therapeutics aimed at protecting pancreatic β-cells from damage and dysfunction.[2]

Conclusion

The this compound protocol provides a robust framework for studying the intricate role of iPLA2β in human islet pathophysiology. Its reversible nature and high specificity make it a superior tool for ex vivo and potentially in vivo studies compared to previous inhibitors. These application notes and protocols offer a starting point for researchers to incorporate this compound into their studies on diabetes and β-cell biology.

References

FKGK18: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of FKGK18, a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β). This document is intended to guide researchers in the effective use of this compound for in vitro and ex vivo experiments.

Introduction

This compound, with the chemical structure 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one, is a fluoroketone-based compound that acts as a selective inhibitor of iPLA2β.[1][2] Unlike the commonly used inhibitor bromoenol lactone (BEL), this compound offers the significant advantages of being a reversible inhibitor and not exhibiting non-specific inhibition of proteases like α-chymotrypsin.[1][3][4] These characteristics make this compound a more suitable candidate for detailed ex vivo and in vivo studies of iPLA2β-mediated biological processes.[1][3][4]

This compound has been demonstrated to effectively penetrate intact cells and islets, inhibiting processes such as glucose-stimulated insulin secretion (GSIS), prostaglandin E2 (PGE2) generation, and endoplasmic reticulum (ER) stress-induced beta-cell apoptosis.[1][2][3]

Solubility and Preparation of Stock Solutions

For experimental use, this compound should be prepared in a dimethyl sulfoxide (DMSO) vehicle.[1][2] It is crucial to include DMSO-only treated replicates in all experimental designs to serve as a proper vehicle control.[1][2]

Important Considerations:

  • Concentrations of this compound at or above 5 x 10⁻⁵ M (50 µM) have been observed to cause cell detachment and death.[1][2] Therefore, it is strongly recommended to use concentrations below this threshold for cell-based assays.

  • For cell culture experiments, it is advisable to prepare a concentrated stock solution (e.g., 1000x the final working concentration) to minimize the final concentration of DMSO in the culture medium.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

ParameterValueCell/SystemReference
IC₅₀ for iPLA2β ~5 x 10⁻⁸ M (~50 nM)Cytosol from INS-1 cells overexpressing iPLA2β[1][2]
IC₅₀ for iPLA2γ ~1–3 µMMyocardial membrane preparations from mice[1][2]
Potency difference ~100-fold greater for iPLA2β vs. iPLA2γ[1][3][4]
ApplicationEffective ConcentrationCell/SystemEffectReference
Inhibition of GSIS & PGE2 10⁻⁶ M (1 µM)Human pancreatic isletsSignificant reduction of glucose-stimulated insulin secretion and PGE2 release.[1][5]
Inhibition of ER Stress-Induced NSMase2 Expression 0.1, 1.0, or 10 µMINS-1 OE cellsInhibition of thapsigargin-induced neutral sphingomyelinase 2 (NSMase2) mRNA expression.[5]
Inhibition of ER Stress-Induced Apoptosis 10⁻⁷–10⁻⁵ MINS-1 OE cellsConcentration-dependent inhibition of thapsigargin-induced apoptosis.[5]
In Vivo Glucose Regulation 20 mg/kg (3x/week)Non-obese diabetic (NOD) miceReduced blood glucose levels, decreased incidence of diabetes, and increased serum insulin levels.[6][7]

Signaling Pathway

FKGK18_Signaling_Pathway cluster_ER_Stress ER Stress cluster_Cellular_Response Cellular Response Thapsigargin Thapsigargin iPLA2B iPLA2β Thapsigargin->iPLA2B activates NSMase2 NSMase2 Expression iPLA2B->NSMase2 induces Apoptosis Beta-Cell Apoptosis NSMase2->Apoptosis leads to This compound This compound This compound->iPLA2B inhibits

Experimental Protocols

iPLA2β Enzyme Activity Assay

This protocol is adapted from studies using cytosol from INS-1 cells overexpressing iPLA2β (OE).[1][5]

iPLA2_Assay_Workflow start Start prepare_cytosol Prepare Cytosol from INS-1 OE Cells start->prepare_cytosol protein_assay Determine Protein Concentration prepare_cytosol->protein_assay prepare_aliquots Prepare 30 µg Protein Aliquots protein_assay->prepare_aliquots add_inhibitor Add Varying Concentrations of this compound or Vehicle (DMSO) prepare_aliquots->add_inhibitor assay_activity Perform Radioactivity Enzymatic Assay add_inhibitor->assay_activity measure_activity Measure Residual iPLA2β Activity assay_activity->measure_activity end End measure_activity->end

Methodology:

  • Cytosol Preparation: Prepare cytosol from INS-1 OE cells using standard cell lysis and centrifugation techniques to separate the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of the cytosol using a standard method such as the Coomassie reagent.[1][2]

  • Reaction Setup: In reaction tubes, add 30 µg of cytosolic protein.

  • Inhibitor Addition: Add varying concentrations of this compound (or S-BEL/R-BEL for comparison) or DMSO vehicle control to the reaction tubes.

  • Enzymatic Assay: Perform a radioactive enzymatic assay to measure Ca²⁺-independent PLA₂ activity.

  • Data Analysis: Calculate the residual iPLA₂β activity relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC₅₀.

Inhibition of Glucose-Stimulated Insulin Secretion (GSIS) and PGE2 Generation in Human Islets

This protocol details how to assess the effect of this compound on pancreatic islet function.[1][5]

GSIS_PGE2_Workflow start Start pre_incubation Pre-incubate Human Islets (30/condition) in KRB with 5 mM Glucose for 1h start->pre_incubation replace_media1 Replace Media with 5 mM Glucose + DMSO or + this compound (10⁻⁶ M) for 1h pre_incubation->replace_media1 replace_media2 Expose Islets to KRB with: - 5G+DMSO - 5G+this compound - 20G+DMSO - 20G+this compound replace_media1->replace_media2 collect_media Collect Media after 1h replace_media2->collect_media elisa Measure Insulin and PGE2 Content by ELISA collect_media->elisa end End elisa->end

Methodology:

  • Islet Culture: Use approximately 30 human pancreatic islets per condition.

  • Pre-incubation: Incubate islets in Krebs-Ringer Bicarbonate (KRB) buffer containing 5 mM glucose (5G) for 1 hour at 37°C in a 5% CO₂ atmosphere.

  • This compound Pre-treatment: Replace the medium with KRB containing 5G and either DMSO (vehicle) or 10⁻⁶ M this compound and incubate for 1 hour.

  • Stimulation: Replace the medium with one of the following conditions:

    • KRB with 5G + DMSO

    • KRB with 5G + 10⁻⁶ M this compound

    • KRB with 20 mM glucose (20G) + DMSO

    • KRB with 20G + 10⁻⁶ M this compound

  • Sample Collection: After a 1-hour incubation, collect the medium.

  • Quantification: Measure the concentration of insulin and PGE2 in the collected medium using specific ELISA kits.

Inhibition of ER Stress-Induced Apoptosis

This protocol allows for the evaluation of this compound's protective effects against beta-cell apoptosis.[5]

Apoptosis_Workflow start Start treat_cells Treat INS-1 OE Cells for 24h with: - Vehicle only - Thapsigargin (1 µM) + Vehicle - Thapsigargin (1 µM) + this compound (10⁻⁷–10⁻⁵ M) start->treat_cells stain_cells Assess Apoptosis by TUNEL Staining treat_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry analyze_data Plot Fold-Change in Apoptosis Relative to Vehicle Control flow_cytometry->analyze_data end End analyze_data->end

Methodology:

  • Cell Culture: Plate INS-1 OE cells.

  • Treatment: Treat the cells for 24 hours with one of the following:

    • Vehicle only (DMSO)

    • Thapsigargin (1 µM) to induce ER stress

    • Thapsigargin (1 µM) in the presence of varying concentrations of this compound (10⁻⁷ M to 10⁻⁵ M)

  • Apoptosis Assessment: Use a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining kit to label apoptotic cells.

  • Flow Cytometry: Analyze the stained cells using flow cytometry to quantify the incidence of apoptosis.

  • Data Analysis: Express the data as a fold-change in apoptosis relative to the vehicle-treated control group.

References

Application Notes and Protocols for FKGK18 in iPLA2β Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of FKGK18, a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).

Introduction

Group VIA Ca2+-independent phospholipase A2 (iPLA2β) is implicated in a multitude of biological processes, including membrane remodeling, cell signaling, and apoptosis. Its dysregulation has been linked to various diseases such as diabetes, neurodegenerative disorders, and cardiovascular conditions.[1][2][3] this compound (1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one) has emerged as a valuable research tool due to its high potency and selectivity for iPLA2β over other phospholipase A2 isoforms and its reversible nature, offering a distinct advantage over irreversible inhibitors like bromoenol lactone (BEL).[1][3][4][5]

These notes detail the effective concentrations of this compound for inhibiting iPLA2β activity, provide protocols for key experiments, and illustrate relevant cellular pathways and experimental workflows.

Data Presentation: this compound Inhibitory Concentrations

The following table summarizes the quantitative data on the inhibitory potency of this compound against iPLA2β and other related enzymes.

Target EnzymeExperimental SystemInhibitorIC50 ValueReference
iPLA2β (cytosol-associated)INS-1 insulinoma cells overexpressing iPLA2βThis compound ~5 x 10⁻⁸ M (50 nM) [1][4]
iPLA2β (cytosol-associated)INS-1 insulinoma cells overexpressing iPLA2βS-BEL~5 x 10⁻⁸ M (50 nM)[1][4]
iPLA2β (cytosol-associated)INS-1 insulinoma cells overexpressing iPLA2βR-BEL3 x 10⁻⁶ M (3 µM)[1][4]
iPLA2γ (membrane-associated)Myocardial membrane fractions from wild-type miceThis compound ~1 µM [1][4]
iPLA2γ (membrane-associated)Myocardial membrane fractions from iPLA2β-KO miceThis compound ~1 µM[1][4]
iPLA2γ (membrane-associated)Myocardial membrane fractions from wild-type miceR-BEL~1-3 µM[1][4]

Note: this compound demonstrates approximately 100-fold greater potency for iPLA2β compared to iPLA2γ.[1][2][3][4] Concentrations of this compound at or above 5 x 10⁻⁵ M (50 µM) have been observed to cause cell detachment and death.[1][4]

Key Characteristics of this compound

  • Potency: Highly potent inhibitor of iPLA2β with an IC50 in the nanomolar range.[1][4]

  • Selectivity: Exhibits high selectivity for iPLA2β over iPLA2γ, cPLA2, and sPLA2.[4][6] Unlike BEL, it does not significantly inhibit proteases like α-chymotrypsin.[1][4]

  • Reversibility: this compound is a reversible inhibitor, which is advantageous for in vivo and ex vivo studies where controlled and non-permanent inhibition is desired.[1][4][5]

  • Cell Permeability: Demonstrated to be effective in intact cells and tissues, such as human pancreatic islets.[1][4]

Experimental Protocols

Preparation of Cytosol and Membrane Fractions

This protocol is essential for isolating the cellular fractions where iPLA2β (primarily cytosolic) and iPLA2γ (primarily membrane-associated) are localized.

Materials:

  • Cell or tissue samples (e.g., INS-1 cells, myocardial tissue)

  • Homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, and protease inhibitors)

  • Dounce homogenizer or sonicator

  • Ultracentrifuge

Procedure:

  • Wash cells or minced tissue with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the pellet in ice-cold homogenization buffer.

  • Homogenize the sample on ice using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet nuclei and cellular debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

  • The resulting supernatant is the cytosolic fraction .

  • The pellet contains the membrane fraction . Resuspend the membrane pellet in an appropriate buffer.

  • Determine the protein concentration of both fractions using a standard protein assay (e.g., Coomassie reagent).

iPLA2 Enzyme Activity Assay (Radiometric)

This assay measures the enzymatic activity of iPLA2 by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.

Materials:

  • Cytosol or membrane fractions (30 µg protein per aliquot is a recommended starting point)[1][4]

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM EGTA, 1 mM ATP)

  • Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-phosphatidylcholine)

  • This compound stock solution (dissolved in DMSO)

  • DMSO (vehicle control)

  • Scintillation counter and fluid

Procedure:

  • Prepare reaction mixtures containing the assay buffer and varying concentrations of this compound or DMSO vehicle control.

  • Add 30 µg of the protein fraction (cytosol or membrane) to each reaction tube.

  • Pre-incubate the mixtures for a designated time at a specific temperature (e.g., 15 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the radiolabeled phospholipid substrate.

  • Incubate for a specific time (e.g., 5-15 minutes) at 37°C. The reaction should be in the linear range.

  • Terminate the reaction by adding a stop solution (e.g., Dole's reagent: isopropanol/heptane/H₂SO₄).

  • Extract the released radiolabeled fatty acid using an organic solvent (e.g., heptane).

  • Quantify the radioactivity in the organic phase using a scintillation counter.

  • Calculate the residual iPLA2 activity in the presence of the inhibitor relative to the vehicle control.

  • Plot the residual activity against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of iPLA2β-Mediated Apoptosis

The following diagram illustrates a simplified signaling pathway where iPLA2β activation, often triggered by cellular stress such as Endoplasmic Reticulum (ER) stress, can lead to downstream events culminating in apoptosis. This compound acts by directly inhibiting the enzymatic activity of iPLA2β, thereby blocking these downstream effects.

iPLA2_Pathway cluster_stress Cellular Stress cluster_inhibition Inhibition cluster_pathway Signaling Cascade ER_Stress ER Stress (e.g., Thapsigargin) iPLA2b iPLA2β Activation ER_Stress->iPLA2b This compound This compound This compound->iPLA2b AA_Release Arachidonic Acid Release iPLA2b->AA_Release NSMase2 NSMase2 Expression iPLA2b->NSMase2 Apoptosis Beta-Cell Apoptosis AA_Release->Apoptosis NSMase2->Apoptosis

Caption: this compound inhibits the iPLA2β-mediated apoptotic pathway.

Experimental Workflow for Determining this compound IC50

This diagram outlines the key steps in an experimental workflow to determine the half-maximal inhibitory concentration (IC50) of this compound on iPLA2β activity.

experimental_workflow Start Start: Cell/Tissue Sample Fractionation 1. Prepare Cytosol & Membrane Fractions Start->Fractionation Protein_Assay 2. Determine Protein Concentration Fractionation->Protein_Assay Reaction_Setup 3. Set up Reactions: - Protein Aliquots - Varying [this compound] - Vehicle Control (DMSO) Protein_Assay->Reaction_Setup Assay 4. Perform Radiometric iPLA2 Activity Assay Reaction_Setup->Assay Quantify 5. Quantify Radioactivity (Scintillation Counting) Assay->Quantify Analysis 6. Calculate Residual Activity & Plot Dose-Response Curve Quantify->Analysis End Result: IC50 Value Analysis->End

Caption: Workflow for iPLA2β inhibition assay using this compound.

References

FKGK18: A Promising iPLA2β Inhibitor for Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

FKGK18 is a potent, reversible, and selective inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3][4] This enzyme, iPLA2β, has been implicated in a variety of cellular processes, including the regulation of inflammation, endoplasmic reticulum (ER) stress, and apoptosis. In the context of diabetes, iPLA2β activity is linked to pancreatic beta-cell dysfunction and death, making it a compelling therapeutic target. This compound offers significant advantages over other iPLA2β inhibitors, such as bromoenol lactone (BEL), due to its reversibility, greater selectivity, and stability in solution, which makes it more suitable for in vivo research.[1][2][3][4]

Mechanism of Action in Diabetes

This compound's therapeutic potential in diabetes stems from its ability to mitigate iPLA2β-mediated pathological processes in pancreatic beta-cells and immune cells. The proposed mechanisms of action include:

  • Prevention of Beta-Cell Apoptosis: this compound has been demonstrated to inhibit ER stress-induced apoptosis in beta-cells.[1][2][3][4] By blocking iPLA2β, this compound prevents the downstream signaling cascades that lead to programmed cell death, thus preserving beta-cell mass.

  • Modulation of Insulin Secretion: While iPLA2β activation is involved in glucose-stimulated insulin secretion (GSIS), chronic activation can be detrimental. This compound has been shown to inhibit GSIS, which could be beneficial in conditions of beta-cell overstimulation and subsequent exhaustion.[1][2][3]

  • Reduction of Inflammation: In the context of type 1 diabetes, this compound has been shown to reduce islet inflammation (insulitis) in nonobese diabetic (NOD) mice.[4][5][6] It is suggested that iPLA2β-derived lipid messengers play a role in modulating immune cell responses, and by inhibiting this enzyme, this compound can dampen the autoimmune attack on beta-cells.[4][5][6] Recent research further supports this by showing that reducing iPLA2β activity in macrophages promotes an anti-inflammatory phenotype.[7][8]

  • Inhibition of Downstream Deleterious Signaling: this compound has been found to inhibit ER stress-induced expression of neutral sphingomyelinase 2 and the hydrolysis of arachidonic acid, both of which are downstream effects of iPLA2β activation that contribute to cellular dysfunction.[1][2][3]

Therapeutic Potential

Preclinical studies have highlighted the potential of this compound as a therapeutic agent for diabetes, particularly type 1 diabetes. In a study using NOD mice, a model for autoimmune diabetes, administration of this compound significantly reduced the incidence of the disease.[4][5][6] This was accompanied by improved glucose homeostasis, increased circulating insulin levels, and preservation of beta-cell mass.[4][5][6] These findings suggest that this compound could be a valuable tool for investigating the role of iPLA2β in diabetes and may represent a novel therapeutic strategy. Currently, there are no clinical trial data available for this compound.

Data Presentation

In Vitro Efficacy of this compound
ParameterCell/Tissue TypeThis compound ConcentrationEffectReference
iPLA2β Inhibition (IC50)INS-1 OE Cell Cytosol~5 x 10⁻⁸ M50% inhibition of iPLA2β activity[2]
Inhibition of GSISHuman Islets10⁻⁶ MSignificant decrease in glucose-stimulated insulin secretion[3]
Prevention of ApoptosisINS-1 OE Cells10⁻⁷–10⁻⁵ MInhibition of ER stress-induced apoptosis[3]
In Vivo Efficacy of this compound in NOD Mice
ParameterTreatment GroupControl GroupOutcomeReference
Diabetes IncidenceThis compound (20 mg/kg i.p.)VehicleSignificantly reduced[4][5][6]
Islet InfiltrationThis compoundVehicleReduced CD4+ T cells and B cells[4][5][6]
Glucose HomeostasisThis compoundVehicleImproved[4][5][6]
Circulating InsulinThis compoundVehicleHigher levels[4][5][6]
Beta-Cell PreservationThis compoundVehiclePreserved beta-cell area[4][5][6]

Experimental Protocols

In Vitro iPLA2β Activity Assay

Objective: To determine the inhibitory effect of this compound on iPLA2β activity in cell lysates.

Materials:

  • INS-1 cells overexpressing iPLA2β (INS-1 OE) or other relevant cell lines

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound stock solution (in DMSO)

  • Radiolabeled substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)

  • Scintillation counter

  • Bradford assay reagents

Protocol:

  • Culture INS-1 OE cells to confluency.

  • Harvest cells and prepare cytosol fractions by homogenization and centrifugation.

  • Determine the protein concentration of the cytosol using the Bradford assay.

  • Prepare reaction mixtures containing a fixed amount of cytosol protein (e.g., 30 µg), the radiolabeled substrate, and varying concentrations of this compound or vehicle (DMSO).

  • Initiate the reaction by incubating at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., Dole's reagent).

  • Extract the released radiolabeled fatty acid using an organic solvent (e.g., heptane).

  • Quantify the radioactivity in the organic phase using a scintillation counter.

  • Calculate the percentage of iPLA2β inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

ER Stress-Induced Beta-Cell Apoptosis Assay

Objective: To evaluate the protective effect of this compound against ER stress-induced apoptosis in beta-cells.

Materials:

  • INS-1 cells or primary beta-cells

  • Cell culture medium

  • ER stress inducer (e.g., thapsigargin, tunicamycin)

  • This compound stock solution (in DMSO)

  • Apoptosis detection kit (e.g., TUNEL assay, Annexin V/PI staining)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Seed INS-1 cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M) or vehicle (DMSO) for 1-2 hours.

  • Induce ER stress by adding an appropriate concentration of thapsigargin (e.g., 1 µM) to the culture medium.

  • Incubate the cells for a specified duration (e.g., 24 hours).

  • Harvest the cells and stain for apoptosis markers according to the manufacturer's protocol for the chosen apoptosis detection kit.

  • Analyze the stained cells using a flow cytometer or visualize them with a fluorescence microscope.

  • Quantify the percentage of apoptotic cells in each treatment group.

  • Compare the percentage of apoptosis in the this compound-treated groups to the ER stress-induced control group to determine the protective effect.

In Vivo Study in a Mouse Model of Type 1 Diabetes (NOD Mice)

Objective: To assess the therapeutic efficacy of this compound in preventing or delaying the onset of type 1 diabetes in NOD mice.

Materials:

  • Female NOD mice (pre-diabetic)

  • This compound

  • Vehicle solution (e.g., sterile PBS with a solubilizing agent like Tween 80)

  • Blood glucose monitoring system

  • Insulin ELISA kit

  • Histology reagents for islet analysis (e.g., antibodies for insulin, CD4, B220)

Protocol:

  • Acclimate pre-diabetic female NOD mice to the facility for at least one week before the start of the experiment.

  • Randomly assign mice to a treatment group (this compound) and a control group (vehicle).

  • Administer this compound (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a regular interval (e.g., every 48 hours), starting at a specific age (e.g., 4-5 weeks).

  • Monitor blood glucose levels weekly or bi-weekly. Consider a mouse diabetic after two consecutive readings above a certain threshold (e.g., 250 mg/dL).

  • At the end of the study (e.g., 30 weeks of age), or when mice become diabetic, collect blood samples for measuring circulating insulin levels using an ELISA kit.

  • Euthanize the mice and harvest the pancreata for histological analysis.

  • Fix, embed, and section the pancreata.

  • Perform immunohistochemical staining for insulin to assess beta-cell mass and for immune cell markers (e.g., CD4, B220) to quantify islet infiltration.

  • Analyze the data to compare diabetes incidence, blood glucose levels, insulin levels, and histological parameters between the this compound-treated and vehicle-treated groups.

Visualizations

cluster_0 ER Stress / Pro-inflammatory Stimuli cluster_1 iPLA2β Signaling Cascade cluster_2 Pathological Outcomes in Beta-Cells Stimuli Stimuli iPLA2b iPLA2β Stimuli->iPLA2b Activates AA_Hydrolysis Arachidonic Acid Hydrolysis iPLA2b->AA_Hydrolysis NSM2_Expression Neutral Sphingomyelinase 2 Expression iPLA2b->NSM2_Expression Inflammation Inflammation AA_Hydrolysis->Inflammation Apoptosis Apoptosis NSM2_Expression->Apoptosis This compound This compound This compound->iPLA2b Inhibits

Caption: this compound inhibits iPLA2β, blocking downstream pathological signaling.

cluster_0 In Vitro Experiment Start Seed Beta-Cells Pre-treatment Pre-treat with this compound or Vehicle Start->Pre-treatment Induce_Stress Induce ER Stress (e.g., Thapsigargin) Pre-treatment->Induce_Stress Incubate Incubate (e.g., 24h) Induce_Stress->Incubate Stain Stain for Apoptosis (e.g., TUNEL) Incubate->Stain Analyze Analyze via Flow Cytometry or Microscopy Stain->Analyze End Quantify Apoptosis Analyze->End

Caption: Workflow for assessing this compound's anti-apoptotic effects.

cluster_0 This compound Properties cluster_1 Advantages over BEL Potent_Inhibitor Potent iPLA2β Inhibitor Reversible Reversible Inhibition More_Stable More Stable in Solution Reversible->More_Stable Selective Selective for iPLA2β over iPLA2γ Not_Protease_Inhibitor Not a Non-specific Protease Inhibitor Selective->Not_Protease_Inhibitor Suitable_In_Vivo More Suitable for In Vivo Studies More_Stable->Suitable_In_Vivo Not_Protease_Inhibitor->Suitable_In_Vivo This compound This compound This compound->Potent_Inhibitor This compound->Reversible This compound->Selective

Caption: Key properties and advantages of this compound.

References

Application Notes and Protocols for FKGK18 in Neurodegenerative Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FKGK18 is a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β). Its high specificity and reversible nature make it a valuable tool for studying the physiological and pathological roles of iPLA2β. While initially characterized in the context of metabolic disorders, emerging evidence strongly implicates iPLA2β in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and infantile neuroaxonal dystrophy. These findings position this compound as a critical pharmacological tool for elucidating the mechanisms of neurodegeneration and for the preclinical evaluation of iPLA2β inhibition as a therapeutic strategy.

Mutations in the PLA2G6 gene, which encodes iPLA2β, are linked to infantile neuroaxonal dystrophy (INAD) and Parkinson's disease[1][2]. Deficiencies in iPLA2β have been shown to result in a cascade of detrimental effects within the central nervous system, including neuroinflammation, mitochondrial dysfunction, iron accumulation, and dysregulation of lipid metabolism[1][2]. Furthermore, loss of iPLA2β is associated with age-related cognitive decline and neuroinflammation, driven by impaired mitophagy—the process of clearing damaged mitochondria[3][4][5]. The enzyme also plays a role in regulating the stability of α-synuclein, a protein central to Parkinson's disease pathology, and in protecting neurons from ferroptosis, a form of iron-dependent cell death implicated in neurodegeneration[6][7][8]. Reduced iPLA2 activity has also been observed in patients with Alzheimer's disease[9].

These application notes provide a comprehensive overview of this compound's utility in studying neurodegenerative disorders, including detailed protocols for its use in relevant experimental models.

Quantitative Data

The inhibitory activity of this compound against iPLA2β has been well-characterized. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeCell/Tissue SourceIC50Reference
iPLA2βCytosol from INS-1 cells overexpressing iPLA2β~50 nM--INVALID-LINK--
iPLA2γMembrane fractions from mouse heart~1-3 µM--INVALID-LINK--

Table 2: Selectivity of this compound

EnzymeInhibition at 0.091 mole fractionReference
Group VIA iPLA299.9%--INVALID-LINK--
Group IVA cPLA280.8%--INVALID-LINK--
Group V sPLA236.8%--INVALID-LINK--

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving iPLA2β in neurodegeneration and a general workflow for utilizing this compound in experimental studies.

iPLA2B_Pathway PLA2G6 PLA2G6 Gene (Mutations) iPLA2B iPLA2β (Dysfunction) PLA2G6->iPLA2B encodes MitoDys Mitochondrial Dysfunction iPLA2B->MitoDys Lipid Lipid Dysregulation iPLA2B->Lipid aSyn α-synuclein Aggregation iPLA2B->aSyn Ferroptosis Ferroptosis iPLA2B->Ferroptosis protects against This compound This compound This compound->iPLA2B inhibits Mitophagy Impaired Mitophagy MitoDys->Mitophagy Neuroinflam Neuroinflammation MitoDys->Neuroinflam Mitophagy->Neuroinflam Neurodegen Neurodegeneration Neuroinflam->Neurodegen Iron Iron Accumulation Iron->Ferroptosis Lipid->aSyn aSyn->Neurodegen Ferroptosis->Neurodegen

Caption: Role of iPLA2β in Neurodegeneration and the inhibitory action of this compound.

FKGK18_Workflow cluster_assays Assays Model Select Neurodegenerative Disease Model (e.g., cell culture, organoids, animal model) Treat Treat with this compound (dose-response and time-course) Model->Treat Assay Perform Biochemical and Functional Assays Treat->Assay Analysis Data Analysis and Interpretation Assay->Analysis Mito Mitochondrial Function (e.g., ATP levels, membrane potential) Inflam Neuroinflammation Markers (e.g., cytokine levels, microglial activation) Apoptosis Neuronal Apoptosis/ Ferroptosis Assays Protein Protein Aggregation (e.g., α-synuclein immunofluorescence) Outcome Elucidation of iPLA2β Role in Pathogenesis Analysis->Outcome

Caption: Experimental workflow for investigating iPLA2β using this compound.

Experimental Protocols

The following protocols are adapted for the study of neurodegenerative disorders, based on established methodologies for this compound.

Protocol 1: In Vitro Inhibition of iPLA2β in Neuronal Cells

Objective: To determine the inhibitory effect of this compound on iPLA2β activity in a neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons).

Materials:

  • Neuronal cell line of choice

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell lysis buffer

  • Protein concentration assay kit (e.g., BCA)

  • iPLA2 activity assay kit (e.g., Cayman Chemical #765021)

  • Microplate reader

Procedure:

  • Cell Culture: Culture neuronal cells to ~80-90% confluency in appropriate culture vessels.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for a predetermined time (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • iPLA2 Activity Assay:

    • Aliquot equal amounts of protein from each sample into a 96-well plate.

    • Perform the iPLA2 activity assay according to the manufacturer's instructions. This typically involves the addition of a substrate that releases a fluorescent or colorimetric product upon cleavage by PLA2.

    • Measure the signal using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of iPLA2 activity inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Assessment of this compound on Neuroinflammation in Microglia

Objective: To evaluate the effect of iPLA2β inhibition by this compound on the inflammatory response of microglial cells.

Materials:

  • Microglial cell line (e.g., BV-2) or primary microglia

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)

  • Nitric oxide assay kit (e.g., Griess reagent)

  • RT-qPCR reagents for gene expression analysis of inflammatory markers

Procedure:

  • Cell Culture: Plate microglial cells at a suitable density and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the culture medium to induce an inflammatory response and incubate for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant for cytokine and nitric oxide analysis.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits according to the manufacturer's protocols.

  • Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of nitric oxide) in the supernatant using a Griess reagent assay.

  • (Optional) Gene Expression Analysis: Lyse the cells to extract RNA and perform RT-qPCR to analyze the expression of genes encoding pro-inflammatory mediators (e.g., Nos2, Tnf, Il1b).

  • Data Analysis: Compare the levels of inflammatory markers in this compound-treated cells to those in LPS-stimulated, vehicle-treated cells.

Protocol 3: In Vivo Administration of this compound in a Mouse Model of Neurodegeneration

Objective: To investigate the neuroprotective effects of this compound in a relevant animal model of a neurodegenerative disease (e.g., MPTP model for Parkinson's disease, 5xFAD model for Alzheimer's disease).

Materials:

  • Appropriate transgenic or toxin-induced mouse model of neurodegeneration

  • This compound

  • Vehicle solution for in vivo administration (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)

  • Administration equipment (e.g., gavage needles, injection syringes)

  • Behavioral testing apparatus (e.g., rotarod, Morris water maze)

  • Tissue processing reagents for immunohistochemistry and biochemical analyses

Procedure:

  • Animal Model and Grouping: Acclimate the animals and divide them into experimental groups (e.g., vehicle-treated control, disease model + vehicle, disease model + this compound at different doses).

  • This compound Preparation and Administration: Prepare the this compound formulation. Administer this compound to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and frequency. A suggested starting dose could be in the range of 10-20 mg/kg, based on studies in other disease models.

  • Behavioral Assessments: Conduct behavioral tests at baseline and at various time points during the treatment period to assess motor function, learning, and memory, as relevant to the disease model.

  • Tissue Collection and Processing: At the end of the study, euthanize the animals and collect brain tissue. Process the tissue for various analyses, such as:

    • Immunohistochemistry: To visualize neuronal loss, protein aggregates (e.g., α-synuclein, Aβ plaques), and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Biochemical Assays: To measure levels of neurotransmitters, inflammatory markers, or oxidative stress markers in brain homogenates.

    • Western Blotting: To quantify the levels of key proteins involved in the pathogenic pathways.

  • Data Analysis: Analyze the behavioral and neuropathological data to determine if this compound treatment ameliorated the disease phenotype compared to the vehicle-treated disease model group.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the experimental conditions based on their specific models and research questions. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for the Experimental Use of FKGK18 in Cardiac Arrhythmia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FKGK18 is a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β), an enzyme implicated in a variety of cellular processes, including inflammation, apoptosis, and membrane phospholipid remodeling.[1][2][3] Dysregulation of iPLA2β has been associated with several cardiovascular conditions, and its role in the pathophysiology of cardiac arrhythmias is an emerging area of research.[1][4] Activation of iPLA2β can lead to the production of lysophospholipids and other metabolites that may alter the function of cardiac ion channels, thereby creating a substrate for arrhythmias.[5][6]

These application notes provide a comprehensive overview of the current understanding of this compound and its potential applications in studying cardiac arrhythmia models. While direct experimental evidence of this compound in specific arrhythmia models is not yet widely published, its well-characterized inhibitory profile makes it a valuable tool for investigating the role of iPLA2β in cardiac electrophysiology. The following protocols are based on established methodologies for studying cardiac arrhythmia and the known mechanism of action of this compound.

Data Presentation

Table 1: Inhibitory Profile of this compound
Target EnzymeIC50Cell/Tissue ModelCommentsReference
iPLA2β~5 x 10⁻⁸ MINS-1 insulinoma cells overexpressing iPLA2βPotency is similar to the commonly used inhibitor S-BEL.[1]
iPLA2γ~1 µMMyocardial membrane preparation from iPLA2β-KO miceThis compound is approximately 100-fold more potent for iPLA2β than for iPLA2γ.[4]
α-chymotrypsinIneffective inhibitorN/AIn contrast to BEL, this compound is not a non-specific inhibitor of proteases.[1]

Signaling Pathways and Experimental Workflows

FKGK18_Signaling_Pathway cluster_stimulus Arrhythmogenic Stimuli cluster_cell Cardiomyocyte Ischemia Ischemia iPLA2b iPLA2β Ischemia->iPLA2b activates Oxidative_Stress Oxidative_Stress Oxidative_Stress->iPLA2b Inflammation Inflammation Inflammation->iPLA2b PL Membrane Phospholipids iPLA2b->PL hydrolyzes LysoPL Lysophospholipids PL->LysoPL AA Arachidonic Acid PL->AA Ion_Channels Ion Channels (e.g., K+, Ca2+) LysoPL->Ion_Channels modulates AA->Ion_Channels AP Altered Action Potential Ion_Channels->AP leads to Arrhythmia Arrhythmia AP->Arrhythmia This compound This compound This compound->iPLA2b inhibits

Caption: Hypothesized signaling pathway of iPLA2β in arrhythmogenesis and the inhibitory action of this compound.

Experimental_Workflow cluster_model Model Selection cluster_protocol Experimental Protocol cluster_analysis Data Analysis Isolated_Myocytes Isolated Cardiomyocytes Baseline Baseline Electrophysiological Recording Isolated_Myocytes->Baseline Langendorff_Heart Langendorff-Perfused Heart Langendorff_Heart->Baseline Animal_Model In Vivo Animal Model Animal_Model->Baseline FKGK18_Admin Administer this compound (or vehicle control) Baseline->FKGK18_Admin Arrhythmia_Induction Induce Arrhythmia (e.g., ischemia, pacing) FKGK18_Admin->Arrhythmia_Induction Post_Treatment_Recording Post-Treatment Electrophysiological Recording Arrhythmia_Induction->Post_Treatment_Recording AP_Analysis Action Potential Parameter Analysis Post_Treatment_Recording->AP_Analysis Ion_Current_Analysis Ion Channel Current Analysis (Patch-Clamp) Post_Treatment_Recording->Ion_Current_Analysis Arrhythmia_Incidence Arrhythmia Incidence and Duration Analysis Post_Treatment_Recording->Arrhythmia_Incidence

References

Utilizing FKGK18 as a Selective Research Tool for Elucidating iPLA2β Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of FKGK18, a potent and selective inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β). This compound offers significant advantages over other inhibitors, such as bromoenol lactone (BEL), due to its reversibility and greater specificity, making it an ideal tool for investigating the multifaceted roles of iPLA2β in cellular physiology and disease. These guidelines are intended for researchers, scientists, and drug development professionals seeking to explore the function of iPLA2β in various biological systems.

Introduction to this compound

This compound, with the chemical structure 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one, is a fluoroketone-based compound identified as a highly potent inhibitor of iPLA2β.[1][2] Unlike the widely used inhibitor BEL, which is irreversible, unstable in solution, and can exhibit off-target effects on other enzymes like proteases, this compound offers a reversible mode of action and greater selectivity.[1][2][3][4] These characteristics make this compound a superior tool for both in vitro, ex vivo, and in vivo studies aimed at dissecting the specific contributions of iPLA2β to cellular processes.

iPLA2β is a key enzyme in membrane phospholipid remodeling, and its activity has been implicated in a wide range of biological functions, including cell proliferation, apoptosis, signal transduction, and inflammation.[5][6][7] Dysregulation of iPLA2β activity is associated with various pathological conditions, including neurodegenerative disorders, diabetes, and cardiovascular diseases.[3][6] The use of a specific inhibitor like this compound is therefore crucial for accurately delineating the signaling pathways and cellular events regulated by this enzyme.

Key Advantages of this compound

  • High Potency: this compound inhibits iPLA2β in a concentration-dependent manner with an IC50 in the nanomolar range.[1][2]

  • Reversibility: The inhibitory effect of this compound is reversible, allowing for washout experiments to confirm the specificity of its action.[1][2][3][4] This is a significant advantage over the irreversible inhibitor BEL.

  • High Selectivity: this compound is significantly more potent for iPLA2β than for other phospholipase A2 enzymes such as cPLA2 and sPLA2.[1][2] It is also a poor inhibitor of proteases like α-chymotrypsin, unlike BEL.[1][2][3]

  • In Vivo Applicability: Due to its favorable properties, including reversibility and reduced cytotoxicity compared to BEL, this compound is more suitable for in vivo studies.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory profile and effects of this compound on iPLA2β and related cellular functions.

Table 1: Inhibitory Potency of this compound against Phospholipases

EnzymeCell/Tissue TypeIC50Reference
iPLA2β (cytosolic)INS-1 cells overexpressing iPLA2β~5 x 10⁻⁸ M[1][2]
iPLA2γ (membrane-associated)Mouse heart membrane fraction~1 µM[1]
cPLA2 (GIVA)Human Group IVA enzyme>195-fold less potent than for iPLA2β[1][2]
sPLA2 (GV)Human Group V enzyme>455-fold less potent than for iPLA2β[1][2]

Table 2: Comparative Effects of this compound and BEL

CharacteristicThis compoundS-BELR-BELReference
iPLA2β Inhibition PotentPotentWeaker[1][2]
iPLA2γ Inhibition WeakerWeakerPotent[1]
Mode of Inhibition ReversibleIrreversibleIrreversible[1][2][3][4]
α-chymotrypsin Inhibition IneffectivePotentMore Potent[1][2]
Suitability for in vivo use More suitableLess suitableLess suitable[1][2][3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving iPLA2β that can be investigated using this compound, as well as a general experimental workflow for its application.

iPLA2B_Signaling_Pathway cluster_stimulus Stimuli cluster_enzyme Enzyme Activation cluster_inhibition Inhibition cluster_products Lipid Mediators cluster_downstream Downstream Pathways cluster_cellular_effects Cellular Effects Stimulus ER Stress / Pro-inflammatory Cytokines iPLA2B iPLA2β Stimulus->iPLA2B activates AA Arachidonic Acid (AA) iPLA2B->AA produces LPC Lysophospholipids (LPC) iPLA2B->LPC NSMase Neutral Sphingomyelinase (NSMase) iPLA2B->NSMase induces InsulinSecretion Insulin Secretion iPLA2B->InsulinSecretion modulates This compound This compound This compound->iPLA2B inhibits COX COX AA->COX LOX LOX AA->LOX PGE2 Prostaglandins (e.g., PGE2) COX->PGE2 Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation PGE2->Inflammation Leukotrienes->Inflammation Ceramide Ceramide NSMase->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis

Caption: iPLA2β signaling cascade and points of this compound intervention.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation CellCulture 1. Cell Culture / Tissue Preparation FKGK18_Prep 2. Prepare this compound Stock Solution (e.g., in DMSO) Treatment 3. Treat cells/tissues with this compound at desired concentrations FKGK18_Prep->Treatment Control 4. Include Vehicle Control (DMSO) Stimulation 5. Add Stimulus (optional) (e.g., Thapsigargin for ER stress) Control->Stimulation PLA2_Assay 6a. iPLA2β Activity Assay Stimulation->PLA2_Assay Lipid_Analysis 6b. Lipid Mediator Analysis (e.g., PGE2 ELISA) Stimulation->Lipid_Analysis Cell_Function 6c. Functional Assays (e.g., Insulin Secretion, Apoptosis) Stimulation->Cell_Function Gene_Expression 6d. Gene/Protein Expression Analysis (e.g., NSMase2 qPCR/Western Blot) Stimulation->Gene_Expression Data_Analysis 7. Analyze and Compare Data between this compound-treated and control groups PLA2_Assay->Data_Analysis Lipid_Analysis->Data_Analysis Cell_Function->Data_Analysis Gene_Expression->Data_Analysis

References

Application Notes and Protocols: Measuring the Effects of FKGK18 on Arachidonic Acid Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that plays a crucial role in various physiological and pathological processes, including inflammation, cell signaling, and apoptosis.[1][2] The release of AA from membrane phospholipids is a critical step in the biosynthesis of eicosanoids, such as prostaglandins and leukotrienes.[3][4] This release is primarily catalyzed by phospholipase A2 (PLA2) enzymes. One specific isoform, the group VIA Ca2+-independent phospholipase A2 (iPLA2β), has been identified as a key player in AA hydrolysis.[5][6]

FKGK18 is a potent and reversible inhibitor of iPLA2β.[5][6][7][8] By targeting iPLA2β, this compound effectively blocks the release of arachidonic acid from the cell membrane, thereby inhibiting the production of downstream inflammatory mediators.[5][6] This makes this compound a valuable tool for studying the roles of iPLA2β and arachidonic acid signaling in various biological systems and a potential therapeutic candidate for diseases associated with dysregulated inflammation.[5][6][7][8]

These application notes provide detailed protocols for measuring the inhibitory effects of this compound on arachidonic acid release, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on prostaglandin E2 (PGE2) generation, a downstream metabolite of arachidonic acid, in human pancreatic islets.

Treatment GroupGlucose ConcentrationThis compound ConcentrationPGE2 Release (pg/islet)Percent Inhibition of Stimulated Release
Basal5 mM0 µM (DMSO)~1.5N/A
Stimulated20 mM0 µM (DMSO)~4.00%
Stimulated + this compound20 mM1 µM~2.0~50%

Data adapted from studies on the effects of this compound on human pancreatic islets.[5][6][9] The values are approximate and intended for illustrative purposes.

Signaling Pathway

The following diagram illustrates the signaling pathway of arachidonic acid release and the inhibitory action of this compound.

cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA Hydrolysis iPLA2b iPLA2β iPLA2b->PL COX COX Enzymes AA->COX Metabolism LOX LOX Enzymes AA->LOX Metabolism Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes This compound This compound This compound->iPLA2b Inhibition

Caption: this compound inhibits iPLA2β, blocking arachidonic acid release.

Experimental Protocols

Protocol 1: Measuring Arachidonic Acid Release using [3H]-Arachidonic Acid Labeling

This protocol describes a common method for directly measuring the release of arachidonic acid from cultured cells.

Materials:

  • Cell line of interest (e.g., HaCaT, INS-1)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • [3H]-Arachidonic Acid (³H-AA)

  • Phosphate-buffered saline (PBS)

  • Fatty acid-free bovine serum albumin (BSA)

  • This compound

  • Stimulating agent (e.g., EGF, thapsigargin)

  • Scintillation counter and vials

  • 1M NaOH

Procedure:

  • Cell Culture and Labeling:

    • Plate cells in appropriate culture vessels and grow to near confluency.

    • Label the cells by incubating them for 18-24 hours with culture medium containing 0.4 µCi/mL ³H-AA.[10]

  • Washing:

    • After the labeling period, carefully wash the cells twice with PBS containing 2 mg/mL fatty acid-free BSA to remove unincorporated ³H-AA.[10]

  • Treatment with this compound:

    • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) in serum-free medium for a specified time (e.g., 30-60 minutes).

  • Stimulation:

    • Add the stimulating agent (e.g., 100 ng/mL EGF) to the medium and incubate for the desired time (e.g., 60 minutes).[10]

  • Sample Collection:

    • Collect the supernatant (extracellular medium).

    • Centrifuge the supernatant at high speed (e.g., 13,000 rpm) for 10 minutes to remove any detached cells.[10]

  • Measurement of Released ³H-AA:

    • Transfer a known volume of the cleared supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter. This represents the released ³H-AA.

  • Measurement of Incorporated ³H-AA:

    • To determine the total amount of ³H-AA incorporated into the cells, lyse the adherent cells with 1M NaOH.[10]

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the percentage of ³H-AA release for each condition: (Released ³H-AA cpm / (Released ³H-AA cpm + Incorporated ³H-AA cpm)) * 100

    • Compare the percentage of release in this compound-treated samples to the vehicle-treated control.

Protocol 2: Indirect Measurement of Arachidonic Acid Release via PGE2 ELISA

This protocol provides an alternative method by measuring a stable downstream metabolite of arachidonic acid, prostaglandin E2 (PGE2), using a commercially available ELISA kit.

Materials:

  • Cell line or primary cells (e.g., human pancreatic islets)

  • Cell culture medium

  • This compound

  • Stimulating agent (e.g., high glucose concentration)

  • PGE2 ELISA Kit (e.g., Abcam ab287798 or similar)

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells or islets under appropriate conditions.

    • Pre-incubate the cells with this compound or vehicle (DMSO) in the appropriate medium. For example, incubate human pancreatic islets in Krebs-Ringer Bicarbonate (KRB) buffer with 5 mM glucose and 1 µM this compound for 1 hour.[9]

  • Stimulation:

    • Induce the release of arachidonic acid by treating the cells with a stimulating agent. For instance, expose pancreatic islets to KRB medium containing 20 mM glucose for 1 hour.[9]

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

  • PGE2 Measurement:

    • Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:

      • Preparing standards and samples.

      • Adding samples and standards to the antibody-coated plate.

      • Incubating with a biotin-labeled antibody and then a streptavidin-HRP conjugate.

      • Adding a TMB substrate and stopping the reaction.

      • Reading the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the provided PGE2 standards.

    • Calculate the concentration of PGE2 in each sample based on the standard curve.

    • Compare the PGE2 concentration in this compound-treated samples to the vehicle-treated control.

Experimental Workflow

The following diagram outlines the general workflow for both experimental protocols.

cluster_protocol1 Protocol 1: Direct Measurement cluster_protocol2 Protocol 2: Indirect Measurement P1_Start Start P1_Label Label Cells with ³H-AA P1_Start->P1_Label P1_Wash Wash Cells P1_Label->P1_Wash P1_Treat Treat with this compound P1_Wash->P1_Treat P1_Stimulate Stimulate AA Release P1_Treat->P1_Stimulate P1_Collect Collect Supernatant & Lysate P1_Stimulate->P1_Collect P1_Measure Measure Radioactivity P1_Collect->P1_Measure P1_Analyze Analyze Data P1_Measure->P1_Analyze P1_End End P1_Analyze->P1_End P2_Start Start P2_Culture Culture Cells/Islets P2_Start->P2_Culture P2_Treat Treat with this compound P2_Culture->P2_Treat P2_Stimulate Stimulate AA Release P2_Treat->P2_Stimulate P2_Collect Collect Supernatant P2_Stimulate->P2_Collect P2_ELISA Perform PGE2 ELISA P2_Collect->P2_ELISA P2_Analyze Analyze Data P2_ELISA->P2_Analyze P2_End End P2_Analyze->P2_End

Caption: Workflow for measuring this compound's effect on arachidonic acid.

Conclusion

The protocols and information provided here offer a comprehensive guide for researchers interested in studying the effects of this compound on arachidonic acid release. The direct measurement using radiolabeling provides a precise quantification of AA release, while the indirect ELISA method offers a convenient and high-throughput alternative by measuring a key downstream metabolite. The choice of method will depend on the specific experimental goals, available resources, and cell system being investigated. By utilizing these methods, researchers can further elucidate the role of iPLA2β and arachidonic acid in health and disease and explore the therapeutic potential of inhibitors like this compound.

References

Application Notes and Protocols for FKGK18 Treatment in Thapsigargin-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thapsigargin, a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, is widely utilized in research to induce endoplasmic reticulum (ER) stress, which can subsequently lead to apoptosis.[1][2][3][4][5][6][7][8][9] A key pathway implicated in thapsigargin-induced apoptosis in certain cell types, such as pancreatic beta-cells, involves the activation of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[10][11] Activation of iPLA2β triggers a cascade that includes the induction of neutral sphingomyelinase 2 (NSMase2) and the accumulation of ceramides, culminating in programmed cell death.[10][11]

FKGK18 has been identified as a potent, reversible, and selective inhibitor of iPLA2β.[10][12][13] Unlike the commonly used iPLA2β inhibitor bromoenol lactone (BEL), this compound exhibits greater potency, reversibility, and does not inhibit proteases like α-chymotrypsin, making it a more suitable candidate for both ex vivo and in vivo studies.[10][12][13] These application notes provide detailed protocols for utilizing this compound to counteract thapsigargin-induced apoptosis, making it a valuable tool for studying the roles of iPLA2β in ER stress-mediated cell death and for the development of potential therapeutic agents.[10][13]

Key Signaling Pathway

Thapsigargin treatment disrupts calcium homeostasis in the endoplasmic reticulum, leading to ER stress. This stress activates iPLA2β, which in turn upregulates the expression of NSMase2. NSMase2 promotes the hydrolysis of sphingomyelin into ceramide, a lipid second messenger known to be involved in apoptotic signaling. This compound acts by directly inhibiting the enzymatic activity of iPLA2β, thereby blocking the downstream signaling cascade that leads to apoptosis.

thapsigargin_FKGK18_pathway Thapsigargin Thapsigargin ER_Stress ER Stress Thapsigargin->ER_Stress iPLA2b iPLA2β (Group VIA Ca2+-independent Phospholipase A2) ER_Stress->iPLA2b activates NSMase2 NSMase2 (Neutral Sphingomyelinase 2) Expression iPLA2b->NSMase2 induces Apoptosis Apoptosis NSMase2->Apoptosis leads to This compound This compound This compound->iPLA2b inhibits

Caption: Signaling pathway of thapsigargin-induced apoptosis and this compound intervention.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting iPLA2β and protecting against thapsigargin-induced apoptosis.

Table 1: Inhibitory Potency of this compound against iPLA2β

CompoundTarget EnzymeIC50Notes
This compoundiPLA2β~5 x 10⁻⁸ MSimilar potency to the known inhibitor S-BEL.[11]
This compoundiPLA2γ> 100-fold less potent than for iPLA2βDemonstrates selectivity for iPLA2β over iPLA2γ.[10][11][13]

Table 2: Effect of this compound on Thapsigargin-Induced NSMase2 Expression

Treatment ConditionNSMase2 mRNA Expression (Fold Change vs. Vehicle)
Vehicle Control1.0
Thapsigargin (1 µM)Increased
Thapsigargin + this compound (10⁻⁷ M)Partially Reduced
Thapsigargin + this compound (10⁻⁶ M)Significantly Reduced
Thapsigargin + this compound (10⁻⁵ M)Near Baseline Levels
Note: Data presented is a qualitative summary of the concentration-dependent inhibition observed in published studies.[10]

Table 3: Effect of this compound on Thapsigargin-Induced Apoptosis

Treatment Condition (24 hours)Fold-Change in Apoptosis (vs. Vehicle)
Vehicle Control1.0
Thapsigargin (1 µM)Significantly Increased
Thapsigargin + this compound (10⁻⁷ M)Partially Reduced
Thapsigargin + this compound (10⁻⁶ M)Substantially Reduced
Thapsigargin + this compound (10⁻⁵ M)Near Baseline Levels
Note: Apoptosis was assessed by TUNEL staining and flow cytometry.[10]

Experimental Protocols

The following are detailed protocols for investigating the protective effects of this compound against thapsigargin-induced apoptosis in a cell culture model.

Protocol 1: Cell Culture and Treatment

This protocol is based on methods used for INS-1 cells overexpressing iPLA2β (INS-1 OE), but can be adapted for other cell lines susceptible to thapsigargin-induced apoptosis.[10][11][12]

Materials:

  • INS-1 OE cells (or other suitable cell line)

  • RPMI 1640 medium with 11 mM glucose

  • Fetal Calf Serum (FCS)

  • HEPES buffer

  • L-glutamine

  • Sodium pyruvate

  • β-mercaptoethanol

  • Penicillin-Streptomycin solution

  • Thapsigargin (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Cell culture plates (e.g., 6-well or 96-well, depending on the downstream assay)

Procedure:

  • Cell Seeding:

    • Culture INS-1 OE cells in complete RPMI 1640 medium (containing 10% FCS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol, and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.[10][11]

    • Seed cells into appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Pre-treatment:

    • Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.

    • Incubate the cells for a pre-treatment period (e.g., 1-2 hours) at 37°C.

  • Thapsigargin Treatment:

    • Prepare a working solution of thapsigargin in the corresponding this compound- or vehicle-containing medium to achieve the desired final concentration (e.g., 1 µM).

    • Add the thapsigargin-containing medium to the cells. Ensure a control group remains treated with only this compound or vehicle.

  • Incubation:

    • Incubate the cells for the desired time period to induce apoptosis (e.g., 24 hours).[10]

  • Cell Harvesting:

    • After incubation, harvest the cells according to the requirements of the downstream apoptosis assay. For flow cytometry, this will involve trypsinization and collection of both adherent and floating cells.

experimental_workflow_cell_treatment Start Start: Seed Cells Pretreat Pre-treat with this compound or Vehicle (1-2h) Start->Pretreat Treat Add Thapsigargin (1 µM) (or Vehicle) Pretreat->Treat Incubate Incubate (24h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Assay Downstream Apoptosis Assay Harvest->Assay

Caption: Experimental workflow for cell treatment with this compound and thapsigargin.
Protocol 2: Assessment of Apoptosis by TUNEL Staining and Flow Cytometry

This protocol outlines the general steps for quantifying apoptosis using a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit coupled with flow cytometry.

Materials:

  • Treated and control cells from Protocol 1

  • Phosphate-buffered saline (PBS)

  • TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and reaction buffer)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in sodium citrate)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells as described in Protocol 1, step 5. It is crucial to collect both adherent and floating cells to accurately quantify apoptosis.

    • Wash the cells once with PBS and resuspend in a single-cell suspension.

  • Fixation:

    • Fix the cells by resuspending them in fixation buffer and incubating for 15-30 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells with PBS.

    • Permeabilize the cells by resuspending them in ice-cold permeabilization buffer and incubating for at least 2 minutes on ice.

  • TUNEL Reaction:

    • Wash the permeabilized cells with PBS.

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled nucleotide solution).

    • Resuspend the cells in the TUNEL reaction mixture.

    • Incubate the cells in the dark at 37°C for 60 minutes.

  • Flow Cytometry Analysis:

    • Wash the cells with PBS.

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Analyze the cells on a flow cytometer, using the appropriate laser and filter settings for the fluorophore used in the TUNEL kit (e.g., FITC).

    • Quantify the percentage of TUNEL-positive (apoptotic) cells in each treatment group.

Safety Precautions

  • Thapsigargin is a potent and toxic compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a certified chemical fume hood.

  • This compound is a research chemical with an unknown toxicological profile. Handle with care and appropriate PPE.

  • Dispose of all waste containing thapsigargin and this compound according to institutional guidelines for chemical waste.

Conclusion

This compound is a valuable research tool for investigating the role of iPLA2β in thapsigargin-induced ER stress and apoptosis. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies, contributing to a better understanding of the molecular mechanisms of cell death and the development of novel therapeutic strategies.

References

Application Notes and Protocols: FKGK18 for the Study of Vascular Smooth Muscle Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Mechanism of Action: Initial interest in FKGK18 as a tool to study Gq/11 protein signaling in vascular smooth muscle disorders has been redirected based on current scientific literature. Extensive characterization has identified this compound not as a Gq/11 inhibitor, but as a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3] Dysregulation of iPLA2β has been implicated in the pathophysiology of vascular smooth muscle disorders.[1][3] These application notes and protocols are therefore presented to accurately reflect the utility of this compound as a selective iPLA2β inhibitor in this field of research. A summary of the Gq/11 signaling pathway is included for informational purposes.

Introduction to this compound as an iPLA2β Inhibitor

This compound is a fluoroketone-based compound that has emerged as a valuable research tool for investigating the roles of iPLA2β in various biological processes.[2] Unlike the commonly used iPLA2β inhibitor, bromoenol lactone (BEL), this compound offers the significant advantages of being a reversible inhibitor and demonstrating greater specificity, as it does not effectively inhibit proteases like α-chymotrypsin.[1][2] These characteristics make this compound a more suitable candidate for both ex vivo and in vivo studies.[1][3]

Key Features of this compound:

  • Potency and Selectivity: this compound is a potent inhibitor of iPLA2β, with significantly greater potency for iPLA2β over iPLA2γ (approximately 100-fold).[2][4]

  • Reversibility: The inhibitory action of this compound on iPLA2β is reversible.[2][3]

  • Specificity: It is not an effective inhibitor of α-chymotrypsin, indicating a higher degree of specificity compared to other inhibitors like BEL.[2]

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the quantitative data regarding the inhibitory activity of this compound against different phospholipase A2 enzymes.

Target EnzymeInhibitorIC50 ValueCell/Tissue SystemReference
iPLA2β (cytosolic) This compound~5 x 10⁻⁸ MINS-1 Insulinoma Cells[4][5]
iPLA2γ (membrane-associated) This compound~1-3 µMWT and iPLA2β-KO Mouse Hearts[4]
iPLA2β (cytosolic)S-BEL~5 x 10⁻⁸ MINS-1 Insulinoma Cells[5]
iPLA2γ (membrane-associated)R-BEL~3 x 10⁻⁶ MINS-1 Insulinoma Cells[5]
Role of iPLA2β in Vascular Smooth Muscle and Signaling Pathway

Group VIA Ca2+-independent phospholipase A2 (iPLA2β) is a key enzyme that catalyzes the hydrolysis of the sn-2 ester bond of phospholipids, leading to the production of free fatty acids (such as arachidonic acid) and lysophospholipids. These products can act as second messengers or be further metabolized to generate a variety of bioactive lipid mediators, including eicosanoids. In vascular smooth muscle cells (VSMCs), iPLA2β is implicated in several processes central to the development of vascular disorders:

  • VSMC Proliferation and Migration: Inhibition or genetic deletion of iPLA2β has been shown to reduce thrombin-induced DNA synthesis and VSMC migration and proliferation.[4]

  • VSMC Hypertrophy: Overexpression of iPLA2β in cultured VSMCs promotes angiotensin II-induced hypertrophy.[5]

  • Vascular Inflammation and Remodeling: Smooth muscle-specific expression of iPLA2β can exacerbate vascular inflammation, proinflammatory cytokine production, and neointima formation following arterial injury.[6]

The signaling pathway initiated by iPLA2β activation in VSMCs often involves the generation of arachidonic acid, which is then metabolized by lipoxygenases (e.g., 12/15-LO) to produce lipid mediators that can activate downstream pathways, such as those involving c-Jun, leading to hypertrophy and remodeling.[5]

iPLA2_signaling Agonist Agonist (e.g., Angiotensin II, Thrombin) GPCR GPCR Agonist->GPCR iPLA2b iPLA2β GPCR->iPLA2b Activates Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis iPLA2b->Membrane This compound This compound This compound->iPLA2b Inhibits LO Lipoxygenases (e.g., 12/15-LO) AA->LO Bioactive_Lipids Bioactive Lipids LO->Bioactive_Lipids Downstream Downstream Signaling (e.g., c-Jun activation) Bioactive_Lipids->Downstream Response Cellular Responses: • Proliferation • Hypertrophy • Inflammation Downstream->Response

This compound inhibits the iPLA2β signaling pathway in vascular smooth muscle cells.

Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs to study the effects of this compound on vascular smooth muscle cell pathophysiology.

Protocol 1: Vascular Smooth Muscle Cell (VSMC) Culture

This protocol describes the isolation and culture of primary VSMCs from mouse aorta.

Materials:

  • Complete DMEM (with 10% FBS, penicillin/streptomycin)

  • Collagenase Type 2 solution (1.42 mg/mL in complete DMEM)[7]

  • 70% Ethanol

  • Sterile PBS

  • Trypsin-EDTA (0.25%)

Procedure:

  • Euthanize a mouse according to approved institutional guidelines and sterilize the thoracic and abdominal area with 70% ethanol.

  • Aseptically dissect the thoracic aorta and place it in a sterile dish containing cold PBS.

  • Under a dissecting microscope, carefully remove the surrounding adipose and connective tissues.

  • Transfer the cleaned aorta to a biosafety cabinet, cut it into 1-2 mm pieces, and place them in a tube with collagenase type 2 solution.[7]

  • Incubate at 37°C with 5% CO₂ for 4-6 hours.[7]

  • After digestion, add 3 mL of complete DMEM, gently mix the cell suspension, and centrifuge at 300 x g for 5 minutes.[7]

  • Resuspend the cell pellet in complete DMEM and plate in a 24-well plate.[7]

  • Incubate at 37°C with 5% CO₂. Allow cells to grow undisturbed for 5 days before the first media change.

  • For subculturing, wash confluent cells with PBS, detach with trypsin-EDTA, neutralize with complete DMEM, and re-plate at the desired density.[7]

Protocol 2: VSMC Proliferation Assay using EdU

This protocol uses 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, to label cells undergoing DNA synthesis.

Materials:

  • Cultured VSMCs in a 96-well plate

  • Complete DMEM with 2% FBS

  • Platelet-Derived Growth Factor (PDGF) as a positive control (e.g., 30 ng/mL)[1]

  • This compound (at desired concentrations)

  • EdU stock solution (e.g., 5 mM)

  • 4% Paraformaldehyde (PFA) in PBS

  • 1% Triton X-100 in water

  • Click chemistry reaction cocktail (containing a fluorescent azide)

  • DAPI for nuclear counterstaining

Procedure:

  • Plate VSMCs at a density of 2 x 10⁴ cells/mL in a 96-well plate and allow them to adhere overnight.[8]

  • Serum-starve the cells for 24-48 hours to synchronize them.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Add a mitogen (e.g., PDGF) to stimulate proliferation. Include appropriate positive (PDGF alone) and negative (vehicle) controls.[6]

  • Incubate for a period that allows for cell cycle progression (e.g., 24-72 hours). For the final 24 hours of culture, add EdU to each well to a final concentration of 20 µM.[1]

  • Fixation and Permeabilization:

    • Remove the media and fix the cells with 150 µL of 4% PFA per well for 10 minutes at room temperature.[1][8]

    • Wash with PBS, then permeabilize with 150 µL of 1% Triton X-100 for 30 minutes.[1][8]

    • Wash three times with PBS.[1][8]

  • EdU Detection:

    • Prepare the click chemistry labeling solution according to the manufacturer's instructions.

    • Add 150 µL of the labeling solution to each well and incubate for 30 minutes at 37°C, protected from light.[1][8]

  • Staining and Imaging:

    • Wash the wells with PBS.

    • Add DAPI solution to stain all cell nuclei.

    • Image the plate using a fluorescence microscope or a high-content imaging system.

  • Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of DAPI-stained cells in each treatment group.

Protocol 3: VSMC Hypertrophy Assay (Protein Synthesis)

This protocol measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid, such as [³H]-leucine.

Materials:

  • Cultured VSMCs in 24-well plates

  • Serum-free DMEM

  • Angiotensin II (Ang II) as a hypertrophic agonist (e.g., 100 nM)[9]

  • This compound (at desired concentrations)

  • [³H]-leucine

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (NaOH)

  • Scintillation fluid and counter

Procedure:

  • Plate VSMCs in 24-well plates and grow to near confluence.

  • Make the cells quiescent by incubating in serum-free DMEM for 48 hours.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Add the hypertrophic agonist (e.g., Ang II) and 1 µCi/mL of [³H]-leucine to the wells.[9]

  • Incubate for 24 hours at 37°C.[9]

  • Cell Lysis and Precipitation:

    • Aspirate the medium and wash the cells three times with ice-cold PBS.

    • Precipitate the protein by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.

    • Wash the precipitate twice with ice-cold 95% ethanol.

  • Solubilization and Counting:

    • Solubilize the protein by adding 0.5 M NaOH and incubating for 1 hour at room temperature.

    • Transfer an aliquot of the lysate to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Normalization: Determine the total protein concentration in a parallel set of wells (e.g., using a BCA assay) to normalize the [³H]-leucine incorporation data.

General Experimental Workflow

experimental_workflow Culture 1. Culture VSMCs (Protocol 1) Starve 2. Serum Starve (Synchronize Cells) Culture->Starve Treat 3. Pre-treat with this compound Starve->Treat Stimulate 4. Stimulate with Agonist (e.g., PDGF, Ang II) Treat->Stimulate Assay 5. Perform Assay Stimulate->Assay Proliferation Proliferation Assay (Protocol 2) Assay->Proliferation Hypertrophy Hypertrophy Assay (Protocol 3) Assay->Hypertrophy Western Western Blot (for signaling proteins) Assay->Western Analyze 6. Data Analysis and Interpretation Proliferation->Analyze Hypertrophy->Analyze Western->Analyze Gq11_signaling Agonist Vasoconstrictor (e.g., Ang II, ET-1) GPCR Gq/11-Coupled Receptor Agonist->GPCR Gq11 Gαq/11 GPCR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ [Ca²⁺]i SR->Ca Releases Ca²⁺ Ca->PKC Activates Response Cellular Responses: • Contraction • Hypertrophy • Proliferation Ca->Response PKC->Response

References

Troubleshooting & Optimization

issues with FKGK18 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FKGK18. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the Group VIA Ca2+-independent phospholipase A2 (iPLA2β). Its mechanism of action is based on the reversible inhibition of iPLA2β, an enzyme involved in various cellular processes, including membrane phospholipid remodeling, signal transduction, and apoptosis.[1][2][3] Unlike some other iPLA2β inhibitors, such as bromoenol lactone (BEL), this compound's inhibition is reversible, making it a more suitable tool for in vivo and ex vivo studies.[3][4]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended.[5][6] It also has limited solubility in aqueous solutions like PBS (pH 7.2).[5][6]

Q3: How should I store this compound powder and stock solutions?

A3:

  • Powder: The solid form of this compound should be stored at -20°C and is stable for at least three years.[5]

  • Stock Solutions: For long-term storage, stock solutions should be stored at -80°C and are typically stable for up to one year.[5] For short-term storage, solutions can be kept at -20°C for up to one month.[6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]

Q4: Is this compound stable in aqueous solutions for cell culture experiments?

A4: While this compound has some solubility in PBS, for cell culture experiments it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. The final concentration of DMSO in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. The stability of this compound in aqueous culture media over long incubation periods has not been extensively reported, so it is recommended to prepare fresh dilutions for each experiment.

Q5: What are the known degradation pathways or products of this compound?

A5: Currently, there is limited publicly available information detailing the specific degradation pathways or degradation products of this compound in solution. General best practices for handling fluoroketone-based compounds suggest avoiding strong acidic or basic conditions and prolonged exposure to high temperatures or intense light to minimize potential degradation.

Troubleshooting Guide

Issue Possible Cause Recommendation
Low or no inhibitory activity observed in my assay. 1. Improper storage of this compound: The compound may have degraded due to incorrect storage temperature or repeated freeze-thaw cycles.1. Ensure this compound powder is stored at -20°C and stock solutions at -80°C. Use fresh aliquots for each experiment.
2. Inaccurate concentration of the stock solution: Errors in weighing the compound or in solvent volume can lead to incorrect stock concentrations.2. Re-prepare the stock solution carefully. Consider verifying the concentration using a suitable analytical method if available.
3. Precipitation of this compound in aqueous buffer/media: this compound has limited aqueous solubility and may precipitate when diluted from a DMSO stock.3. Visually inspect the final solution for any precipitates. Sonication may help to dissolve the compound.[5] Consider using a lower final concentration or including a small percentage of a solubilizing agent if compatible with your experimental system.
4. Degradation in experimental buffer/media: The pH or components of your experimental buffer may be causing degradation of this compound over the course of the experiment.4. Prepare fresh dilutions of this compound in your experimental buffer immediately before use. Minimize the time the compound spends in aqueous solution before being added to the assay.
Inconsistent results between experiments. 1. Variability in solution preparation: Inconsistent dilution from the stock solution can lead to different final concentrations.1. Use calibrated pipettes and follow a standardized protocol for preparing working solutions.
2. Freeze-thaw cycles of the stock solution: Repeated freezing and thawing can lead to degradation or precipitation.2. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles.
Observed cytotoxicity in cell-based assays. 1. High concentration of DMSO: The final concentration of the solvent (DMSO) in the cell culture may be too high.1. Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
2. High concentration of this compound: The concentration of this compound itself may be cytotoxic to the specific cell line being used.2. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line.

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

Parameter Value Reference
Solubility in DMSO ≥ 20 mg/mL (≥ 71.36 mM)[5][6]
Solubility in DMF ≥ 20 mg/mL (≥ 71.36 mM)[5]
Solubility in PBS (pH 7.2) ~2 mg/mL (~7.14 mM)[5][6]
Storage of Solid Form -20°C for up to 3 years[5]
Long-term Storage of Stock Solution -80°C for up to 1 year[5]
Short-term Storage of Stock Solution -20°C for up to 1 month[6]

Table 2: In Vitro Inhibitory Activity of this compound

Target Assay System IC50 Reference
iPLA2βCytosolic extracts from INS-1 cells overexpressing iPLA2β~50 nM[5][7]
iPLA2γMouse heart membrane fractions~1-3 µM[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using an analytical balance in a fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.[6]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: In Vitro iPLA2β Activity Assay using this compound

Objective: To determine the inhibitory effect of this compound on iPLA2β activity in cell lysates. This protocol is adapted from a published study.[7]

Materials:

  • Cells overexpressing iPLA2β (e.g., INS-1 OE cells)

  • Lysis buffer (e.g., hypotonic buffer with protease inhibitors)

  • This compound stock solution (in DMSO)

  • Assay buffer

  • Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)

  • Scintillation counter and fluid

Procedure:

  • Preparation of Cell Lysate (Cytosol):

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.

    • Homogenize the cells and centrifuge at high speed (e.g., 100,000 x g) to pellet membranes.

    • Collect the supernatant (cytosolic fraction) and determine the protein concentration.

  • iPLA2β Activity Assay:

    • In a reaction tube, add a specific amount of cytosolic protein (e.g., 30 µg).

    • Add varying concentrations of this compound (diluted from the DMSO stock) or vehicle control (DMSO).

    • Pre-incubate the lysate with the inhibitor for a defined period at a specific temperature (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding the radiolabeled phospholipid substrate in the assay buffer.

    • Incubate the reaction for a specific time at 37°C.

    • Stop the reaction by adding a stop solution (e.g., a mixture of organic solvents to extract lipids).

    • Separate the released radiolabeled free fatty acid from the unhydrolyzed phospholipid using thin-layer chromatography (TLC) or another suitable method.

    • Quantify the radioactivity of the free fatty acid spot using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations

FKGK18_Mechanism_of_Action This compound This compound iPLA2b iPLA2β (Group VIA Ca2+-independent Phospholipase A2) This compound->iPLA2b Reversible Inhibition Membrane Membrane Phospholipids iPLA2b->Membrane Hydrolysis ArachidonicAcid Arachidonic Acid & Lysophospholipids Membrane->ArachidonicAcid Products Apoptosis Apoptosis & Other Downstream Signaling ArachidonicAcid->Apoptosis

Caption: Mechanism of this compound action.

Experimental_Workflow_iPLA2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellLysate Prepare Cell Lysate (Cytosol) Preincubation Pre-incubate Lysate with this compound CellLysate->Preincubation FKGK18_Dilution Prepare this compound Dilutions FKGK18_Dilution->Preincubation Reaction Add Substrate & Incubate Preincubation->Reaction StopReaction Stop Reaction Reaction->StopReaction Separation Separate Products StopReaction->Separation Quantification Quantify Radioactivity Separation->Quantification Analysis Calculate Inhibition & IC50 Quantification->Analysis

Caption: In vitro iPLA2β inhibition assay workflow.

iPLA2b_Signaling_Pathway_in_Apoptosis ER_Stress ER Stress / Pro-inflammatory Cytokines iPLA2b iPLA2β Activation ER_Stress->iPLA2b NSMase2 Neutral Sphingomyelinase 2 (NSMase2) Induction iPLA2b->NSMase2 This compound This compound This compound->iPLA2b Inhibits Sphingomyelin Sphingomyelin NSMase2->Sphingomyelin Hydrolyzes Ceramide Ceramide Production Sphingomyelin->Ceramide Mitochondria Mitochondrial Decompensation Ceramide->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis β-Cell Apoptosis Caspase->Apoptosis

Caption: iPLA2β signaling in apoptosis.

References

Technical Support Center: FKGK18 vs. BEL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FKGK18 and BEL inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary differences in the mechanism of action between this compound and BEL inhibitors?

A1: Both this compound and Bromoenol Lactone (BEL) are inhibitors of the group VIA Ca2+-independent phospholipase A2 (iPLA2).[1][2] However, their mechanisms differ significantly. BEL is a mechanism-based, irreversible inhibitor, meaning it forms a covalent bond with the enzyme, permanently inactivating it.[2][3] In contrast, this compound is a reversible inhibitor, allowing for the potential recovery of enzyme function after its removal.[2][3] This reversibility makes this compound a more suitable candidate for in vivo studies where controlled and temporary inhibition is often desired.[3]

Q2: I am observing significant off-target effects in my cell culture when using a BEL inhibitor. What could be the cause?

A2: BEL inhibitors are known to have several off-target effects, which could be contributing to your observations. BEL has been shown to inhibit other enzymes besides iPLA2, including serine proteases like α-chymotrypsin and phosphatidate phosphohydrolase-1 (PAP-1).[2][3][4] Inhibition of these other enzymes can lead to a variety of cellular responses, including apoptosis, which may not be related to the inhibition of iPLA2.[4] If you are observing unexpected cell death or other anomalous results, consider the possibility of these off-target effects.

Q3: My in vivo experiments with BEL are showing high toxicity. Is this compound a viable alternative?

A3: Yes, this compound is considered a more suitable alternative for in vivo experiments due to its improved safety profile compared to BEL.[2][3] BEL is known to be unstable in solution and can be cytotoxic, which limits its application in living organisms.[2][3] this compound, being a reversible and more specific inhibitor of iPLA2β, is generally better tolerated in vivo.[2][3] Studies in non-obese diabetic (NOD) mice have shown that this compound can reduce blood glucose levels and the incidence of diabetes with acceptable toxicity.[1]

Q4: I need to specifically inhibit iPLA2β over iPLA2γ. Which inhibitor offers better selectivity?

A4: this compound offers significantly higher selectivity for iPLA2β over iPLA2γ compared to BEL.[2][3][5] While the S- and R-enantiomers of BEL show some preferential inhibition for iPLA2β and iPLA2γ respectively, this selectivity is only about 10-fold.[2][3] In contrast, this compound inhibits iPLA2β with a 100-fold greater potency than iPLA2γ.[2][3][5] This high selectivity makes this compound the preferred choice for experiments aiming to dissect the specific roles of iPLA2β.

Troubleshooting Guides

Issue: Unexpected Cell Death in Culture with BEL Inhibitor
  • Possible Cause: BEL is known to induce apoptosis through off-target inhibition of enzymes like phosphatidate phosphohydrolase-1 (PAP-1).[4] Long incubation times with BEL can lead to increased annexin-V binding and nuclear DNA damage.[4]

  • Troubleshooting Steps:

    • Reduce Incubation Time: Minimize the duration of BEL exposure to what is necessary to observe the desired iPLA2 inhibition.

    • Lower Concentration: Titrate the BEL concentration to the lowest effective dose for iPLA2 inhibition in your system to minimize off-target effects.

    • Switch to this compound: As a more specific and less cytotoxic alternative, switching to this compound may eliminate the observed cell death.[2][3]

    • Control Experiments: Include control groups to assess the level of apoptosis induced by BEL itself, independent of iPLA2 inhibition. This can be achieved using a different iPLA2 inhibitor or by using cells where iPLA2 is knocked down.

Issue: Inconsistent Results in Replicating Experiments with BEL
  • Possible Cause: BEL is known to be unstable in solution.[2][3] Degradation of the inhibitor can lead to variability in its effective concentration between experiments.

  • Troubleshooting Steps:

    • Fresh Preparation: Always prepare fresh solutions of BEL immediately before use.

    • Proper Storage: If a stock solution must be made, store it under the recommended conditions and for a limited time.

    • Consider this compound: this compound offers greater stability and its reversible nature may lead to more consistent results.[2]

Data Presentation

Table 1: Comparison of this compound and BEL Inhibitor Properties

FeatureThis compoundBEL (Bromoenol Lactone)
Target Enzyme Group VIA Ca2+-independent phospholipase A2 (iPLA2)[1]Group VIA Ca2+-independent phospholipase A2 (iPLA2)[6]
Mechanism Reversible Inhibition[2][3]Irreversible (Suicide) Inhibition[2][3]
Selectivity 100-fold greater potency for iPLA2β over iPLA2γ[2][3][5]~10-fold selectivity between S/R enantiomers for iPLA2β/γ[2][3]
Off-Target Effects Ineffective inhibitor of α-chymotrypsin[2][3]Inhibits serine proteases and PAP-1; can induce apoptosis[2][3][4]
In Vivo Suitability More ideal due to reversibility and lower cytotoxicity[2][3]Limited by instability and cytotoxicity[2][3]
Stability More stable in solution[2]Unstable in solution[2][3]

Experimental Protocols

Protocol 1: Assessing Inhibitor Specificity using an α-Chymotrypsin Digestion Assay

This protocol is adapted from studies comparing the protease inhibitory activity of this compound and BEL.[2]

Objective: To determine if the inhibitor has off-target effects on serine proteases.

Materials:

  • Bovine Serum Albumin (BSA)

  • Trypsin

  • α-Chymotrypsin

  • Inhibitor stock solution (this compound or S-BEL)

  • Digestion Buffer (e.g., Tris-HCl, pH 8.0)

  • SDS-PAGE gels and reagents

  • Colloidal Blue or other protein stain

Procedure:

  • Prepare reaction mixtures containing BSA (e.g., 2 µg) and the enzymes trypsin and α-chymotrypsin in digestion buffer.

  • In separate tubes, add the inhibitor (this compound or S-BEL) at a saturating concentration (e.g., 20 µM). Include a control with enzymes only and a control with inhibitors only.

  • Incubate the reactions for 15 minutes at 37°C.

  • Stop the reaction by adding SDS-PAGE sample buffer and heating.

  • Resolve the digested protein fragments on a Bis-Tris gel.

  • Stain the gel with colloidal blue to visualize the protein bands.

Expected Results:

  • In the presence of enzymes alone, BSA will be completely digested.

  • If the inhibitor (like S-BEL) inhibits α-chymotrypsin, the full-length BSA band will remain visible.[2]

  • If the inhibitor (like this compound) does not inhibit α-chymotrypsin, the BSA will be digested, similar to the enzyme-only control.[2]

Visualizations

Signaling_Pathway_Inhibition cluster_this compound This compound cluster_BEL BEL Inhibitor cluster_downstream Downstream Effects This compound This compound iPLA2b_F iPLA2β This compound->iPLA2b_F Reversible Inhibition Arachidonic_Acid Arachidonic Acid Release iPLA2b_F->Arachidonic_Acid Blocks BEL BEL iPLA2b_B iPLA2β BEL->iPLA2b_B Irreversible Inhibition Proteases Other Proteases (e.g., α-chymotrypsin) BEL->Proteases PAP1 PAP-1 BEL->PAP1 iPLA2b_B->Arachidonic_Acid Blocks Apoptosis Apoptosis PAP1->Apoptosis Inhibition leads to

Caption: Comparison of this compound and BEL inhibitor mechanisms and off-target effects.

Experimental_Workflow_Specificity cluster_setup Experimental Setup cluster_reaction Reaction cluster_analysis Analysis BSA BSA (Substrate) Incubate Incubate at 37°C BSA->Incubate Enzymes Trypsin + α-Chymotrypsin Enzymes->Incubate Inhibitors This compound or S-BEL Inhibitors->Incubate SDS_PAGE SDS-PAGE Incubate->SDS_PAGE Stain Colloidal Blue Staining SDS_PAGE->Stain Visualize Visualize Protein Bands Stain->Visualize

Caption: Workflow for assessing inhibitor specificity on protease activity.

References

FKGK18 Technical Support Center: Avoiding Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FKGK18, a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β). This resource provides researchers, scientists, and drug development professionals with essential information to effectively use this compound while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of the group VIA Ca2+-independent phospholipase A2 (iPLA2), with greater potency for the iPLA2β isoform compared to iPLA2γ.[1][2][3][4] Its mechanism of inhibition is reversible, which distinguishes it from other commonly used iPLA2 inhibitors like bromoenol lactone (BEL).[1][2][3][4]

Q2: What are the known off-target effects of this compound?

A significant advantage of this compound is its improved specificity compared to other inhibitors like BEL.[2][3][4] this compound has been shown to be an ineffective inhibitor of α-chymotrypsin, a protease that is inhibited by BEL.[1][2] This suggests that this compound is less likely to have off-target effects related to non-specific protease inhibition. However, it is important to note that at high concentrations (≥5 x 10⁻⁵ M), this compound can cause cell detachment and death.[1][2][3]

Q3: How does the reversibility of this compound inhibition impact experimental design?

The reversible nature of this compound is a critical consideration for experimental protocols. Unlike irreversible inhibitors, this compound must be present throughout the entire experimental period to maintain its inhibitory effect.[1][2] For instance, in studies of glucose-stimulated insulin secretion (GSIS), the removal of this compound prior to stimulation will not result in inhibition.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No inhibitory effect observed. Inhibitor not present during stimulation: Due to its reversible nature, this compound must be present during the entire stimulatory period.Ensure this compound is included in all relevant incubation and stimulation media.
Incorrect inhibitor concentration: The effective concentration can vary between cell types and experimental conditions.Perform a dose-response curve to determine the optimal concentration for your specific system. The IC50 for iPLA2β is approximately 50 nM.[1][2][5]
Cell detachment or death observed. High concentration of this compound: Concentrations of 5 x 10⁻⁵ M or higher have been shown to be cytotoxic.[1][2][3]Use a lower concentration of this compound. If high concentrations are necessary, consider shorter incubation times and carefully monitor cell viability.
Inconsistent results. Improper solvent control: this compound is typically dissolved in DMSO.Always include a DMSO-only vehicle control in your experiments to account for any solvent effects.[1][2]
Degradation of the inhibitor: Improper storage can lead to loss of activity.Store this compound as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[5]

Quantitative Data Summary

The following tables summarize the inhibitory activity and selectivity of this compound.

Table 1: Inhibitory Potency of this compound

TargetIC50Percent InhibitionMole Fraction for 99.9% Inhibition
iPLA2β~50 nM[1][2][5]--
iPLA2γ~1-3 µM[5]--
GVIA iPLA2-99.9%0.091
GIVA cPLA2-80.8%-
GV sPLA2-36.8%-

Table 2: Selectivity Profile of this compound

ComparisonFold SelectivityNotes
iPLA2β vs. iPLA2γ~100-fold[1][3][4]This compound is significantly more potent against the β isoform.
vs. α-chymotrypsinIneffective inhibitor[1][2][3][4]In contrast to BEL, which inhibits α-chymotrypsin.

Key Experimental Protocols

1. iPLA2 Enzyme Activity Assay

This protocol is adapted from studies using INS-1 insulinoma cells overexpressing iPLA2β.[1][2]

  • Cell Preparation: Culture INS-1 cells overexpressing iPLA2β.

  • Cytosol Preparation: Harvest cells and prepare cytosol fractions. Determine protein concentration.

  • Assay:

    • Aliquot 30 µg of cytosolic protein into assay tubes.

    • Add varying concentrations of this compound (or vehicle control).

    • Initiate the reaction by adding the appropriate substrate.

    • Incubate and then measure the release of the product to determine enzyme activity.

2. Assessment of this compound Reversibility

This workflow helps determine the reversible nature of the inhibitor.[1][2]

G cluster_0 Protocol A: Pre-incubation Only cluster_1 Protocol B: Continuous Presence A1 Incubate cells with this compound for 30 min A2 Remove media containing this compound A1->A2 A3 Add stimulation media (without this compound) A2->A3 A4 Measure endpoint (e.g., PGE2 release) A3->A4 ResultA Result: No inhibition observed A4->ResultA B1 Incubate cells with this compound for 30 min B2 Add stimulation media containing this compound B1->B2 B3 Measure endpoint (e.g., PGE2 release) B2->B3 ResultB Result: Inhibition observed B3->ResultB

Caption: Workflow to test the reversibility of this compound inhibition.

3. Signaling Pathway of iPLA2β-mediated Apoptosis

This diagram illustrates the signaling pathway that can be investigated using this compound.

G ER_Stress ER Stress (e.g., Thapsigargin) iPLA2b iPLA2β Activation ER_Stress->iPLA2b NSMase2 Neutral Sphingomyelinase 2 (NSMase2) Expression iPLA2b->NSMase2 This compound This compound This compound->iPLA2b Apoptosis Beta-Cell Apoptosis NSMase2->Apoptosis

Caption: this compound inhibits ER stress-induced beta-cell apoptosis.

References

improving FKGK18 delivery for in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing FKGK18 in in vivo experiments, this technical support center provides essential guidance on formulation, administration, and troubleshooting to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising candidate for in vivo studies?

A1: this compound is a potent, selective, and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2] Its reversibility and higher specificity compared to other inhibitors like bromoenol lactone (BEL) make it a more suitable candidate for in vivo research, minimizing the risks of off-target effects and cytotoxicity.[1][2]

Q2: What is the recommended route of administration for this compound in mice?

A2: Intraperitoneal (IP) injection is a documented and effective route for administering this compound in mouse models.[1]

Q3: What is a typical dosage and administration frequency for this compound in mice?

A3: A dosage of 20 mg/kg administered intraperitoneally three times per week has been shown to be effective in reducing the incidence of diabetes in non-obese diabetic (NOD) mice.[1][3][4][5][6] The in vivo inhibitory effects of a single 20 mg/kg IP injection have been observed to last for nearly 48 hours.[1]

Q4: What are the known biological effects of this compound in vivo?

A4: In NOD mice, this compound administration has been demonstrated to reduce diabetes incidence, decrease immune cell infiltration in pancreatic islets, preserve β-cell area, increase circulating insulin levels, and improve glucose homeostasis.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound during formulation This compound has low aqueous solubility.Prepare a stock solution in 100% DMSO. For the final injection volume, use a vehicle containing a surfactant, such as 5% Tween 80 in PBS, to maintain solubility upon dilution of the DMSO stock.[1] Always add the aqueous phase to the DMSO stock slowly while vortexing.
Animal distress post-injection (e.g., lethargy, ruffled fur) The vehicle, particularly at high concentrations of DMSO, may cause irritation or toxicity.Minimize the final concentration of DMSO in the injection volume. While a stock solution requires DMSO, the final formulation should have a low percentage of the organic solvent. The vehicle used in successful studies is PBS with 5% Tween 80.[1] Ensure the injection volume is appropriate for the size of the animal.
Inconsistent or lack of therapeutic effect - Improper formulation leading to precipitation and inaccurate dosing.- Inadequate dosing frequency.- Ensure the final formulation is a clear solution before injection.- Based on pharmacokinetic data, a dosing frequency of three times per week has been shown to be effective.[1] Consider that the inhibitory effects of a 20 mg/kg IP dose persist for about 48 hours when planning your dosing schedule.[1]
Inflammation or irritation at the injection site Repeated intraperitoneal injections can sometimes cause localized inflammation.- Adhere to sterile injection techniques.- Rotate the injection site within the lower abdominal quadrants.- Monitor animals closely for any signs of severe or persistent irritation.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in NOD Mice

Parameter Vehicle Control (PBS + 5% Tween 80) This compound (20 mg/kg, IP, 3x/week) Reference
Diabetes Incidence (by 25 weeks)~78% (7 out of 9 mice)~9% (1 out of 11 mice)[1]
Circulating InsulinLower levelsApproximately 2-fold higher[1]
Glucose Homeostasis (IPGTT)ImpairedImproved (31% reduction in AUC)[1]

Table 2: this compound Solubility

Solvent Solubility
DMSO20 mg/mL
DMF20 mg/mL
PBS (pH 7.2)2 mg/mL

Data sourced from commercially available product information.

Experimental Protocols

Detailed Methodology for In Vivo Administration of this compound in Mice

This protocol is based on the successful administration of this compound in non-obese diabetic (NOD) mice.[1]

1. Materials:

  • This compound powder
  • Dimethyl sulfoxide (DMSO), sterile
  • Phosphate-buffered saline (PBS), sterile
  • Tween 80, sterile
  • Sterile microcentrifuge tubes
  • Sterile syringes and needles (e.g., 27-30 gauge)

2. Preparation of this compound Formulation:

  • Prepare a 5% Tween 80 in PBS solution: Add 5 mL of sterile Tween 80 to 95 mL of sterile PBS. Mix thoroughly. This will be your vehicle.
  • Prepare a high-concentration stock solution of this compound in DMSO: Dissolve this compound powder in 100% sterile DMSO to a concentration that will allow for easy dilution into the final vehicle. For example, to achieve a final dose of 20 mg/kg in a 20g mouse with an injection volume of 100 µL, you would need 0.4 mg of this compound per injection. A stock solution of 40 mg/mL in DMSO would require 10 µL of stock per 100 µL injection.
  • Prepare the final injection solution: On the day of injection, dilute the this compound/DMSO stock solution into the PBS + 5% Tween 80 vehicle to the final desired concentration. It is crucial to add the DMSO stock to the aqueous vehicle slowly while vortexing to prevent precipitation. The final concentration of DMSO should be kept to a minimum (ideally ≤5%) to avoid toxicity.

3. Administration Protocol:

  • Animal Model: Female non-obese diabetic (NOD) mice.[1]
  • Dosage: 20 mg/kg body weight.[1]
  • Route of Administration: Intraperitoneal (IP) injection.[1]
  • Frequency: Three times per week.[1]
  • Procedure:
  • Weigh each mouse to calculate the precise injection volume.
  • Draw the calculated volume of the final this compound formulation into a sterile syringe.
  • Gently restrain the mouse and perform the IP injection into one of the lower abdominal quadrants.
  • Monitor the animal for any immediate adverse reactions.

Visualizations

FKGK18_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids iPLA2b iPLA2β PL->iPLA2b Hydrolysis AA Arachidonic Acid Pro_inflammatory Pro-inflammatory Mediators AA->Pro_inflammatory LPL Lysophospholipids iPLA2b->AA iPLA2b->LPL This compound This compound This compound->iPLA2b Inhibition Inflammation Inflammation & Cell Stress Pro_inflammatory->Inflammation FKGK18_Experimental_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Analysis A Dissolve this compound in DMSO (Stock) C Dilute Stock in Vehicle (Vortexing) A->C B Prepare Vehicle (PBS + 5% Tween 80) B->C D Weigh Mouse & Calculate Dose C->D E Intraperitoneal (IP) Injection (20 mg/kg) D->E F Administer 3x per week E->F G Monitor Blood Glucose & Diabetes Incidence F->G H Histological Analysis of Pancreatic Islets F->H I Measure Circulating Insulin Levels F->I

References

troubleshooting FKGK18 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using FKGK18, a selective inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fluoroketone-based compound that acts as a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3][4][5] Its mechanism involves interaction with the lipase consensus sequence of iPLA2β.[2][3] Unlike the commonly used inhibitor bromoenol lactone (BEL), this compound's inhibition is reversible and it does not significantly inhibit other serine proteases like α-chymotrypsin.[2][3][4][5][6]

Q2: What are the main experimental applications of this compound?

This compound is primarily used in research to investigate the biological roles of iPLA2β. Key applications include:

  • Studying beta-cell apoptosis and its prevention.[2][3][4][6]

  • Investigating glucose-stimulated insulin secretion (GSIS) and prostaglandin E2 (PGE2) generation.[1][2][3]

  • Examining the role of iPLA2β in endoplasmic reticulum (ER) stress-induced cellular responses.[2][3]

  • Exploring its potential therapeutic effects in diabetes models.[1]

Q3: What is the selectivity of this compound?

This compound exhibits greater potency for iPLA2β over iPLA2γ, with a reported 100-fold lower IC50 value for iPLA2β.[2][3][4] It is also significantly more potent for GVIA iPLA2 compared to GIVA cPLA2 and GV sPLA2.[2][3]

Q4: How does this compound differ from bromoenol lactone (BEL)?

This compound offers several advantages over BEL for in vitro and in vivo studies:

  • Reversibility: this compound is a reversible inhibitor, whereas BEL causes irreversible inhibition.[2][3][4][6]

  • Specificity: this compound does not inhibit serine proteases like α-chymotrypsin, unlike BEL which can have off-target effects.[2][3][4][5]

  • Stability and Toxicity: BEL is unstable in solution and can be cytotoxic, making this compound a more suitable candidate for in vivo experiments.[2][3][4][5]

Troubleshooting Guide

Issue 1: No or low inhibition of iPLA2β activity observed.

  • Question: I am not seeing the expected inhibition of iPLA2β in my experiment. What could be the reason?

  • Answer:

    • Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for iPLA2β in cytosolic extracts of INS-1 cells is approximately 50 nM.[1] For cell-based assays, concentrations around 10 µM have been shown to be effective.[1]

    • Incorrect Preparation: this compound should be dissolved in a suitable solvent like DMSO. Ensure the final concentration of the solvent in your experimental medium is not affecting the cells.

    • Reversibility: As this compound is a reversible inhibitor, its effect might diminish over time. Consider the timing of your measurements relative to the addition of the inhibitor.

    • Enzyme Source: The potency of this compound can differ between iPLA2β and iPLA2γ. Confirm the primary iPLA2 isoform present in your experimental system (cytosolic vs. membrane-associated).[2][3]

Issue 2: Observing unexpected off-target effects.

  • Question: I am concerned about potential off-target effects of this compound in my experiments. What should I consider?

  • Answer:

    • Specificity: While this compound is more specific than BEL, it is still crucial to include appropriate controls.[2][3][4][5] Use a vehicle control (e.g., DMSO) and consider using a structurally different iPLA2β inhibitor as a comparison.

    • Concentration: High concentrations of any compound can lead to off-target effects. Perform a dose-response experiment to determine the lowest effective concentration for your specific assay. At concentrations of 5610.25 M, cell detachment and death have been observed.[6]

    • Cellular Health: Monitor cell viability and morphology to ensure the observed effects are not due to general toxicity.

Issue 3: Difficulty in dissolving or storing this compound.

  • Question: What are the recommended storage and handling conditions for this compound?

  • Answer:

    • Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] In solvent, it should be stored at -80°C for up to one year.[1]

    • Solubility: Prepare a stock solution in a suitable solvent like DMSO. For working solutions, dilute the stock in your experimental buffer or medium. Ensure complete dissolution before adding to your experiment.

Data Presentation

Table 1: Inhibitory Potency of this compound against different PLA2 Isoforms

Target EnzymeIC50Experimental System
iPLA2β~50 nMCytosolic extracts from INS-1 cells overexpressing iPLA2β
iPLA2γ~1-3 µMMouse heart membrane fractions

Data compiled from existing research.[1]

Table 2: Comparison of this compound and Bromoenol Lactone (BEL)

FeatureThis compoundBromoenol Lactone (BEL)
Inhibition of iPLA2β ReversibleIrreversible
Specificity Does not inhibit α-chymotrypsinInhibits other serine proteases
In vivo suitability More idealLess suitable due to instability and cytotoxicity

Information based on published characterization studies.[2][3][4][5][6]

Experimental Protocols

Protocol 1: Inhibition of iPLA2β Activity in Cell Lysates

This protocol is adapted from studies on INS-1 insulinoma cells.[2][3]

  • Cell Culture: Culture INS-1 cells overexpressing iPLA2β (or your cell line of interest) under standard conditions.

  • Preparation of Cytosol:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing protease inhibitors).

    • Homogenize the cells and centrifuge at a high speed (e.g., 100,000 x g) to pellet membranes.

    • Collect the supernatant (cytosolic fraction).

  • iPLA2 Activity Assay:

    • Prepare reaction mixtures containing the cytosolic extract, a fluorescent phospholipid substrate, and varying concentrations of this compound (or vehicle control).

    • Incubate the reactions at 37°C for a specified time.

    • Measure the fluorescence to determine the rate of substrate hydrolysis.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Assessment of this compound on Glucose-Stimulated Insulin Secretion (GSIS)

This protocol is based on experiments with human pancreatic islets.[1]

  • Islet Culture: Culture human pancreatic islets in a suitable medium.

  • Pre-incubation:

    • Pre-incubate islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal state.

  • GSIS Assay:

    • Incubate islets in low-glucose buffer (basal) or high-glucose buffer (stimulatory, e.g., 16.7 mM glucose) in the presence of this compound (e.g., 10 µM) or vehicle control for a defined period (e.g., 1 hour).

    • Collect the supernatant to measure insulin secretion.

  • Insulin Measurement:

    • Quantify the insulin concentration in the collected supernatants using an ELISA kit.

  • Data Analysis:

    • Compare the amount of insulin secreted under basal and stimulatory conditions, with and without this compound.

Visualizations

FKGK18_Mechanism_of_Action cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound This compound->Inhibition iPLA2b iPLA2β (Group VIA Ca2+-independent phospholipase A2) Arachidonic_Acid Arachidonic Acid Release iPLA2b->Arachidonic_Acid Catalyzes Beta_Cell_Apoptosis β-Cell Apoptosis iPLA2b->Beta_Cell_Apoptosis Promotes Insulin_Secretion Glucose-Stimulated Insulin Secretion iPLA2b->Insulin_Secretion Modulates Inhibition->iPLA2b Reversible Inhibition Prostaglandins Prostaglandin (e.g., PGE2) Production Arachidonic_Acid->Prostaglandins Leads to

Caption: Mechanism of this compound action and its downstream effects.

Troubleshooting_Workflow Start Start: Unexpected Experimental Result Check_Concentration Is this compound concentration optimal? (Check IC50) Start->Check_Concentration Check_Solubility Is this compound properly dissolved? Check_Concentration->Check_Solubility Yes Adjust_Concentration Adjust concentration (Dose-response) Check_Concentration->Adjust_Concentration No Check_Controls Are appropriate controls (e.g., vehicle) included? Check_Solubility->Check_Controls Yes Prepare_Fresh Prepare fresh stock solution Check_Solubility->Prepare_Fresh No Check_Isoform Is the correct iPLA2 isoform being targeted? Check_Controls->Check_Isoform Yes Rerun_Controls Rerun experiment with proper controls Check_Controls->Rerun_Controls No Verify_Isoform Verify isoform expression (e.g., Western Blot) Check_Isoform->Verify_Isoform No Consult_Literature Consult literature for similar experimental systems Check_Isoform->Consult_Literature Yes Adjust_Concentration->Check_Solubility Prepare_Fresh->Check_Controls Rerun_Controls->Check_Isoform Verify_Isoform->Consult_Literature

Caption: Troubleshooting workflow for this compound experimental results.

References

Technical Support Center: FKGK18 Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specificity issues that researchers, scientists, and drug development professionals may encounter during experiments with the FKGK18 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent and reversible inhibitor of the group VIA Ca2+-independent phospholipase A2, also known as iPLA2β.[1][2][3] It is not primarily a kinase inhibitor, although like many small molecule inhibitors, it is crucial to assess its specificity and potential off-target effects, which could include protein kinases.

Q2: What are the known selectivity characteristics of this compound?

Studies have shown that this compound exhibits a greater potency for iPLA2β compared to other related enzymes. Specifically, it is approximately 100-fold more potent against iPLA2β than iPLA2γ.[3][4] Furthermore, this compound has been shown to be an ineffective inhibitor of α-chymotrypsin, indicating a degree of selectivity.[3][4] Unlike some other inhibitors, this compound's inhibition of iPLA2β is reversible.[3][4]

Q3: What are common off-target effects observed with small molecule inhibitors that could be relevant for this compound?

While specific off-target effects of this compound are not extensively documented in the provided results, general issues with small molecule inhibitors that researchers should be aware of include:

  • Inhibition of other kinases or enzymes: Due to structural similarities in the binding sites of enzymes, an inhibitor may bind to and inhibit targets other than the intended one.[5][6][7]

  • Activation of compensatory signaling pathways: Inhibition of a primary target can sometimes lead to the upregulation of alternative pathways, complicating the interpretation of experimental results.[8]

  • Cell line-specific effects: The observed effects of an inhibitor can vary between different cell lines due to variations in their genetic and proteomic makeup.[8]

  • Compound instability or solubility issues: The chemical properties of the inhibitor itself can lead to experimental artifacts if it degrades or precipitates in the experimental medium.[9]

Troubleshooting Guides

Issue 1: Unexpected Phenotype or Contradictory Results

If you observe a cellular phenotype that is inconsistent with the known function of iPLA2β inhibition or obtain contradictory data, consider the following troubleshooting steps.

Possible Cause Troubleshooting Step Expected Outcome
Off-target effects 1. Perform a kinome-wide selectivity screen: Test this compound against a broad panel of kinases to identify any unintended targets.[8] 2. Use a structurally different iPLA2β inhibitor: Compare the phenotype induced by this compound with that of another iPLA2β inhibitor with a different chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect. 3. Rescue experiment: In a genetically tractable system, express a resistant mutant of iPLA2β. This should rescue the on-target effects but not the off-target effects.[8]Identification of unintended kinase or other enzyme targets, leading to a clearer understanding of the observed phenotype.
Activation of compensatory pathways 1. Analyze related signaling pathways: Use techniques like Western blotting to probe for the activation of known compensatory signaling pathways that might be triggered by iPLA2β inhibition.[8] 2. Combination therapy: Consider using a combination of inhibitors to block both the primary target and any identified compensatory pathways.A more complete picture of the cellular response to this compound, helping to explain unexpected results.
Cell line-specific effects Test in multiple cell lines: Perform key experiments in a panel of different cell lines to determine if the observed effects are consistent across various cellular contexts.[8]Distinguishing between general off-target effects and those that are specific to a particular cell type.
Issue 2: High Cytotoxicity at Effective Concentrations

If you observe significant cell death at concentrations required to inhibit iPLA2β, the following steps may help to determine the cause.

Possible Cause Troubleshooting Step Expected Outcome
Off-target kinase inhibition Perform a kinome-wide selectivity screen: As mentioned above, this will identify if this compound is inhibiting essential kinases, leading to toxicity.[8]Identification of off-target kinases responsible for the cytotoxic effects.
Inappropriate dosage Perform a dose-response curve: This will help to determine the lowest effective concentration of this compound that inhibits iPLA2β without causing significant cytotoxicity.[8]Optimization of the experimental concentration to minimize toxicity while maintaining efficacy.
Compound solubility issues 1. Check solubility: Visually inspect the cell culture media for any signs of compound precipitation. 2. Use a vehicle control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentrations used.[9]Prevention of non-specific effects caused by compound precipitation or solvent toxicity.

Experimental Protocols

Kinome-Wide Selectivity Screening

Objective: To determine the selectivity of this compound by screening it against a large panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel: Utilize a commercially available kinase profiling service or an in-house platform that includes a diverse range of protein kinases. These assays are typically performed in a high-throughput format.

  • Assay Conditions: The assays are generally performed at a fixed concentration of ATP, often at or near the Km for each specific kinase, and one or two concentrations of the inhibitor (e.g., 100 nM and 1 µM).[10]

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (e.g., DMSO). The results are often presented as a "scan" of the kinome, highlighting any kinases that are significantly inhibited by the compound.

Western Blotting for Compensatory Pathway Activation

Objective: To investigate if this compound treatment leads to the activation of known compensatory signaling pathways.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat them with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key proteins in potential compensatory pathways (e.g., p-Akt, p-ERK).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative changes in protein phosphorylation or expression.

Visualizations

cluster_troubleshooting Troubleshooting Logic for Unexpected Phenotype Start Unexpected Phenotype Observed CheckOffTarget Assess Off-Target Effects (e.g., Kinome Scan) Start->CheckOffTarget OffTargetYes Off-Target Effect Identified CheckOffTarget->OffTargetYes Yes OffTargetNo No Significant Off-Targets CheckOffTarget->OffTargetNo No CheckCompensatory Investigate Compensatory Pathways (e.g., Western Blot) OffTargetNo->CheckCompensatory CompensatoryYes Compensatory Pathway Activated CheckCompensatory->CompensatoryYes Yes CompensatoryNo No Compensatory Activation CheckCompensatory->CompensatoryNo No OnTarget Likely On-Target Effect (Re-evaluate Hypothesis) CompensatoryNo->OnTarget

Caption: Troubleshooting workflow for unexpected experimental outcomes.

cluster_workflow Experimental Workflow for Specificity Testing Start Start: this compound Treatment Biochemical Biochemical Assays (iPLA2β Activity) Start->Biochemical Cellular Cell-Based Assays (Phenotypic Readouts) Start->Cellular DataIntegration Data Integration and Interpretation Biochemical->DataIntegration KinomeScan Kinome-Wide Selectivity Screening Cellular->KinomeScan WesternBlot Western Blotting for Downstream Pathways Cellular->WesternBlot KinomeScan->DataIntegration WesternBlot->DataIntegration

Caption: Workflow for assessing this compound inhibitor specificity.

cluster_pathway Simplified iPLA2β Signaling and this compound Inhibition Stimulus Cellular Stimulus (e.g., ER Stress) iPLA2b iPLA2β Stimulus->iPLA2b Membrane Membrane Phospholipids iPLA2b->Membrane ArachidonicAcid Arachidonic Acid Release Membrane->ArachidonicAcid Downstream Downstream Signaling (e.g., PGE2 production) ArachidonicAcid->Downstream This compound This compound This compound->iPLA2b Inhibits

Caption: this compound's role in the iPLA2β signaling pathway.

References

challenges in using FKGK18 for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FKGK18, a selective and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β). This guide focuses on addressing the challenges associated with long-term studies and provides detailed experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fluoroketone-based compound that acts as a potent and reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2] Its mechanism of action involves binding to the catalytic domain of iPLA2β, thereby preventing the hydrolysis of phospholipids to produce free fatty acids, such as arachidonic acid, and lysophospholipids.[3] This inhibition is crucial in studying the roles of iPLA2β in various cellular processes.

Q2: What are the advantages of using this compound over other iPLA2 inhibitors like bromoenol lactone (BEL)?

This compound offers several advantages over the commonly used irreversible inhibitor BEL. Firstly, this compound inhibits iPLA2β in a reversible manner, allowing for more dynamic studies of cellular processes.[1][2] Secondly, it exhibits greater selectivity for iPLA2β over other phospholipases like iPLA2γ and does not inhibit other serine proteases, a known issue with BEL.[1][2] These characteristics make this compound a more suitable candidate for in vivo and ex vivo studies where specificity and non-toxicity are critical.[1][2]

Q3: What are the known downstream effects of iPLA2β inhibition by this compound?

Inhibition of iPLA2β by this compound leads to a reduction in the production of arachidonic acid and its downstream metabolites, such as prostaglandins (e.g., PGE2) and other eicosanoids.[1] These lipid mediators are involved in a wide range of signaling pathways that regulate inflammation, apoptosis, and cell proliferation.[4][5] For example, this compound has been shown to inhibit glucose-stimulated insulin secretion and prevent ER stress-induced beta-cell apoptosis.[1]

Q4: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO).[6] For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions in DMSO can be stored at -80°C. DMSO itself is stable under most conditions but can be sensitive to light and is hygroscopic.[7] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no inhibitory effect observed Degradation of this compound: The stability of this compound in aqueous solutions like cell culture media over long periods at 37°C has not been extensively documented.Validate Stability: Perform a time-course experiment to assess the stability of this compound in your specific experimental media. This can be done by preparing fresh media with this compound at different time points before adding to the cells or by using analytical methods like HPLC to quantify the compound over time. Replenish this compound: For long-term experiments (extending over several days), consider replenishing the media with fresh this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Suboptimal Concentration: The IC50 of this compound can vary between cell types and experimental conditions.Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.
Cellular Efflux: Cells may actively transport the inhibitor out, reducing its intracellular concentration.Use Efflux Pump Inhibitors: If cellular efflux is suspected, consider co-treatment with a broad-spectrum efflux pump inhibitor, after verifying its compatibility with your experimental system.
Observed Off-Target Effects or Cellular Stress Non-Specific Binding: While more specific than BEL, at high concentrations or with prolonged exposure, this compound may interact with other proteins.[1]Lower Concentration: Use the lowest effective concentration of this compound as determined by your dose-response curve. Control Experiments: Include appropriate controls, such as a structurally similar but inactive analog of this compound if available, to distinguish between iPLA2β-specific and off-target effects.
DMSO Toxicity: The solvent, DMSO, can induce cellular stress and differentiation at certain concentrations.Control for Solvent Effects: Always include a vehicle control (media with the same concentration of DMSO used for this compound treatment) in your experiments. Keep the final DMSO concentration as low as possible, typically below 0.1%.
Difficulty in Reproducing Results Variability in Experimental Conditions: Minor variations in cell density, passage number, or media composition can influence the outcome.Standardize Protocols: Maintain consistent cell culture practices. Document all experimental parameters in detail.
Reversible Inhibition: The reversible nature of this compound means its effect will diminish upon removal from the media.Continuous Exposure: For sustained inhibition, ensure this compound is present throughout the duration of the experiment. If a washout is performed, be aware that the inhibitory effect will be transient.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound

Target EnzymeIC50Reference
iPLA2β (cytosolic)~5 x 10⁻⁸ M[8]
iPLA2γ (membrane-associated)~3 x 10⁻⁶ M[8]

Note: The IC50 value for iPLA2β is nearly 100-fold lower than for iPLA2γ, indicating its higher potency for the β isoform.[8]

Experimental Protocols

Protocol 1: General Procedure for Long-Term Cell Culture with this compound

This protocol provides a framework for long-term (e.g., > 48 hours) treatment of adherent cells with this compound.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, tissue culture-treated plates or flasks

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at a density that will not result in over-confluence by the end of the experiment. Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Preparation of this compound Working Solution:

    • Thaw the this compound stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all treatments and controls (ideally ≤ 0.1%).

  • Treatment:

    • Aspirate the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the freshly prepared medium containing this compound or the vehicle control (medium with the same concentration of DMSO).

  • Medium Replenishment for Long-Term Studies:

    • For experiments lasting several days, it is crucial to replenish the medium to ensure nutrient availability and maintain a stable concentration of this compound.

    • Every 48 hours (or at a frequency determined by your cell line's metabolic rate), aspirate the medium and replace it with freshly prepared medium containing this compound or vehicle control.

  • Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis (e.g., protein extraction for Western blot, RNA isolation for qPCR, or cell viability assays).

Protocol 2: Validation of this compound Stability in Cell Culture Medium

This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound under your specific long-term culture conditions.

Materials:

  • Complete cell culture medium

  • This compound

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phase (e.g., acetonitrile and water gradient)

  • Sterile microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

    • Aliquot this solution into sterile microcentrifuge tubes for different time points (e.g., 0, 24, 48, 72, 96 hours).

  • Incubation: Incubate the tubes under your standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection: At each time point, remove one tube from the incubator and store it at -80°C until analysis. The 0-hour sample should be frozen immediately after preparation.

  • HPLC Analysis:

    • Thaw the samples.

    • If necessary, precipitate proteins from the medium (e.g., with cold acetonitrile) and centrifuge to clarify the supernatant.

    • Inject a defined volume of the supernatant onto the HPLC system.

    • Run your established HPLC method to separate and quantify this compound. The peak area of this compound will be proportional to its concentration.

  • Data Analysis:

    • Plot the peak area of this compound against time.

    • A significant decrease in the peak area over time indicates degradation of the compound under your experimental conditions. This information can be used to determine the optimal frequency for media replenishment.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids iPLA2b iPLA2β Phospholipids->iPLA2b Substrate Arachidonic_Acid Arachidonic Acid iPLA2b->Arachidonic_Acid Hydrolysis Lysophospholipids Lysophospholipids iPLA2b->Lysophospholipids This compound This compound This compound->iPLA2b Inhibition Eicosanoids Eicosanoids (Prostaglandins, etc.) Arachidonic_Acid->Eicosanoids Metabolism Downstream Downstream Signaling (Inflammation, Apoptosis, etc.) Lysophospholipids->Downstream Eicosanoids->Downstream

Caption: Signaling pathway of iPLA2β and its inhibition by this compound.

Experimental_Workflow start Start: Seed Cells adhesion 24h Adhesion start->adhesion treatment Treat with this compound or Vehicle adhesion->treatment long_term Long-term study? treatment->long_term incubation Incubate (e.g., 48h) end End: Harvest & Analyze incubation->end replenish Replenish Medium with fresh this compound replenish->incubation long_term->incubation No long_term->replenish Yes

Caption: Experimental workflow for long-term cell treatment with this compound.

References

Technical Support Center: Confirming Protein Kinase Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The protein "FKGK18" is not found in publicly available scientific literature. This guide provides a general framework for confirming the in-vitro activity of a protein kinase, which we will refer to as "Your Kinase of Interest (KOI)". Researchers can adapt these principles and protocols for their specific kinase.

Frequently Asked Questions (FAQs)

Q1: What is the first step in confirming the activity of my purified kinase?

The first step is to establish a robust and reliable in-vitro kinase assay. This involves choosing an appropriate assay technology, optimizing reaction conditions, and having the necessary high-quality reagents, including the enzyme, substrate, and cofactors like ATP and MgCl2.[1][2] The goal is to measure the transfer of a phosphate group from ATP to a specific substrate (a protein or peptide) catalyzed by your kinase.[1]

Q2: Which type of in-vitro kinase assay should I choose?

The choice of assay depends on your specific research goals, such as high-throughput screening or detailed kinetic analysis, as well as available laboratory equipment.[1][3] Common assay formats are summarized below.

Assay TypePrincipleDetection MethodKey AdvantagesKey Disadvantages
Radiometric Assays Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[4]Scintillation counting or autoradiographyConsidered the "gold standard" for reliability and direct measurement.[4][5]Requires handling of radioactive materials and generates radioactive waste.[3][4]
Fluorescence-Based Assays Detects changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate phosphorylation.[3][5]FluorometerHigh-throughput, non-radioactive, and often available in kit formats (e.g., TR-FRET, FP).[5][6]Susceptible to interference from fluorescent compounds or light-absorbing materials in the sample.[1]
Luminescence-Based Assays Measures light produced, typically by quantifying the amount of ATP remaining in the reaction using a luciferase/luciferin system (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo®).[1][7]LuminometerHigh sensitivity and high-throughput compatible.[7]Can be inhibited by compounds that interfere with luciferase; does not distinguish between substrate phosphorylation and kinase autophosphorylation.[1][8]
Mobility Shift Assays Separates the phosphorylated product from the unphosphorylated substrate based on changes in charge, followed by quantification.[6]Electrophoresis and fluorescence detectionHighly dependent on the charge difference between substrate and product.[6]Often requires specially designed peptide substrates.[6]
Q3: What are the critical components and conditions to optimize for a kinase assay?

Optimizing assay conditions is crucial for obtaining reliable and reproducible data.[1][9] Key parameters include:

  • Enzyme Concentration: Use a concentration that results in a linear reaction rate over the desired time course.

  • Substrate Concentration: Ideally, the substrate concentration should be at or near its Michaelis constant (Km) for the kinase.

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[10] Using an ATP concentration near the Km for your specific kinase is recommended for consistent results.[8][10]

  • Buffer Conditions: pH, ionic strength, and the presence of additives like detergents or BSA can significantly influence enzyme activity and inhibitor binding.[9]

  • Incubation Time and Temperature: Ensure the reaction is measured within the initial linear velocity phase to avoid issues like substrate depletion or product inhibition.[10]

Q4: How can I be sure the activity I'm measuring is specific to my kinase?

To confirm specificity, run parallel control experiments:

  • No Enzyme Control: A reaction mix without the kinase should show no substrate phosphorylation.

  • No Substrate Control: If your kinase can autophosphorylate, this control helps measure that background activity.

  • No ATP Control: This ensures that the signal is dependent on the phosphodonor.

  • Inhibitor Control: Use a known inhibitor for your kinase (if available) to show that the measured activity can be specifically blocked.

Troubleshooting Guide

High variability and inconsistent results are common challenges in kinase assays.[9][10] This guide addresses frequent issues.

Issue 1: High Variability Between Replicate Wells
Potential CauseRecommended Solution
Pipetting Inaccuracy Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to dispense across the plate to minimize well-to-well variation.[9][10]
Inadequate Mixing Gently mix all reagents thoroughly after addition. Avoid introducing air bubbles.[9]
Edge Effects in Assay Plates The outer wells of a microplate are more prone to evaporation and temperature fluctuations.[10] Avoid using these wells or fill them with buffer or water to create a humidity barrier.[9]
Temperature Gradients Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates directly on cold or warm surfaces.[9]
Issue 2: Low or No Kinase Activity Detected
Potential CauseRecommended Solution
Inactive Enzyme Ensure the kinase is properly stored and handled to maintain its activity. Perform a control experiment to confirm its specific activity.[10] For kinases that require activation via autophosphorylation, consider a pre-incubation step with ATP.[8]
Suboptimal Reagent Concentrations Titrate the enzyme, substrate, and ATP to find the optimal concentrations for your assay.[9]
Incorrect Buffer Composition Verify that the buffer pH, ionic strength, and cofactors (e.g., Mg²⁺/Mn²⁺) are optimal for your specific kinase.[9]
Incompatible Substrate Ensure the chosen substrate is appropriate for your kinase. Not all generic substrates work for all kinases.[2]
Issue 3: Inconsistent IC50 Values for an Inhibitor
Potential CauseRecommended Solution
Variable Enzyme Activity Aliquot the kinase and store it properly to avoid repeated freeze-thaw cycles that can reduce activity. Confirm enzyme activity before each experiment.[10]
Variable ATP Concentration The IC50 of ATP-competitive inhibitors is highly sensitive to ATP levels.[10] Use a consistent ATP concentration, ideally at or near the Km of the kinase, for comparable results.[8][10]
Compound Solubility Issues Visually inspect for compound precipitation in the assay buffer. Determine the solubility of your inhibitor under the final assay conditions.[10]
Assay Readout Time Ensure you are measuring the initial reaction velocity. If the reaction proceeds too long, substrate depletion or product inhibition can affect the results and alter the apparent IC50.[10]

Experimental Protocols & Visualizations

General Workflow for an In Vitro Kinase Assay

The following diagram illustrates a typical workflow for setting up an in-vitro kinase assay to test the effect of a potential inhibitor.

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_detect Detection & Analysis A Prepare Kinase Buffer B Prepare Kinase Stock C Prepare Substrate Stock D Prepare ATP Stock E Prepare Inhibitor Stock F Add Buffer, Kinase, Substrate, and Inhibitor (or vehicle) to wells G Pre-incubate to allow inhibitor binding F->G H Initiate reaction by adding ATP G->H I Incubate at optimal temperature for a set time H->I J Stop Reaction (if necessary) I->J K Add Detection Reagents J->K L Read Plate (Luminescence, Fluorescence, etc.) K->L M Analyze Data (e.g., Calculate IC50) L->M G receptor Receptor adaptor Adaptor Protein receptor->adaptor activates KOI Kinase of Interest (KOI) adaptor->KOI activates substrate Substrate Protein KOI->substrate phosphorylates response Cellular Response (e.g., Gene Transcription) substrate->response inhibitor Inhibitor inhibitor->KOI

References

FKGK18 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FKGK18. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response curve experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a reversible inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2] Its primary mechanism is to block the activity of iPLA2β, an enzyme involved in membrane phospholipid remodeling, signal transduction, and apoptosis.[1]

Q2: What is the selectivity of this compound?

A2: this compound is a potent inhibitor of iPLA2β and shows greater potency for iPLA2β over iPLA2γ (approximately 100-fold).[1][2] Unlike some other inhibitors like bromoenol lactone (BEL), this compound is not a non-specific inhibitor of proteases such as α-chymotrypsin.[1][2]

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: The IC50 for this compound inhibition of iPLA2β is approximately 50 nM.[3] For cell-based assays, concentrations ranging from 0.1 µM to 10 µM have been shown to be effective in inhibiting processes like ER stress-induced apoptosis and prostaglandin E2 generation.[3] It is important to note that concentrations greater than or equal to 50 µM may cause cell detachment and death.[1]

Q4: Is this compound reversible?

A4: Yes, the inhibition of iPLA2β by this compound is reversible.[1][2] This is a key difference from inhibitors like BEL, which cause irreversible inhibition.

Q5: What solvent should be used to prepare this compound solutions?

A5: this compound can be dissolved in DMSO to prepare stock solutions. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced artifacts. Always include a vehicle-only (DMSO) control in your experiments.[1]

Troubleshooting Guide

Poor Dose-Response Curve
Issue Possible Cause Recommendation
No inhibition observed or very high IC50 Inactive this compound: Improper storage or handling may have degraded the compound.Store this compound as recommended by the supplier. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Incorrect enzyme concentration: Too much enzyme can overcome the inhibitor at the concentrations tested.Optimize the enzyme concentration to ensure the reaction is in the linear range and sensitive to inhibition.
Sub-optimal assay conditions: pH, temperature, or buffer composition may not be ideal for this compound activity.Ensure the assay buffer pH and temperature are optimal for iPLA2β activity.
Inconsistent or non-reproducible results Pipetting errors: Inaccurate serial dilutions of this compound can lead to variability.Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of reagents where possible to minimize pipetting variations.[4]
Inhibitor precipitation: this compound may precipitate at higher concentrations, especially in aqueous buffers.Visually inspect solutions for any precipitation. If solubility is an issue, consider using a small amount of a co-solvent, but ensure it does not affect the assay.
Variable incubation times: Inconsistent pre-incubation or reaction times can affect the results.Standardize all incubation times across all experiments. For reversible inhibitors, pre-incubation of the enzyme and inhibitor before adding the substrate is crucial.[5]
High background signal Assay interference: The detection method (e.g., fluorescence) may be affected by the compound or other components.Run appropriate controls, including a no-enzyme control and a no-substrate control, to identify the source of the background signal.[6]
Contaminated reagents: Reagents may be contaminated with substances that interfere with the assay.Use high-purity reagents and prepare fresh solutions.
Unexpected Cellular Effects
Issue Possible Cause Recommendation
Cell toxicity at low concentrations Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% DMSO). Include a vehicle control to assess solvent toxicity.
Off-target effects: Although selective, this compound could have unknown off-target effects in certain cell types.Review literature for known off-target effects and consider using a secondary, structurally different iPLA2β inhibitor to confirm that the observed phenotype is due to iPLA2β inhibition.
No effect on downstream signaling Short incubation time for a reversible inhibitor: The effect of a reversible inhibitor may diminish if it is removed or if the incubation time is too short.For cellular assays, ensure this compound is present during the entire stimulation period to observe its inhibitory effects on downstream events like prostaglandin E2 release.[3]
Cell permeability issues: The compound may not be efficiently entering the cells.While this compound has been shown to penetrate intact islets, permeability can vary between cell types. Consider permeabilization for in vitro assays if targeting intracellular enzymes.

Experimental Protocols

iPLA2β Inhibition Assay (In Vitro)

This protocol is adapted from studies characterizing this compound.[3]

  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable buffer with the optimal pH for iPLA2β.

    • Enzyme Solution: Dilute the iPLA2β enzyme preparation (e.g., cytosol from cells overexpressing iPLA2β) in cold assay buffer to a pre-determined optimal concentration.

    • Substrate Solution: Prepare the phospholipase A2 substrate solution.

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

    • This compound Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • Add 30 µg of the enzyme protein aliquot to each well of a microplate.

    • Add the serially diluted this compound solutions to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

    • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at the optimal temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the appropriate signal (e.g., fluorescence, radioactivity) at regular intervals or at a fixed endpoint.

  • Data Analysis:

    • Subtract the background signal (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Inhibition of ER Stress-Induced Apoptosis

This protocol is based on experiments investigating the effect of this compound on thapsigargin-induced apoptosis.

  • Cell Culture:

    • Plate cells (e.g., INS-1 cells overexpressing iPLA2β) at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) for a specified duration (e.g., 1 hour).

    • Induce ER stress by adding an ER stress-inducing agent like thapsigargin (e.g., 1 µM) to the media.

    • Incubate the cells for a period sufficient to induce apoptosis (e.g., 24 hours).

  • Apoptosis Assay:

    • Harvest the cells and assess apoptosis using a suitable method, such as:

      • TUNEL Staining: To detect DNA fragmentation.

      • Annexin V/Propidium Iodide Staining: To detect early and late apoptotic cells via flow cytometry.

      • Caspase Activity Assay: To measure the activity of executioner caspases (e.g., caspase-3).

  • Data Analysis:

    • Quantify the percentage of apoptotic cells in each treatment group.

    • Compare the levels of apoptosis in this compound-treated groups to the group treated with the ER stress inducer alone to determine the inhibitory effect of this compound.

Signaling Pathways and Workflows

This compound Mechanism of Action

FKGK18_Mechanism This compound This compound iPLA2b iPLA2β (Group VIA Ca2+-independent phospholipase A2) This compound->iPLA2b Inhibits (Reversible) Membrane Membrane Phospholipids iPLA2b->Membrane Hydrolyzes Apoptosis Apoptosis iPLA2b->Apoptosis Participates in SignalTransduction Signal Transduction iPLA2b->SignalTransduction Participates in ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Releases Prostaglandins Prostaglandins (e.g., PGE2) ArachidonicAcid->Prostaglandins Leads to production of Inflammation Inflammation Prostaglandins->Inflammation

Caption: Mechanism of this compound as a reversible inhibitor of iPLA2β.

Experimental Workflow: Dose-Response Curve Generation

Dose_Response_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prep_reagents prep_this compound Prepare this compound Serial Dilutions start->prep_this compound pre_incubate Pre-incubate Enzyme with this compound prep_reagents->pre_incubate prep_this compound->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure_activity Measure Enzyme Activity (e.g., Fluorescence) add_substrate->measure_activity data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve measure_activity->data_analysis determine_ic50 Determine IC50 data_analysis->determine_ic50 end End determine_ic50->end

Caption: Workflow for generating an this compound dose-response curve.

This compound Inhibition of ER Stress-Induced Apoptosis Pathway

ER_Stress_Apoptosis ER_Stress ER Stress (e.g., Thapsigargin) iPLA2b_activation iPLA2β Activation ER_Stress->iPLA2b_activation NSMase2 Neutral Sphingomyelinase 2 (NSMase2) Expression iPLA2b_activation->NSMase2 Apoptosis_Signal Pro-Apoptotic Signaling NSMase2->Apoptosis_Signal Apoptosis_Outcome Beta-Cell Apoptosis Apoptosis_Signal->Apoptosis_Outcome This compound This compound This compound->iPLA2b_activation Inhibits

Caption: this compound inhibits ER stress-induced beta-cell apoptosis.

References

potential cytotoxicity of FKGK18 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the effects of FKGK18, particularly concerning its potential for cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic at high concentrations?

A: Based on current literature, this compound is characterized as a cytoprotective agent that inhibits apoptosis, particularly in pancreatic beta-cells under Endoplasmic Reticulum (ER) stress.[1][2][3] It is presented as a safer alternative to other iPLA2β inhibitors like bromoenol lactone (BEL), which has been noted for potential cytotoxicity.[1][2][3] However, it is always recommended to perform a dose-response cytotoxicity assay in your specific cell line and experimental conditions to establish a safe and effective concentration range.

Q2: What is the primary mechanism of action for this compound?

A: this compound is a potent, reversible, and selective inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][3][4][5] Its inhibitory action on iPLA2β has been shown to prevent downstream events that lead to apoptosis, such as the expression of neutral sphingomyelinase 2 (NSMase2) and the subsequent accumulation of ceramides.[1][4]

Q3: What are the known IC50 values for this compound?

A: The half-maximal inhibitory concentration (IC50) for this compound varies depending on the target isoform. It is significantly more potent against iPLA2β than iPLA2γ.[1][4][6] Refer to the data summary table below for specific values.

Q4: My results show unexpected cytotoxicity. What could be the cause?

A: If you observe cytotoxicity, consider factors other than the compound's direct action. See the Troubleshooting Guide below for potential issues such as solvent toxicity, high cell density, or issues with the assay protocol itself.

Quantitative Data Summary: this compound Inhibitory Potency

The following table summarizes the reported IC50 values for this compound against its primary targets. The IC50 is a measure of the concentration of a substance needed to inhibit a specific biological process by 50%.[7]

Target EnzymeExperimental SystemReported IC50Reference
iPLA2βCytosolic extracts from INS-1 cells~50 nM (5 x 10⁻⁸ M)[1][4][5][6]
iPLA2γMouse heart membrane fractions~1 - 3 µM[1][4][5]

Signaling Pathway of this compound in Apoptosis Inhibition

The diagram below illustrates the signaling pathway through which this compound exerts its anti-apoptotic effects by inhibiting iPLA2β.

ER_Stress ER Stress (e.g., Thapsigargin) iPLA2b iPLA2β Activation ER_Stress->iPLA2b NSMase2 NSMase2 Expression iPLA2b->NSMase2 This compound This compound This compound->iPLA2b Ceramides Ceramide Accumulation NSMase2->Ceramides Apoptosis Beta-Cell Apoptosis Ceramides->Apoptosis Inhibition Inhibition

This compound inhibits the ER stress-induced apoptotic pathway.

Troubleshooting Guide

This guide addresses common issues encountered during the evaluation of this compound's effects on cell viability.

ProblemPotential Cause(s)Recommended Solution(s)
High background signal in assay - Autofluorescence: Cells or medium may have high intrinsic fluorescence.[8] - Cell Density: Too many cells can lead to high spontaneous absorbance/fluorescence.[9] - Incomplete Washing: Residual reagents or dyes can elevate background readings.[8][10]- Run an "unstained" or "medium only" control to quantify background.[8][11] - Optimize cell seeding density by performing a titration experiment.[9] - Increase the number and duration of wash steps. Consider adding a mild detergent like Tween-20 to wash buffers.[8]
Inconsistent results between experiments - Cell Passage Number: High passage numbers can alter cell sensitivity. - Reagent Variability: Differences in media, serum, or assay reagent lots. - Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can cause variability.[9]- Use cells within a consistent and low passage number range. - Qualify new lots of critical reagents before use in large-scale experiments. - Ensure pipettes are calibrated. Handle cell suspensions gently to ensure homogeneity before plating.[9]
Unexpected cytotoxicity in vehicle control - Solvent Concentration: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. - Media pH/Quality: Changes in media pH or degradation of components can stress cells.- Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). - Always use fresh, pre-warmed media for experiments.
No observable effect of this compound - Incorrect Concentration: The concentrations used may be too low to have a biological effect. - Cell Line Insensitivity: The chosen cell line may not express the iPLA2β target or rely on this pathway. - Compound Degradation: Improper storage or handling may have degraded the compound.[12]- Perform a wide dose-response curve. - Confirm the expression of iPLA2β in your cell model. - Store this compound as recommended by the manufacturer, typically at -20°C, and avoid repeated freeze-thaw cycles.[12]

Experimental Protocols

General Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[13]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate overnight to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include "vehicle control" wells (medium with the same final concentration of solvent) and "no cell" blank wells.[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Calculation: Correct for background by subtracting the average absorbance of the "no cell" blanks. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Experimental Workflow for Cytotoxicity Testing

The following diagram outlines the standard workflow for assessing the cytotoxic potential of a compound like this compound.

A 1. Cell Seeding (Plate cells in 96-well plate) B 2. Compound Addition (Add serial dilutions of this compound) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Viability Assay (e.g., MTT, LDH, or CellTox Green) C->D E 5. Data Acquisition (Measure Absorbance/Fluorescence) D->E F 6. Data Analysis (Calculate % Viability vs. Control) E->F

A typical workflow for in vitro cytotoxicity assessment.

References

Navigating iPLA₂ Inhibition: A Technical Guide to FKGK18 vs. Bromoenol Lactone (BEL)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the roles of calcium-independent phospholipase A₂ (iPLA₂), selecting the appropriate inhibitor is a critical decision that can significantly impact experimental outcomes. This technical support center provides a comprehensive comparison of two commonly used iPLA₂ inhibitors, FKGK18 and bromoenol lactone (BEL), to guide you in making an informed choice for your studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound over BEL?

A: this compound offers several key advantages over BEL, primarily concerning its specificity, reversibility, and suitability for in vivo studies. Unlike BEL, which is an irreversible inhibitor with known off-target effects, this compound is a reversible inhibitor with greater selectivity for iPLA₂β.[1][2][3] This reversibility and higher specificity reduce the likelihood of confounding results due to permanent enzyme inactivation or interaction with other cellular targets. Furthermore, this compound is considered more stable and less cytotoxic than BEL, making it a more reliable and safer option for both ex vivo and in vivo experiments.[1][2]

Q2: What are the known off-target effects of bromoenol lactone (BEL)?

A: BEL is known to interact with targets other than iPLA₂. It was initially identified as a serine protease inhibitor and has been shown to inhibit enzymes like α-chymotrypsin.[1][4][5] Additionally, BEL can inhibit other enzymes involved in phospholipid metabolism, such as phosphatidate phosphohydrolase-1 (PAP-1), which can lead to cellular effects independent of iPLA₂ inhibition, including the promotion of apoptosis.[6] These off-target activities can complicate data interpretation, making it difficult to attribute observed effects solely to the inhibition of iPLA₂.

Q3: Is this compound completely selective for a specific iPLA₂ isoform?

A: this compound exhibits significant selectivity for group VIA iPLA₂ (GVIA iPLA₂), particularly the iPLA₂β isoform, over other phospholipases like cytosolic PLA₂ (cPLA₂) and secreted PLA₂ (sPLA₂).[1][7] While it is a potent inhibitor of iPLA₂β, it can also inhibit iPLA₂γ, although with a much lower potency (approximately 100-fold less).[1][2][3] This preferential inhibition makes this compound a valuable tool for studying the specific roles of iPLA₂β.

Q4: Can BEL's irreversible inhibition be problematic for my experiments?

A: Yes, the irreversible nature of BEL's inhibition can be a significant drawback.[1][8][9] Irreversible inhibition leads to a permanent loss of enzyme function, which may not be representative of physiological regulation. This can also lead to prolonged and potentially toxic effects in cellular and animal models.[2][8] For studies aiming to understand the dynamic regulation of iPLA₂, a reversible inhibitor like this compound is generally preferred.

Troubleshooting Guide

Issue: I am observing high levels of cytotoxicity in my cell cultures after treatment with an iPLA₂ inhibitor.

  • Possible Cause: If you are using bromoenol lactone (BEL), the observed cytotoxicity could be a known side effect of the compound.[2][10] BEL's reactivity and potential off-target effects can lead to cell death, complicating the interpretation of your results.[6][11]

  • Recommendation: Consider switching to this compound. It has been reported to be less cytotoxic and is more suitable for in vivo use.[1][2] Always perform a dose-response curve to determine the optimal, non-toxic concentration of any inhibitor for your specific cell type and experimental conditions.

Issue: My results are inconsistent or difficult to reproduce when using BEL.

  • Possible Cause: The instability of BEL in solution can lead to variability in its effective concentration, resulting in inconsistent experimental outcomes.[1][2]

  • Recommendation: Prepare fresh solutions of BEL for each experiment. Alternatively, using a more stable inhibitor like this compound could improve the reproducibility of your findings.

Issue: I am unsure if the observed phenotype is a direct result of iPLA₂ inhibition or an off-target effect.

  • Possible Cause: This is a common concern when using less specific inhibitors like BEL, which is known to interact with other enzymes.[4][5][6]

  • Recommendation: To confirm that your observations are due to iPLA₂ inhibition, consider the following:

    • Use this compound as a more selective inhibitor and see if it recapitulates the same phenotype.

    • Employ genetic approaches, such as siRNA-mediated knockdown or knockout models of iPLA₂, to validate the pharmacological findings.

    • Test for known off-target effects of BEL in your system. For instance, you could assess the activity of serine proteases or PAP-1.

Data Presentation: Inhibitor Properties

FeatureThis compoundBromoenol Lactone (BEL)
Mechanism of Action Reversible inhibition of iPLA₂[1][2][3]Irreversible, mechanism-based inhibition of iPLA₂[8][9][12]
Primary Target Group VIA iPLA₂ (iPLA₂β)[1][7][13]Group VIA iPLA₂ (iPLA₂β) and iPLA₂γ[1][2]
Selectivity High selectivity for iPLA₂β over iPLA₂γ, cPLA₂, and sPLA₂[1][7]Less selective; also inhibits serine proteases and PAP-1[4][5][6]
In Vivo Suitability More suitable due to reversibility, stability, and lower cytotoxicity[1][2][10]Less suitable due to irreversible inhibition, instability, and cytotoxicity[1][2][8]
Stability Generally more stable in solution[1]Unstable in solution[1][2]

Table 1. Comparison of this compound and Bromoenol Lactone (BEL) Properties.

InhibitorTargetIC₅₀
This compoundiPLA₂β~50 nM[13][14][15]
This compoundiPLA₂γ~1-3 µM[14][15]
(S)-BELiPLA₂β~50 nM[3]
(R)-BELiPLA₂γ~0.6 µM[16][17]

Table 2. Inhibitory Potency (IC₅₀) of this compound and BEL Enantiomers.

Experimental Protocols

iPLA₂ Activity Assay

This protocol is a generalized method for assessing iPLA₂ activity in cell lysates, which can be adapted for testing the efficacy of inhibitors like this compound and BEL.

  • Preparation of Cell Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors).

    • Homogenize the cells on ice using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at a high speed (e.g., 100,000 x g) to separate the cytosolic and membrane fractions. The supernatant represents the cytosolic fraction containing iPLA₂β.

  • Inhibitor Treatment:

    • Pre-incubate aliquots of the cell lysate with varying concentrations of this compound or BEL (or vehicle control) for a specified time at a specific temperature (e.g., 37°C).

  • Enzyme Activity Measurement:

    • Initiate the reaction by adding a radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-phosphatidylcholine) to the pre-incubated lysate.

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by adding a quench solution (e.g., Dole's reagent).

    • Extract the released radiolabeled free fatty acid using an organic solvent (e.g., heptane).

    • Quantify the radioactivity in the organic phase using a scintillation counter to determine the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

G cluster_upstream Upstream Stimuli cluster_pathway iPLA₂β Signaling Pathway cluster_inhibitors Pharmacological Inhibition ER_Stress ER Stress iPLA2b iPLA₂β ER_Stress->iPLA2b Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->iPLA2b Arachidonic_Acid Arachidonic Acid Release iPLA2b->Arachidonic_Acid NSMase2 NSMase2 Expression iPLA2b->NSMase2 Insulin_Secretion Insulin Secretion iPLA2b->Insulin_Secretion PGE2 PGE₂ Production Arachidonic_Acid->PGE2 Apoptosis β-cell Apoptosis NSMase2->Apoptosis This compound This compound This compound->iPLA2b BEL Bromoenol Lactone (BEL) BEL->iPLA2b Other_Targets Other Serine Hydrolases (e.g., α-chymotrypsin, PAP-1) BEL->Other_Targets

Figure 1. Signaling pathways influenced by iPLA₂β and points of inhibition.

G cluster_workflow Experimental Workflow: Choosing an iPLA₂ Inhibitor Start Start: Need to inhibit iPLA₂ Decision In vivo or ex vivo study? Start->Decision BEL_Consideration Consider BEL: - Potent but irreversible - Potential off-target effects - Cytotoxic and unstable Decision->BEL_Consideration Ex vivo (with caution) FKGK18_Consideration Choose this compound: - Reversible and selective - Lower cytotoxicity - Suitable for in vivo studies Decision->FKGK18_Consideration In vivo or Ex vivo Validation Validate findings with orthogonal approaches (e.g., siRNA) BEL_Consideration->Validation FKGK18_Consideration->Validation End End: Reliable Data Validation->End

Figure 2. Decision workflow for selecting between this compound and BEL.

References

Validation & Comparative

A Comparative Analysis of FKGK18 and S-BEL on Chymotrypsin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two compounds, FKGK18 and S-BEL (a bromoenol lactone), on the activity of the serine protease chymotrypsin. The information presented is intended to assist researchers in selecting the appropriate tool for their studies and to provide the necessary experimental details for replication.

Executive Summary

This compound and S-BEL exhibit starkly different effects on chymotrypsin. While S-BEL is a potent, irreversible inhibitor of chymotrypsin, this compound is largely ineffective. This fundamental difference in activity makes them suitable for very different research applications. S-BEL can be utilized as a tool to probe the function of chymotrypsin and other serine proteases, whereas this compound's lack of activity on chymotrypsin highlights its selectivity for its primary target, the group VIA Ca2+-independent phospholipase A2 (iPLA2β).

Quantitative Data Comparison

The following table summarizes the known quantitative and qualitative effects of this compound and S-BEL on chymotrypsin.

ParameterThis compoundS-BEL (Bromoenol lactone)Reference
Inhibition of Chymotrypsin Ineffective inhibitorPotent irreversible inhibitor[1]
Inhibition Constant (Ki) Not applicable636 nM[1][2][3]
Mechanism of Inhibition Does not inhibitEnzyme-activated irreversible inhibition[1][4]

Mechanism of Action: S-BEL Inhibition of Chymotrypsin

S-BEL, also known as haloenol lactone suicide substrate (HELSS), acts as a mechanism-based or suicide inhibitor of chymotrypsin. The enzyme's own catalytic activity activates the inhibitor, leading to the formation of a covalent bond with a residue in the active site, thereby irreversibly inactivating the enzyme.[4]

dot

G Mechanism of S-BEL Inhibition of Chymotrypsin Chymotrypsin Chymotrypsin EnzymeSubstrateComplex Enzyme-Inhibitor Complex (Non-covalent) Chymotrypsin->EnzymeSubstrateComplex Binding SBEL S-BEL SBEL->EnzymeSubstrateComplex AcylEnzymeIntermediate Acyl-Enzyme Intermediate EnzymeSubstrateComplex->AcylEnzymeIntermediate Acylation Alkylation Alkylation of Active Site Residue AcylEnzymeIntermediate->Alkylation Intramolecular Rearrangement InactiveEnzyme Inactive Covalent Adduct Alkylation->InactiveEnzyme Covalent Bond Formation

Caption: Proposed mechanism of irreversible inhibition of chymotrypsin by S-BEL.

Experimental Protocols

Qualitative Assessment of Chymotrypsin Inhibition using SDS-PAGE

This protocol is adapted from a study comparing the effects of this compound and S-BEL on the digestion of a protein substrate by chymotrypsin.[5]

Objective: To visually assess the inhibitory effect of this compound and S-BEL on the proteolytic activity of α-chymotrypsin.

Materials:

  • Bovine Serum Albumin (BSA)

  • Trypsin

  • α-Chymotrypsin

  • S-BEL

  • This compound

  • Reaction Buffer (e.g., Tris-HCl, pH 7.8)

  • 4-12% Bis-Tris Gel

  • SDS-PAGE running buffer

  • Colloidal blue stain

Procedure:

  • Prepare a reaction mixture containing 2 µg of BSA in the reaction buffer.

  • To separate reaction tubes, add the following:

    • Control (no inhibitor): Trypsin and α-chymotrypsin (final concentration of each <100 nM).

    • This compound: Trypsin, α-chymotrypsin, and this compound (e.g., 20 µM).

    • S-BEL: Trypsin, α-chymotrypsin, and S-BEL (e.g., 20 µM).

  • Incubate the reactions for 15 minutes at 37°C.

  • Stop the reaction by adding SDS-PAGE sample loading buffer and heating.

  • Load the samples onto a 4-12% Bis-Tris gel.

  • Perform electrophoresis to separate the protein fragments.

  • Stain the gel with colloidal blue overnight to visualize the protein bands.

Expected Results:

  • In the control lane, the BSA band should be significantly diminished or absent due to digestion.

  • In the this compound lane, the BSA band should be similar to the control, indicating little to no inhibition of chymotrypsin.

  • In the S-BEL lane, the BSA band should remain largely intact, demonstrating potent inhibition of chymotrypsin.

dot

G Workflow for Qualitative Chymotrypsin Inhibition Assay cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis BSA BSA Substrate Incubation Incubate at 37°C BSA->Incubation Enzymes Trypsin + Chymotrypsin Enzymes->Incubation Inhibitors This compound or S-BEL Inhibitors->Incubation SDSPAGE SDS-PAGE Incubation->SDSPAGE Staining Colloidal Blue Staining SDSPAGE->Staining Visualization Visualize Protein Bands Staining->Visualization

Caption: Experimental workflow for the qualitative assessment of chymotrypsin inhibition.

Quantitative Spectrophotometric Assay of Chymotrypsin Inhibition

This protocol allows for the quantitative determination of chymotrypsin inhibition by measuring the rate of hydrolysis of a chromogenic substrate.

Objective: To determine the IC50 or Ki value of an inhibitor for α-chymotrypsin.

Materials:

  • α-Chymotrypsin

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) or other suitable chromogenic substrate

  • Inhibitor (S-BEL or this compound)

  • Assay Buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2)

  • Solvent for inhibitor and substrate (e.g., DMSO or ethanol)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

  • Prepare a stock solution of the substrate (e.g., BTEE) in an appropriate solvent.

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In a cuvette, mix the assay buffer, the inhibitor dilution (or solvent for control), and the chymotrypsin solution.

  • Pre-incubate the mixture for a defined period to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate solution.

  • Immediately measure the change in absorbance at the appropriate wavelength (e.g., 256 nm for BTEE) over time.

  • Calculate the initial reaction velocity (rate of change in absorbance per minute).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The distinct activities of this compound and S-BEL towards chymotrypsin underscore the importance of inhibitor selectivity in research. S-BEL serves as a potent tool for studying serine proteases due to its robust and irreversible inhibition of chymotrypsin. In contrast, this compound's lack of effect on chymotrypsin validates its use as a selective inhibitor for its intended target, iPLA2β, without the confounding off-target effects on this class of proteases. Researchers should carefully consider these properties when designing experiments and interpreting results.

References

FKGK18: A Potent and Selective Inhibitor of iPLA2β Over iPLA2γ

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling, inflammation, and metabolic disorders, the specific inhibition of phospholipase A2 (PLA2) isoforms is crucial for dissecting their distinct roles. This guide provides a detailed comparison of the inhibitor FKGK18's specificity for calcium-independent phospholipase A2β (iPLA2β) over iPLA2γ, supported by experimental data and protocols.

Superior Selectivity Profile of this compound

This compound, a fluoroketone-based compound, demonstrates significantly greater potency for inhibiting iPLA2β compared to iPLA2γ.[1][2][3][4] Experimental evidence reveals that this compound inhibits iPLA2β with approximately 100-fold greater potency than iPLA2γ.[1][2][4] This notable selectivity, combined with its reversible inhibitory action and cleaner off-target profile compared to other inhibitors like bromoenol lactone (BEL), positions this compound as a valuable tool for investigating the specific functions of iPLA2β.[1][2][3][4]

Comparative Inhibitory Potency

The inhibitory potency of this compound against iPLA2β and iPLA2γ has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). The data clearly illustrates the preferential inhibition of iPLA2β.

InhibitorTarget EnzymeIC50
This compoundiPLA2β (cytosol-associated)~5 x 10⁻⁸ M
This compoundiPLA2γ (membrane-associated)~1 µM
S-BELiPLA2β (cytosol-associated)Similar to this compound
R-BELiPLA2γ (membrane-associated)~1-3 µM

Data sourced from studies on INS-1 insulinoma cells and rodent myocardial tissues.[1][2]

Experimental Validation of Specificity

The determination of this compound's specificity for iPLA2β over iPLA2γ was achieved through a series of well-controlled biochemical assays.

Experimental Protocol: iPLA2 Activity Assay

This protocol outlines the radioactive enzymatic assay used to measure the activity of iPLA2β and iPLA2γ in the presence of inhibitors.

1. Preparation of Cellular Fractions:

  • INS-1 insulinoma cells overexpressing iPLA2β (OE) or myocardial tissues from wild-type and iPLA2β-knockout (KO) mice are used.
  • Cells or tissues are homogenized in a buffer solution.
  • Cytosolic and membrane fractions are separated by ultracentrifugation. iPLA2β is predominantly found in the cytosol, while iPLA2γ is localized to the membrane.[2]

2. Enzymatic Reaction:

  • 30 µg of protein from either the cytosolic or membrane fraction is used for each reaction.
  • The protein is incubated with a reaction mixture containing a radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonyl-sn-glycero-3-phosphocholine).
  • Varying concentrations of this compound or other inhibitors (e.g., S-BEL, R-BEL) are added to the reaction mixture to determine their effect on enzyme activity. A vehicle control (e.g., DMSO) is also included.
  • The reaction is allowed to proceed for a specific time at 37°C.

3. Measurement of Activity:

  • The reaction is terminated, and the released radiolabeled fatty acid is separated from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC).
  • The radioactivity of the released fatty acid is quantified using a scintillation counter.
  • The residual enzyme activity in the presence of the inhibitor is calculated relative to the activity in the vehicle control.

4. Data Analysis:

  • The IC50 values are calculated by plotting the residual enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

To further confirm that the activity measured in the membrane fraction was attributable to iPLA2γ, experiments were conducted using membrane fractions from iPLA2β-KO mice.[1][2] The results showed that this compound still inhibited the membrane-associated iPLA2 activity, confirming its effect on iPLA2γ.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the inhibitory specificity of this compound.

G cluster_prep Sample Preparation cluster_assay iPLA2 Activity Assay cluster_analysis Data Analysis start Biological Sample (Cells or Tissues) homogenization Homogenization start->homogenization centrifugation Ultracentrifugation homogenization->centrifugation cytosol Cytosolic Fraction (iPLA2β) centrifugation->cytosol membrane Membrane Fraction (iPLA2γ) centrifugation->membrane incubation Incubation with Radiolabeled Substrate & Inhibitor (this compound) cytosol->incubation membrane->incubation separation TLC Separation incubation->separation quantification Scintillation Counting separation->quantification ic50 IC50 Determination quantification->ic50

Caption: Workflow for assessing iPLA2 inhibitor specificity.

The iPLA2β Signaling Pathway

Understanding the signaling context of iPLA2β is essential for interpreting the effects of its inhibition. iPLA2β plays a key role in various cellular processes, including stimulus-induced arachidonic acid release, which is a precursor for pro-inflammatory eicosanoids, and in the regulation of apoptosis.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipid Membrane Phospholipids iPLA2b iPLA2β phospholipid->iPLA2b Hydrolysis AA Arachidonic Acid iPLA2b->AA Lysophospholipid Lysophospholipid iPLA2b->Lysophospholipid Prostaglandins Prostaglandins AA->Prostaglandins COX enzymes This compound This compound This compound->iPLA2b

Caption: Simplified iPLA2β signaling pathway and point of inhibition.

Advantages of this compound Over Other Inhibitors

Compared to the widely used irreversible inhibitor bromoenol lactone (BEL), this compound offers several distinct advantages:

  • Reversibility: The inhibitory action of this compound on iPLA2β is reversible, which can be advantageous for in vivo studies and for washing out the inhibitor's effects in cell culture experiments.[1][2][3][4]

  • Higher Selectivity: While the S- and R-enantiomers of BEL show some preference for iPLA2β and iPLA2γ respectively, the selectivity is only about 10-fold.[1][4] this compound exhibits a much greater 100-fold selectivity for iPLA2β.[1][2][4]

  • Lack of Non-Specific Protease Inhibition: BEL has been shown to inhibit other non-PLA2 enzymes, such as proteases.[1][2] In contrast, this compound has been demonstrated to be an ineffective inhibitor of α-chymotrypsin, indicating a cleaner off-target profile.[1][2][3][4]

References

Comparative Analysis of Reversible and Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of reversible and irreversible inhibitors of Bruton's Tyrosine Kinase (BTK), a critical therapeutic target in B-cell malignancies and autoimmune diseases.[1][2][3] It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

The Role of BTK in Cellular Signaling

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in multiple signal transduction pathways, most notably the B-cell receptor (BCR) signaling cascade.[3][4] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, which in turn activates downstream effectors like phospholipase C-γ2 (PLCγ2).[4][5] This initiates a cascade involving calcium mobilization and the activation of transcription factors such as NF-κB and MAPK, ultimately driving B-cell proliferation, differentiation, survival, and activation.[5][6] Given its central role, inhibiting BTK is an effective strategy to disrupt the survival of malignant B-cells.[4][7]

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Recruits & Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux Transcription_Factors NF-κB, NFAT, MAPK DAG->Transcription_Factors Activate Ca_flux->Transcription_Factors Activate Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Promote Proliferation Proliferation, Survival, Differentiation Gene_Expression->Proliferation Antigen Antigen Antigen->BCR Activation

Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.

Comparison of BTK Inhibitors: Reversible vs. Irreversible

BTK inhibitors can be broadly classified into two categories based on their mode of binding: irreversible (covalent) and reversible (non-covalent).

  • Irreversible Inhibitors , such as ibrutinib and acalabrutinib, form a permanent covalent bond with a cysteine residue (C481) in the active site of BTK.[8] This leads to sustained inhibition but can be rendered ineffective by mutations at this site (e.g., C481S).[9][10]

  • Reversible Inhibitors , like pirtobrutinib and fenebrutinib, bind non-covalently to the ATP-binding pocket.[3][11] This mode of inhibition is not dependent on the C481 residue, allowing these drugs to remain effective against C481-mutant BTK.[10][12][13]

Table 1: Quantitative Comparison of Selected BTK Inhibitors
InhibitorTypeTargetIC₅₀ (Wild-Type BTK)SelectivityKey Clinical Efficacy
Pirtobrutinib Reversible (Non-covalent)BTK (Wild-Type & C481S)~3.9 nM (for similar compound)[9]>300-fold for BTK over 98% of other kinases[3]ORR: 73.3% in R/R CLL/SLL post-covalent BTKi[12]
Fenebrutinib Reversible (Non-covalent)BTKNot specified130 times more selective for BTK vs. other kinases[14][15]Effective in relapsing multiple sclerosis (Phase III)[14][15]
Acalabrutinib Irreversible (Covalent)BTK~5.1 nMMore selective than ibrutinib, less off-target kinase inhibition[8]Non-inferior PFS to ibrutinib with better CV safety profile[16]
Ibrutinib Irreversible (Covalent)BTK, TEC, EGFR, etc.~0.5 nMLess selective, inhibits other kinases with Cys residues[8]High ORR in CLL, but associated with off-target toxicities[8][16][17]

Experimental Protocols for Validating Reversible Inhibition

Several key experiments are employed to validate the reversible nature of a kinase inhibitor. These assays are designed to assess binding kinetics, target engagement durability, and the mechanism of action.

Enzyme Inhibition Kinetics

This method determines the mode of reversible inhibition (e.g., competitive, non-competitive) by measuring enzyme reaction rates at varying substrate and inhibitor concentrations. The data are often visualized using Michaelis-Menten or Lineweaver-Burk plots.[18][19]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme, increasing the apparent Kₘ while Vₘₐₓ remains unchanged.[20]

  • Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex, decreasing Vₘₐₓ without affecting Kₘ.[20]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, decreasing both Vₘₐₓ and Kₘ.[19]

Washout Assay

The washout assay is a direct method to distinguish between reversible and irreversible inhibition in a cellular context.[21] Cells are treated with the inhibitor, which is then removed by washing. The recovery of signaling or a cellular phenotype is monitored over time.

  • Principle: The biological effects of a reversible inhibitor will diminish after its removal from the medium, as the inhibitor dissociates from its target. In contrast, an irreversible inhibitor's effects will persist because it remains covalently bound to the target.[21][22]

Detailed Protocol: Cellular Washout Assay for BTK Inhibition

  • Cell Culture: Plate B-cell lymphoma cells (e.g., TMD8) at an appropriate density and culture overnight.

  • Inhibitor Treatment: Treat cells with a saturating concentration of the test inhibitor (e.g., 1 µM pirtobrutinib) and a control irreversible inhibitor (e.g., 1 µM ibrutinib) for 1-2 hours at 37°C.

  • Washout: Centrifuge the cells and discard the supernatant. Wash the cell pellet three times with pre-warmed, inhibitor-free culture medium to remove all unbound inhibitor.[21]

  • Recovery Incubation: Resuspend the washed cells in fresh, inhibitor-free medium and incubate for various time points (e.g., 0, 2, 6, 24 hours).

  • Cellular Stimulation: At each time point, stimulate the cells with an appropriate agonist (e.g., anti-IgM) to activate the BCR signaling pathway.

  • Lysis and Analysis: Lyse the cells and analyze the phosphorylation status of BTK (auto-phosphorylation at Y223) or a downstream target like PLCγ2 via Western Blot or a quantitative immunoassay.

  • Data Interpretation: Quantify the phosphorylation signal relative to a loading control. A recovery of phosphorylation over time indicates reversible inhibition, while sustained low phosphorylation indicates irreversible inhibition.

Washout_Assay_Workflow start Plate B-Cells treat Treat with Inhibitor (1-2 hours) start->treat wash Wash 3x with Inhibitor-Free Medium treat->wash recover Incubate in Fresh Medium (0, 2, 6, 24h) wash->recover stimulate Stimulate with Anti-IgM recover->stimulate analyze Lyse & Analyze p-BTK Levels stimulate->analyze end Determine Reversibility analyze->end

Caption: Experimental Workflow for a Cellular Washout Assay.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. By modifying the pre-incubation time of the inhibitor with the kinase, one can assess both reversible and irreversible effects.[23] A significant increase in potency (lower IC₅₀) after pre-incubation is characteristic of time-dependent irreversible inhibitors.[24]

Distinguishing Inhibition Mechanisms

The choice between a reversible and an irreversible inhibitor has significant clinical implications. Reversible inhibitors offer the potential to overcome resistance to covalent drugs and may provide a better safety profile by minimizing permanent off-target modifications.[12][17]

Inhibition_Logic Washout Washout Assay: Signaling Recovers? Kinetics Enzyme Kinetics: Time-Dependent IC₅₀? Washout->Kinetics No Reversible Reversible Inhibition Washout->Reversible Yes C481S Activity against C481S Mutant? Kinetics->C481S No Irreversible Irreversible Inhibition Kinetics->Irreversible Yes C481S->Reversible Yes C481S->Irreversible No

References

A Comparative Analysis of FKGK18 and Other Novel Diabetes Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical diabetes drug candidate FKGK18 with other recently developed or clinically established diabetes therapies. The document focuses on contrasting the mechanisms of action and presenting available efficacy data to offer a comprehensive overview for researchers in the field of diabetes drug development.

Introduction to this compound

This compound is a preclinical, fluoroketone-based compound identified as a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2] The therapeutic hypothesis for this compound in the context of type 2 diabetes centers on the protection of pancreatic beta-cells from apoptosis induced by endoplasmic reticulum (ER) stress, a key factor in the decline of beta-cell mass and function.[1][3] By inhibiting iPLA2β, this compound aims to mitigate the downstream effects of ER stress, thereby preserving beta-cell integrity and function. As of this review, this compound has been characterized in in vitro studies, and no clinical trial data is publicly available.

Comparative Drug Candidates

To contextualize the potential of this compound, this guide compares its preclinical profile with three distinct classes of diabetes drugs that have advanced to late-stage clinical trials or have received regulatory approval:

  • Tirzepatide (Dual GIP/GLP-1 Receptor Agonist): A once-weekly injectable medication that activates both the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[1][4][5]

  • Dapagliflozin (SGLT2 Inhibitor): An oral medication that inhibits the sodium-glucose cotransporter 2 in the kidneys.[6][7][8]

  • Dorzagliatin (Glucokinase Activator): An oral, first-in-class, dual-acting glucokinase activator.[9][10][11]

Mechanism of Action

The fundamental difference between this compound and the comparator drugs lies in their therapeutic targets and mechanisms of action. This compound represents a cytoprotective approach, whereas the comparators primarily modulate glucose metabolism and insulin secretion through established hormonal and enzymatic pathways.

This compound: Beta-Cell Protection

This compound's mechanism is centered on the inhibition of iPLA2β. In the context of diabetes, ER stress in beta-cells can lead to the activation of iPLA2β, which in turn contributes to a cascade of events culminating in apoptosis. By inhibiting this enzyme, this compound is proposed to prevent these downstream effects, thereby preserving the beta-cell population.

cluster_0 ER Stress-Induced Beta-Cell Apoptosis cluster_1 This compound Intervention ER_Stress ER Stress (e.g., high glucose, free fatty acids) iPLA2b_Activation iPLA2β Activation ER_Stress->iPLA2b_Activation Downstream_Effects Downstream Pro-Apoptotic Signaling (e.g., increased NSMase2 expression) iPLA2b_Activation->Downstream_Effects Apoptosis Beta-Cell Apoptosis Downstream_Effects->Apoptosis This compound This compound Inhibition This compound->Inhibition Inhibition->iPLA2b_Activation Inhibits start Start: Culture Pancreatic Beta-Cells induce_stress Induce ER Stress (e.g., Thapsigargin) start->induce_stress treat_this compound Treat with this compound (Varying Concentrations) start->treat_this compound incubate Incubate for 24-48 hours induce_stress->incubate treat_this compound->incubate assess_apoptosis Assess Apoptosis incubate->assess_apoptosis caspase3 Caspase-3 Activity Assay assess_apoptosis->caspase3 Method 1 tunel TUNEL Assay assess_apoptosis->tunel Method 2 annexin_v Annexin V Staining assess_apoptosis->annexin_v Method 3 analyze Analyze and Quantify Apoptosis caspase3->analyze tunel->analyze annexin_v->analyze

References

Comparative Analysis of FKGK18's Cross-Reactivity with Phospholipases

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the inhibitory compound FKGK18 and its cross-reactivity with various phospholipases. The data presented is derived from studies characterizing this compound as a potent and selective inhibitor of Group VIA Ca2+-independent Phospholipase A2 (iPLA2β). This information is crucial for researchers in drug development and cell signaling to assess the specificity of this compound as an experimental tool.

Overview of this compound

This compound is a fluoroketone-based compound identified as a potent, reversible inhibitor of iPLA2β.[1][2][3][4] Unlike the commonly used irreversible inhibitor bromoenol lactone (BEL), this compound's reversible nature and higher specificity make it a more suitable candidate for in vivo and ex vivo studies.[1][2][3] Its primary therapeutic potential is being explored in the context of preventing beta-cell apoptosis and diabetes.[1][2][4][5]

Quantitative Comparison of Inhibitory Potency

The selectivity of this compound has been experimentally determined by comparing its inhibitory concentration (IC50) against different phospholipase isoforms and other enzymes. The data clearly demonstrates a high selectivity for iPLA2β over other related enzymes.

Enzyme Target Inhibitor Cell/Tissue Source IC50 Value Potency Notes
iPLA2β (cytosol-associated)This compound INS-1 Insulinoma Cells~5 x 10⁻⁸ M Equipotent to S-BEL.[1][2]
iPLA2γ (membrane-associated)This compound Myocardial Tissue~5 x 10⁻⁶ M This compound is ~100-fold more potent against iPLA2β than iPLA2γ.[1][2][4]
iPLA2β (cytosol-associated)S-BELINS-1 Insulinoma Cells~5 x 10⁻⁸ MPreferentially inhibits iPLA2β.[1][2]
iPLA2γ (membrane-associated)R-BELINS-1 Insulinoma Cells~3 x 10⁻⁶ MA weaker inhibitor compared to S-BEL's effect on iPLA2β.[1]
α-chymotrypsin This compound N/AIneffective Inhibitor Demonstrates selectivity over non-phospholipase proteases.[1][3][4]

Experimental Methodologies

The quantitative data presented above was obtained using rigorous biochemical assays. Below are the detailed protocols for the key experiments performed to assess the cross-reactivity of this compound.

1. Phospholipase Activity Assay

This radioactive enzymatic assay measures the ability of an inhibitor to block phospholipase-mediated hydrolysis of phospholipids.

  • Enzyme Source Preparation:

    • Cytosol Fraction (iPLA2β-enriched): INS-1 insulinoma cells overexpressing iPLA2β or myocardial tissues from wild-type mice were homogenized. The homogenate was centrifuged at high speed to pellet membranes and organelles, with the resulting supernatant collected as the cytosol fraction.[1][2]

    • Membrane Fraction (iPLA2γ-enriched): Myocardial tissue was homogenized and subjected to centrifugation to isolate the membrane pellet, which is predominantly enriched in iPLA2γ activity.[1][2]

  • Assay Protocol:

    • Protein concentration in the cytosol or membrane fractions was determined. Aliquots containing 30 µg of protein were used for each reaction.[1][5]

    • The protein aliquots were incubated with varying concentrations of this compound or other inhibitors (e.g., S-BEL, R-BEL). A vehicle control (DMSO) was used for baseline activity.[5]

    • The enzymatic reaction was initiated by adding a radiolabeled phospholipid substrate.

    • The reaction was allowed to proceed at a controlled temperature (e.g., 37°C).

    • The reaction was terminated, and the released radiolabeled fatty acids were extracted and quantified using liquid scintillation counting.

    • Residual enzyme activity at each inhibitor concentration was calculated relative to the vehicle control.

    • IC50 values were determined by plotting the residual activity against the logarithm of the inhibitor concentration.[1]

2. Western Blotting for Protein Localization

To confirm the differential localization of phospholipase isoforms, Western blotting was performed.

  • Protocol:

    • Cytosol and membrane fractions were prepared as described above.

    • Proteins from each fraction were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies specific for iPLA2β and iPLA2γ.

    • A loading control antibody (e.g., GAPDH) was used to ensure equal protein loading.[5]

    • Following incubation with secondary antibodies, the protein bands were visualized to confirm that iPLA2β is predominantly in the cytosol and iPLA2γ in the membrane fraction.[2][5]

Visualizing Specificity and Experimental Workflow

This compound Inhibition Specificity

The following diagram illustrates the high selectivity of this compound for iPLA2β compared to iPLA2γ and other proteases.

cluster_Inhibitors Inhibitors cluster_Enzymes Enzymes This compound This compound iPLA2b iPLA2β This compound->iPLA2b Strong Inhibition (IC50: ~5x10⁻⁸ M) iPLA2g iPLA2γ This compound->iPLA2g Weak Inhibition (~100x less potent) Chymo α-chymotrypsin This compound->Chymo No Inhibition SBEL S-BEL SBEL->iPLA2b Strong Inhibition RBEL R-BEL RBEL->iPLA2g Inhibition

Inhibitory profile of this compound compared to BEL enantiomers.

Workflow for Assessing Inhibitor Specificity

This diagram outlines the experimental process used to determine the cross-reactivity and IC50 values of this compound.

cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis TISSUE Cell/Tissue Homogenization (e.g., Myocardium) CENTRIFUGE High-Speed Centrifugation TISSUE->CENTRIFUGE CYTOSOL Collect Supernatant (Cytosol: iPLA2β) CENTRIFUGE->CYTOSOL MEMBRANE Collect Pellet (Membrane: iPLA2γ) CENTRIFUGE->MEMBRANE INCUBATE Incubate Fractions with Varying [this compound] CYTOSOL->INCUBATE MEMBRANE->INCUBATE REACTION Add Radiolabeled Substrate QUANTIFY Quantify Hydrolysis PLOT Plot % Inhibition vs. [this compound] QUANTIFY->PLOT IC50 Calculate IC50 Value PLOT->IC50

Workflow for determining phospholipase inhibitor specificity.

Conclusion

The available experimental data robustly demonstrates that this compound is a highly selective inhibitor for iPLA2β. Its cross-reactivity with the related isoform iPLA2γ is significantly lower (approximately 100-fold), and it does not inhibit non-related proteases like α-chymotrypsin.[1][3][4] This high degree of specificity, combined with its reversible mechanism of action, positions this compound as a superior pharmacological tool for investigating the specific roles of iPLA2β in cellular processes and disease models.[1][2][3]

References

Evaluating the Potency of FKGK18: A Comparative Guide to iPLA2 Isoform Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of calcium-independent phospholipase A2 (iPLA2) isoforms presents a significant area of therapeutic interest. This guide provides a detailed comparison of the novel fluoroketone inhibitor, FKGK18, against other known iPLA2 inhibitors, supported by experimental data and protocols. This compound has emerged as a potent and selective inhibitor of group VIA iPLA2 (iPLA2β), demonstrating key advantages over existing compounds, particularly in its reversibility and specificity.

Comparative Potency of iPLA2 Inhibitors

This compound exhibits notable potency and selectivity for iPLA2β over other iPLA2 isoforms and other phospholipase A2 families. The following table summarizes the inhibitory concentration (IC50) values of this compound and other relevant iPLA2 inhibitors.

InhibitorTarget Isoform(s)IC50Key Characteristics
This compound iPLA2β ~50 nM [1][2]Reversible inhibitor, ~100-fold more potent for iPLA2β than iPLA2γ. [1][2][3][4]
iPLA2γ ~1-3 µM [2]Not a non-specific inhibitor of proteases like chymotrypsin. [1][2]
Bromoenol lactone (BEL)iPLA2β and iPLA2γVaries by enantiomerIrreversible, mechanism-based inhibitor; known to be unstable in solution and can be cytotoxic.[1][2][3][4]
(S)-BELPreferentially iPLA2β~50 nM[2]Shows only 10-fold selectivity for iPLA2β over iPLA2γ.[1][2][3][4]
(R)-BELPreferentially iPLA2γ~3 µM[1][2]Weaker inhibitor of overall iPLA2 enzymatic activity compared to (S)-BEL.[1][2]
FKGK11iPLA2βNot specified in detailA related fluoroketone compound.
FKGK12iPLA2βNot specified in detailA related fluoroketone compound.

Selectivity Profile of this compound

A crucial aspect of a therapeutic inhibitor is its selectivity for the target enzyme. This compound has been shown to be highly selective for Group VIA iPLA2 compared to other phospholipase A2 families, such as Group IVA cytosolic PLA2 (cPLA2) and Group V secretory PLA2 (sPLA2). This selectivity minimizes off-target effects, a significant advantage in drug development.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's potency.

Preparation of Cytosolic and Membrane Fractions for iPLA2 Isoform-Specific Assays

This protocol is essential for separating iPLA2β (predominantly cytosolic) from iPLA2γ (predominantly membrane-bound).

  • Tissue/Cell Homogenization: Homogenize cells or tissues in a buffer containing sucrose, Tris-HCl, and EGTA to maintain osmotic stability and chelate calcium.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 100,000 x g) for an extended period (e.g., 60 minutes).

    • The resulting supernatant contains the cytosolic fraction (enriched in iPLA2β).

    • The pellet contains the membrane fraction (enriched in iPLA2γ).

  • Resuspension: Resuspend the membrane pellet in a suitable buffer for subsequent assays.

In Vitro iPLA2 Activity Assay

This assay measures the enzymatic activity of iPLA2 isoforms in the prepared fractions.

  • Reaction Mixture: Prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl), a calcium chelator (EGTA, as iPLA2 is calcium-independent), and a radiolabeled phospholipid substrate (e.g., L-α-1-palmitoyl-2-[1-¹⁴C]arachidonyl-phosphatidylcholine).

  • Enzyme Addition: Add a known amount of protein from the cytosolic or membrane fraction to the reaction mixture.

  • Inhibitor Addition: For inhibitor studies, pre-incubate the enzyme fraction with varying concentrations of this compound or other inhibitors for a specified time before adding the substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for enzymatic hydrolysis of the substrate.

  • Extraction: Stop the reaction and extract the lipids using an organic solvent system (e.g., Dole's reagent).

  • Separation and Quantification: Separate the released radiolabeled free fatty acid from the unhydrolyzed substrate using thin-layer chromatography (TLC). Quantify the radioactivity of the free fatty acid spot using a scintillation counter to determine enzyme activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound.

G cluster_0 Cellular Fractionation for iPLA2 Isoform Separation start Cells/Tissues homogenization Homogenization start->homogenization low_speed_centrifugation Low-Speed Centrifugation (1,000 x g) homogenization->low_speed_centrifugation supernatant1 Supernatant low_speed_centrifugation->supernatant1 pellet1 Pellet (Nuclei, Debris) low_speed_centrifugation->pellet1 high_speed_centrifugation High-Speed Centrifugation (100,000 x g) supernatant1->high_speed_centrifugation cytosol Cytosolic Fraction (iPLA2β) high_speed_centrifugation->cytosol membrane Membrane Fraction (iPLA2γ) high_speed_centrifugation->membrane

Workflow for separating iPLA2β and iPLA2γ isoforms.

G cluster_1 iPLA2β-Mediated ER Stress-Induced Apoptosis ER_Stress ER Stress (e.g., Thapsigargin) iPLA2beta_activation iPLA2β Activation ER_Stress->iPLA2beta_activation NSMase2 Neutral Sphingomyelinase 2 (NSMase2) Induction iPLA2beta_activation->NSMase2 This compound This compound This compound->iPLA2beta_activation Ceramide Ceramide Production NSMase2->Ceramide Mitochondria Mitochondrial Dysfunction Ceramide->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound inhibits the iPLA2β-mediated apoptotic pathway.

G cluster_2 iPLA2β in Glucose-Stimulated Insulin Secretion Glucose High Glucose Metabolism Glucose Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP iPLA2beta_activation iPLA2β Activation ATP_ADP->iPLA2beta_activation AA_release Arachidonic Acid Release iPLA2beta_activation->AA_release This compound This compound This compound->iPLA2beta_activation Signaling Downstream Signaling AA_release->Signaling Insulin_Secretion Insulin Secretion Signaling->Insulin_Secretion

This compound's role in modulating insulin secretion.

References

A Comparative Analysis of FKGK18 and R-BEL as Inhibitors of Membrane-Associated iPLA2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two prominent inhibitors of group VIA calcium-independent phospholipase A2 (iPLA2), FKGK18 and R-BEL. The information presented is compiled from published experimental data to assist in the selection of the most appropriate inhibitor for specific research applications.

Group VIA iPLA2, a key enzyme in phospholipid metabolism, plays a crucial role in various cellular processes, including membrane remodeling, signal transduction, and apoptosis.[1][2] Its dysregulation has been implicated in a range of diseases, making it a significant target for therapeutic intervention.[2][3] This guide focuses on the comparative efficacy and characteristics of this compound, a fluoroketone-based inhibitor, and R-BEL (R-bromoenol lactone), a well-established but less specific inhibitor, with a particular emphasis on their effects on the membrane-associated isoform, iPLA2γ.

Executive Summary

This compound emerges as a more potent and selective inhibitor of the cytosolic iPLA2β isoform compared to R-BEL, while exhibiting comparable inhibitory activity against the membrane-associated iPLA2γ isoform.[4][5] A key advantage of this compound is its reversible mode of inhibition, contrasting with the irreversible and potentially cytotoxic nature of BEL.[3][4] This makes this compound a more suitable candidate for in vivo studies and applications requiring transient and specific iPLA2β inhibition.

Data Presentation

Inhibitory Potency (IC50)

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and R-BEL against different iPLA2 isoforms. Lower IC50 values indicate greater potency.

InhibitorTarget IsoformIC50Source
This compound iPLA2β (cytosolic)~50 nM[6][7]
iPLA2γ (membrane-associated)~1-3 µM[4][7]
R-BEL iPLA2β (cytosolic)~3 µM[4][5]
iPLA2γ (membrane-associated)~1-3 µM[4][5]
S-BEL iPLA2β (cytosolic)~50 nM[4][5]

Note: S-BEL, the S-enantiomer of BEL, is included for a more complete comparison as it preferentially inhibits the cytosolic iPLA2β.[4]

Key Characteristics
FeatureThis compoundR-BEL / BELSource
Inhibition Type ReversibleIrreversible[3][4]
Selectivity High for iPLA2β over iPLA2γ (~100-fold)Low (~10-fold preference of enantiomers)[3][8]
Off-Target Effects Ineffective inhibitor of α-chymotrypsinInhibits other non-PLA2 enzymes and serine proteases[3][4][9][10]
In Vivo Suitability More ideal due to reversibility and lower cytotoxicityLess suitable due to instability, irreversible inhibition, and potential cytotoxicity[3][4][8]

Experimental Protocols

The data presented in this guide are based on the following key experimental methodologies:

iPLA2 Activity Assay

To determine the inhibitory potency of this compound and R-BEL, a radioactivity-based enzymatic assay is commonly employed.

  • Preparation of Enzyme Source:

    • Cytosolic Fraction (for iPLA2β): Cytosol is prepared from INS-1 insulinoma cells overexpressing iPLA2β (OE).[4]

    • Membrane Fraction (for iPLA2γ): Membrane fractions are prepared from wild-type (WT) or iPLA2β-knockout (KO) mouse hearts, which are enriched in iPLA2γ activity.[4][5]

  • Assay Procedure:

    • Aliquots of the enzyme preparation (e.g., 30 µg of protein) are incubated with varying concentrations of the inhibitor (this compound or R-BEL).[4]

    • The enzymatic reaction is initiated by the addition of a radiolabeled phospholipid substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is then terminated, and the released radiolabeled fatty acid is separated from the unhydrolyzed substrate using techniques like thin-layer chromatography (TLC).

    • The amount of radioactivity in the fatty acid spot is quantified to determine the enzyme activity.

    • The residual activity in the presence of the inhibitor is calculated relative to the activity in the presence of the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protease Inhibition Assay

To assess the off-target effects of the inhibitors, their ability to inhibit other enzymes, such as proteases, is evaluated.

  • Enzyme and Substrate: The assay utilizes α-chymotrypsin as a model serine protease and bovine serum albumin (BSA) as its substrate.[11]

  • Procedure:

    • α-chymotrypsin is incubated with BSA in the presence of a saturating concentration of the inhibitor (e.g., this compound or S-BEL).[11]

    • The digestion of BSA is monitored over time using methods like SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • A lack of BSA degradation in the presence of the inhibitor indicates protease inhibition.

Mandatory Visualization

Signaling Pathway of iPLA2-mediated Phospholipid Hydrolysis

iPLA2_Signaling cluster_membrane Cell Membrane Phospholipid Phospholipid FFA Free Fatty Acid (e.g., Arachidonic Acid) Phospholipid->FFA Lysophospholipid Lysophospholipid Phospholipid->Lysophospholipid iPLA2 iPLA2 (e.g., iPLA2γ) iPLA2->Phospholipid Hydrolysis Downstream Downstream Signaling (e.g., Eicosanoid production, Membrane remodeling) FFA->Downstream Lysophospholipid->Downstream Inhibitor This compound or R-BEL Inhibitor->iPLA2 Inhibition

Caption: iPLA2 hydrolyzes phospholipids, generating signaling molecules.

Experimental Workflow for Comparing Inhibitor Potency

Inhibitor_Comparison_Workflow cluster_prep Sample Preparation cluster_assay iPLA2 Activity Assay cluster_analysis Data Analysis CellCulture INS-1 Cells (iPLA2β OE) Cytosol Cytosolic Fraction (iPLA2β) CellCulture->Cytosol Tissue Mouse Heart Tissue (WT/iPLA2β-KO) Membrane Membrane Fraction (iPLA2γ) Tissue->Membrane Incubation Incubate with Inhibitor (this compound or R-BEL) Cytosol->Incubation Membrane->Incubation Reaction Add Radiolabeled Substrate Incubation->Reaction Separation TLC Separation Reaction->Separation Quantification Quantify Radioactivity Separation->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for determining the IC50 of iPLA2 inhibitors.

Logical Relationship of Inhibitor Characteristics

Inhibitor_Characteristics cluster_this compound This compound cluster_bel R-BEL / BEL FK_Reversible Reversible Inhibition FK_Safe Low Cytotoxicity FK_Reversible->FK_Safe FK_Selective High Selectivity for iPLA2β FK_InVivo Suitable for In Vivo Studies FK_Selective->FK_InVivo FK_Safe->FK_InVivo BEL_Irreversible Irreversible Inhibition BEL_Unstable Unstable & Potentially Cytotoxic BEL_Irreversible->BEL_Unstable BEL_NonSelective Low Selectivity / Off-Target Effects BEL_InVivo Limited In Vivo Use BEL_NonSelective->BEL_InVivo BEL_Unstable->BEL_InVivo

Caption: Key characteristics influencing inhibitor suitability for in vivo use.

References

Unveiling the Modulators of Insulin Secretion: A Comparative Analysis of FKGK18

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of compounds that modulate glucose-stimulated insulin secretion (GSIS) is paramount in the quest for novel diabetes therapeutics. This guide provides a detailed comparison of FKGK18, an inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β), with its predecessor, bromoenol lactone (BEL), and a distinct class of GSIS enhancers, the glucokinase (GK) activators.

This compound has emerged as a noteworthy tool for studying the intricate signaling pathways governing insulin release. Its primary mechanism of action is the inhibition of iPLA2β, an enzyme implicated in the amplification of insulin secretion. This guide will delve into the quantitative effects of this compound on GSIS, comparing its performance with the well-known, irreversible iPLA2β inhibitor, BEL, and the mechanistically different glucokinase activators. Detailed experimental protocols and signaling pathway visualizations are provided to facilitate a comprehensive understanding and aid in future research endeavors.

Comparative Performance of GSIS Modulators

The following tables summarize the key characteristics and quantitative data for this compound, bromoenol lactone, and representative glucokinase activators.

Table 1: Comparison of iPLA2β Inhibitors - this compound vs. Bromoenol Lactone

FeatureThis compoundBromoenol Lactone (BEL)
Target Group VIA Ca2+-independent phospholipase A2 (iPLA2β)[1][2]Group VIA Ca2+-independent phospholipase A2 (iPLA2β)[2]
Mechanism of Action Reversible inhibition of iPLA2β[1][2]Irreversible, mechanism-based inhibition of iPLA2β[2]
iPLA2β Inhibition (IC50) ~50 nM (in INS-1 cell cytosol)[1]~7 µM (general)
Effect on GSIS Inhibition[1][3]Inhibition
Effective Concentration for GSIS Inhibition Significantly decreases stimulated insulin secretion to basal levels at 10 µM in human islets[1][3]Not explicitly defined in a comparable dose-response manner.
Selectivity ~100-fold greater potency for iPLA2β over iPLA2γ[1][2]Only 10-fold preference for iPLA2β over iPLA2γ[2]
Key Differentiators Reversible action, higher potency and selectivity for iPLA2β[1][2]Irreversible action, lower potency and selectivity, potential for off-target effects[2]

Table 2: Profile of Glucokinase (GK) Activators

CompoundTargetMechanism of ActionEffect on GSISPotency (EC50 for GK activation)
Dorzagliatin Glucokinase (GK)Allosteric activator; increases glucose affinity of GK[4][5]Potentiation; dose-dependent increase in insulin secretion[6]Not explicitly stated in snippets.
Piragliatin (RO-4389620) Glucokinase (GK)Allosteric activatorPotentiation; dose-dependently reduced blood glucose and increased insulin secretion[7]Not explicitly stated in snippets.
MK-0941 Glucokinase (GK)Allosteric activatorPotentiation; induced maximal insulin secretion even at low glucose concentrations[6]Not explicitly stated in snippets.
GKA50 Glucokinase (GK)Allosteric activatorPotentiation; shifts glucose concentration-response profile to the left[8]~0.3 µM (at 5 mmol/l glucose in MIN6 cells)[8]

Signaling Pathways in Focus

To visually delineate the mechanisms of action, the following diagrams illustrate the signaling pathways affected by this compound and glucokinase activators.

This compound Signaling Pathway in Pancreatic β-Cells cluster_0 Glucose Metabolism cluster_1 Insulin Exocytosis cluster_2 iPLA2β Pathway Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP/ADP Ratio ATP/ADP Ratio Metabolism->ATP/ADP Ratio KATP Channel Closure KATP Channel Closure ATP/ADP Ratio->KATP Channel Closure Membrane Depolarization Membrane Depolarization KATP Channel Closure->Membrane Depolarization Ca2+ Influx Ca2+ Influx Membrane Depolarization->Ca2+ Influx Insulin Granule Exocytosis Insulin Granule Exocytosis Ca2+ Influx->Insulin Granule Exocytosis iPLA2β iPLA2β Arachidonic Acid Arachidonic Acid iPLA2β->Arachidonic Acid Amplifies Signaling Amplification Signaling Amplification Arachidonic Acid->Signaling Amplification Amplifies Signaling Amplification->Insulin Granule Exocytosis Amplifies This compound This compound This compound->iPLA2β Inhibits

Caption: this compound inhibits iPLA2β, attenuating the amplification of insulin secretion.

Glucokinase Activator Signaling Pathway Glucose Glucose Glucokinase (GK) Glucokinase (GK) Glucose->Glucokinase (GK) Glucose-6-Phosphate Glucose-6-Phosphate Glucokinase (GK)->Glucose-6-Phosphate Glucokinase Activator Glucokinase Activator Glucokinase Activator->Glucokinase (GK) Activates Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis Increased ATP/ADP Ratio Increased ATP/ADP Ratio Glycolysis->Increased ATP/ADP Ratio Insulin Secretion Insulin Secretion Increased ATP/ADP Ratio->Insulin Secretion

Caption: Glucokinase activators enhance the initial step of glucose metabolism.

Experimental Protocols

A robust and standardized experimental protocol is crucial for the accurate assessment of GSIS. The following is a detailed methodology for a static GSIS assay, compiled from established protocols.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets

1. Islet Culture and Preparation:

  • Culture isolated human or rodent pancreatic islets overnight in a suitable culture medium at 37°C in a humidified atmosphere of 5% CO2. This allows the islets to recover from the isolation process.

2. Reagent Preparation:

  • Prepare a Krebs-Ringer Bicarbonate Buffer (KRBH) containing appropriate physiological salts, HEPES, and bovine serum albumin (BSA).

  • Prepare two batches of KRBH:

    • Low Glucose Buffer: KRBH supplemented with a basal glucose concentration (e.g., 2.8 mM or 5 mM).

    • High Glucose Buffer: KRBH supplemented with a stimulating glucose concentration (e.g., 16.7 mM or 20 mM).

  • Prepare treatment solutions by dissolving this compound, BEL, or glucokinase activators in the appropriate KRBH buffer at the desired final concentrations. A vehicle control (e.g., DMSO) should also be prepared.

  • Warm all KRBH solutions to 37°C before use.

3. GSIS Assay Procedure:

  • Pre-incubation:

    • Carefully hand-pick a predetermined number of size-matched islets (e.g., 10-30 islets per replicate) and place them into the wells of a multi-well plate or microcentrifuge tubes.

    • Wash the islets with the Low Glucose Buffer.

    • Pre-incubate the islets in the Low Glucose Buffer for 60 minutes at 37°C to allow them to equilibrate to a basal state of insulin secretion.

  • Basal Insulin Secretion:

    • After the pre-incubation, carefully remove the supernatant.

    • Add fresh Low Glucose Buffer (with or without the test compounds/vehicle) to the islets.

    • Incubate for 60 minutes at 37°C.

    • At the end of the incubation, collect the supernatant, which contains the insulin secreted under basal glucose conditions. Store at -20°C for later analysis.

  • Stimulated Insulin Secretion:

    • Remove the Low Glucose Buffer.

    • Add the High Glucose Buffer (with or without the test compounds/vehicle) to the same islets.

    • Incubate for 60 minutes at 37°C.

    • Collect the supernatant, which contains the insulin secreted under stimulatory glucose conditions. Store at -20°C for later analysis.

4. Insulin Quantification:

  • Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Normalize the amount of secreted insulin to the number of islets per replicate or to the total insulin or protein content of the islets.

  • Calculate the stimulation index (SI) by dividing the insulin secreted in the high glucose condition by the insulin secreted in the low glucose condition.

  • For dose-response experiments, plot the percentage of inhibition or potentiation of GSIS against the log concentration of the test compound to determine IC50 or EC50 values.

This comprehensive guide provides a foundation for researchers to compare and contrast the effects of this compound and other modulators on glucose-stimulated insulin secretion. The provided data, protocols, and pathway diagrams are intended to facilitate a deeper understanding of these compounds and to support the development of novel therapies for metabolic diseases.

References

A Comparative Guide to the In Vivo Efficacy of FKGK18 and Other iPLA2β Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of FKGK18, a promising reversible inhibitor of calcium-independent phospholipase A2β (iPLA2β), with other notable inhibitors of the same enzyme. The objective is to present a clear, data-driven overview to inform preclinical research and drug development efforts targeting iPLA2β, an enzyme implicated in a variety of inflammatory and neurodegenerative diseases.

Executive Summary

This compound emerges as a superior candidate for in vivo studies compared to the widely used but problematic inhibitor, bromoenol lactone (BEL). While direct head-to-head in vivo comparisons are limited, the available data suggests that this compound offers a favorable profile of efficacy, selectivity, and safety. This guide summarizes the key in vivo data, details the experimental methodologies used to obtain this data, and illustrates the relevant biological pathways.

Data Presentation: In Vivo Efficacy of iPLA2β Inhibitors

The following table summarizes the available quantitative data on the in vivo efficacy of this compound and other selected iPLA2β inhibitors.

InhibitorAnimal ModelDisease IndicationDosing RegimenKey Efficacy EndpointsReference(s)
This compound Non-obese diabetic (NOD) miceType 1 Diabetes10 mg/kg, i.p., 3x/week for 10 weeksSignificantly reduced diabetes incidence (20% vs. 80% in vehicle group); Reduced insulitis score; Decreased CD4+ and CD8+ T-cell infiltration in pancreatic islets.[1]
FKGK11 Experimental Autoimmune Encephalomyelitis (EAE) miceNeuroinflammation (Multiple Sclerosis model)Not specifiedStrong reduction in clinical severity and progression of EAE.
Bromoenol lactone (BEL) MiceRetinal iPLA2 inhibition6µg/g of body weight, i.p., twice daily for one weekApproximately 50% inhibition of retinal iPLA2 activity.
Bromoenol lactone (BEL) Rat cortical neurons (in vitro)NeurotoxicityDose- and time-dependentAcute loss of neurites and impaired cell body, nuclear regression (shrinkage).[2]

Note: Darapladib and Varespladib are often cited as PLA2 inhibitors. However, their primary targets are Lp-PLA2 and sPLA2, respectively, not iPLA2β. Darapladib has an IC50 of 0.25 nM for Lp-PLA2, and Varespladib shows nanomolar to picomolar IC50 values against various snake venom sPLA2s.[3][4] Due to their different isoform specificity, they are not included in this direct comparison of iPLA2β inhibitors.

Experimental Protocols

In Vivo Efficacy Assessment in the Non-Obese Diabetic (NOD) Mouse Model

Objective: To evaluate the ability of an iPLA2β inhibitor to prevent or delay the onset of autoimmune diabetes.

Animal Model: Female non-obese diabetic (NOD) mice, a spontaneous model of type 1 diabetes.

Methodology:

  • Animal Housing and Monitoring: Mice are housed in a specific pathogen-free facility. Blood glucose levels are monitored weekly. Diabetes is diagnosed when blood glucose levels exceed 250 mg/dL for two consecutive weeks.

  • Treatment Protocol: At 10 weeks of age, before the typical onset of diabetes, mice are randomized into treatment and vehicle control groups. This compound is administered intraperitoneally (i.p.) at a dose of 10 mg/kg three times a week for 10 weeks. The vehicle group receives an equivalent volume of the carrier solution.[1]

  • Efficacy Endpoints:

    • Diabetes Incidence: The percentage of mice in each group that become diabetic is recorded weekly.

    • Insulitis Scoring: At the end of the study, pancreata are harvested, fixed, and stained with hematoxylin and eosin (H&E). The degree of immune cell infiltration into the pancreatic islets (insulitis) is scored on a scale of 0 to 4.

    • Immunohistochemistry: Pancreatic sections are stained for immune cell markers such as CD4 and CD8 to quantify the infiltration of specific T-cell subsets.

In Vivo Efficacy Assessment in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Objective: To assess the therapeutic potential of an iPLA2β inhibitor in a model of multiple sclerosis.

Animal Model: C57BL/6 mice.

Methodology:

  • Induction of EAE: EAE is induced by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.

  • Treatment Protocol: Treatment with the iPLA2β inhibitor (e.g., FKGK11) or vehicle is initiated at the onset of clinical signs or prophylactically. The specific dose and route of administration would be determined based on pharmacokinetic studies.

  • Efficacy Endpoints:

    • Clinical Scoring: Mice are observed daily and scored for clinical signs of EAE on a scale of 0 to 5, where 0 is no disease and 5 is moribund.

    • Histopathology: At the end of the study, the spinal cord and brain are collected for histological analysis to assess inflammation and demyelination.

In Vivo iPLA2β Activity Assay

Objective: To measure the activity of iPLA2β in tissues from treated and untreated animals.

Methodology:

  • Tissue Homogenization: Tissues of interest (e.g., pancreas, brain, retina) are rapidly dissected and homogenized in a cold lysis buffer containing protease and phosphatase inhibitors.

  • Subcellular Fractionation: The homogenate is centrifuged to separate the cytosolic and membrane fractions, as iPLA2β is primarily a cytosolic enzyme.

  • Enzymatic Assay: The iPLA2β activity in the cytosolic fraction is measured using a radiolabeled phospholipid substrate, such as 1-palmitoyl-2-(1-[¹⁴C]arachidonoyl)-sn-glycero-3-phosphorylcholine. The assay is performed in a calcium-free buffer containing EGTA to chelate any residual calcium.

  • Quantification: The amount of radiolabeled arachidonic acid released is quantified by liquid scintillation counting and normalized to the protein concentration of the sample.

Signaling Pathways and Experimental Workflows

Signaling Pathway of iPLA2β in Pancreatic β-Cell Apoptosis

G cluster_stimuli Pro-inflammatory Cytokines / ER Stress Cytokines Cytokines (e.g., IL-1β, IFN-γ) ER_Stress ER Stress Cytokines->ER_Stress iPLA2b iPLA2β Activation ER_Stress->iPLA2b Arachidonic_Acid Arachidonic Acid Release iPLA2b->Arachidonic_Acid Lysophospholipids Lysophospholipid Production iPLA2b->Lysophospholipids Ceramide Ceramide Accumulation Lysophospholipids->Ceramide Mitochondrial_Dysfunction Mitochondrial Dysfunction Ceramide->Mitochondrial_Dysfunction Caspase_Activation Caspase-3 Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis β-Cell Apoptosis Caspase_Activation->Apoptosis

Caption: iPLA2β-mediated signaling in β-cell apoptosis.

General Experimental Workflow for In Vivo Efficacy Testing

G cluster_setup Experimental Setup cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., NOD mice, EAE mice) Disease_Induction Induce Disease (if not spontaneous) Animal_Model->Disease_Induction Randomization Randomize Animals (Treatment vs. Vehicle) Disease_Induction->Randomization Treatment Administer Inhibitor (e.g., this compound) Randomization->Treatment Monitoring Monitor Disease Progression (e.g., Blood Glucose, Clinical Score) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histopathology (e.g., Insulitis, Demyelination) Endpoint->Histology Biochemical Biochemical Assays (e.g., iPLA2β activity) Endpoint->Biochemical Immuno Immunohistochemistry (e.g., CD4+/CD8+ cells) Endpoint->Immuno

References

FKGK18: A Comparative Analysis of its Selectivity for Phospholipase A2 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor FKGK18 and its selectivity for cytosolic phospholipase A2 (cPLA2) and secretory phospholipase A2 (sPLA2), with a primary focus on its potent and selective inhibition of calcium-independent phospholipase A2 (iPLA2). This document synthesizes available experimental data to offer a clear perspective on the compound's performance against other alternatives.

Executive Summary

This compound is a fluoroketone-based compound identified as a potent and reversible inhibitor of Group VIA Ca2+-independent phospholipase A2 (iPLA2β).[1][2][3][4] Experimental data demonstrates its remarkable selectivity for iPLA2β over other phospholipase A2 isoforms, particularly cytosolic cPLA2 (specifically GIVA cPLA2) and secretory sPLA2 (specifically GV sPLA2).[1][2][5] This high degree of selectivity, combined with its reversible mechanism of action, positions this compound as a valuable tool for investigating the specific roles of iPLA2β in various cellular processes and as a potential therapeutic candidate.[3][4]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory potency of this compound against different phospholipase A2 isoforms.

CompoundTarget EnzymeIC50 / % InhibitionSelectivity Ratio (iPLA2β vs. others)Reference
This compound GVIA iPLA2β~50 nM-[6]
GVIA iPLA2γ~1-3 µM~100-fold less potent than for iPLA2β[2][4][6]
GIVA cPLA280.8% inhibition at 0.091 mole fraction195-fold more potent for GVIA iPLA2[1][2][5][6]
GV sPLA236.8% inhibition at 0.091 mole fraction>455-fold more potent for GVIA iPLA2[1][2][5][6]
Bromoenol lactone (BEL) iPLA2Irreversible inhibitorLess selective for iPLA2β vs. iPLA2γ (10-fold)[1][2][3][4]
cPLA2Little to no effect-[1][2]
sPLA2Little to no effect-[1][2]

Comparative Analysis with Bromoenol Lactone (BEL)

Bromoenol lactone (BEL) has been a widely used tool for studying iPLA2. However, it presents several drawbacks when compared to this compound.

FeatureThis compoundBromoenol Lactone (BEL)
Mechanism of Inhibition ReversibleIrreversible (suicide inhibitor)[1][2]
Selectivity (iPLA2β vs. iPLA2γ) High (~100-fold)[2][4]Low (~10-fold)[1][2][3][4]
Stability Stable in solutionUnstable in solution[1][2][3][4]
Cytotoxicity Less cytotoxicPotentially cytotoxic[1][2][3][4]
Off-target effects Ineffective inhibitor of α-chymotrypsin[2][4]Can inhibit other non-PLA2 enzymes[1][3][4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general roles of cPLA2 and sPLA2 in cellular signaling and a typical workflow for assessing inhibitor selectivity.

PLA2_Signaling_Pathways cluster_cPLA2 Cytosolic PLA2 (cPLA2) Pathway cluster_sPLA2 Secretory PLA2 (sPLA2) Pathway Stimuli Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptor Stimuli->Receptor PKC PKC Receptor->PKC MAPK MAPK Receptor->MAPK cPLA2_inactive Inactive cPLA2 (Cytosol) PKC->cPLA2_inactive Phosphorylation MAPK->cPLA2_inactive Phosphorylation cPLA2_active Active cPLA2 (Membrane) cPLA2_inactive->cPLA2_active Translocation to membrane (Ca2+ dependent) Membrane Membrane Phospholipids cPLA2_active->Membrane Hydrolysis AA Arachidonic Acid Membrane->AA Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids Metabolism by COX, LOX Inflammatory_Stimuli Inflammatory Stimuli Cell Cell Inflammatory_Stimuli->Cell Induces secretion sPLA2_secreted Secreted sPLA2 Cell->sPLA2_secreted Secretion Extracellular_Membrane Extracellular Membrane Phospholipids sPLA2_secreted->Extracellular_Membrane Hydrolysis Lyso_PL Lysophospholipids Extracellular_Membrane->Lyso_PL FFA Free Fatty Acids Extracellular_Membrane->FFA

Caption: Generalized signaling pathways of cytosolic (cPLA2) and secretory (sPLA2) phospholipase A2.

Inhibitor_Selectivity_Workflow cluster_workflow Inhibitor Selectivity Assessment Workflow Compound Test Compound (e.g., this compound) Assay_Setup Enzyme Activity Assay Setup (e.g., Mixed Micelle Assay) Compound->Assay_Setup Enzyme_Source Source of PLA2 Isoforms (Recombinant enzymes or cell lysates) Enzyme_Source->Assay_Setup Incubation Incubation with varying concentrations of inhibitor Assay_Setup->Incubation Measurement Measurement of PLA2 Activity (e.g., release of labeled fatty acid) Incubation->Measurement Data_Analysis Data Analysis (IC50 determination) Measurement->Data_Analysis Selectivity Determination of Selectivity Ratio Data_Analysis->Selectivity

Caption: A typical experimental workflow for determining the selectivity of an inhibitor against different PLA2 isoforms.

Experimental Protocols

1. Mixed Micelle Phospholipase A2 Activity Assay

This assay is commonly used to determine the in vitro inhibitory activity of compounds against purified PLA2 enzymes.

  • Principle: The assay measures the hydrolysis of a radiolabeled phospholipid substrate incorporated into mixed micelles. The amount of released radiolabeled fatty acid is quantified to determine enzyme activity.

  • Materials:

    • Purified recombinant PLA2 isoforms (e.g., GVIA iPLA2, GIVA cPLA2, GV sPLA2)

    • Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-phosphatidylcholine)

    • Unlabeled phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)

    • Detergent for micelle formation (e.g., Triton X-100)

    • Assay buffer (e.g., Tris-HCl with CaCl2 for Ca2+-dependent PLA2s)

    • Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • Prepare mixed micelles by combining the radiolabeled and unlabeled phospholipids with the detergent in the assay buffer.

    • Add varying concentrations of the test inhibitor (this compound) to the reaction tubes.

    • Initiate the reaction by adding the purified PLA2 enzyme to the tubes.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

    • Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents to extract lipids).

    • Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC) or another suitable separation method.

    • Quantify the amount of radioactivity in the fatty acid spot using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

2. PLA2 Activity Assay in Cell Lysates

This method assesses the inhibitory effect of a compound on endogenous PLA2 activity within a cellular context.

  • Principle: Measures the PLA2 activity in cytosolic or membrane fractions of cells that either naturally express or overexpress a specific PLA2 isoform.

  • Materials:

    • Cell line of interest (e.g., INS-1 insulinoma cells overexpressing iPLA2β)[1][2]

    • Cell lysis buffer

    • Protein quantification assay (e.g., BCA assay)

    • Radiolabeled phospholipid substrate

    • Test inhibitor (this compound)

  • Procedure:

    • Culture the cells and harvest them.

    • Prepare cytosolic and membrane fractions by cell lysis and centrifugation.

    • Determine the protein concentration of the lysates.

    • Set up the PLA2 activity assay by incubating a fixed amount of cell lysate protein with the radiolabeled substrate in the presence of varying concentrations of this compound.

    • Follow steps 4-9 from the mixed micelle assay protocol to determine the IC50 value.

Conclusion

This compound stands out as a highly selective and reversible inhibitor of iPLA2β. Its superior selectivity profile compared to cPLA2 and sPLA2, along with its advantages over the irreversible inhibitor BEL, makes it an invaluable research tool for dissecting the specific functions of iPLA2β in health and disease. For drug development professionals, the favorable characteristics of this compound, such as its reversibility and lower off-target potential, suggest its promise as a lead compound for therapeutic interventions targeting iPLA2β-mediated pathologies.

References

Safety Operating Guide

Personal protective equipment for handling FKGK18

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for FKGK18

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Properties of this compound
PropertyValue
Molecular Formula C16H15F3O[1]
Molecular Weight 280.28[1]
Appearance Powder[1]
Storage (Powder) -20°C for up to 3 years[1][2]
Storage (in Solvent) -80°C for up to 1 year[1][2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment must be worn when handling this compound.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[3] Always inspect gloves for integrity before use and remove them using proper technique to avoid skin contact.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.[2][3]

  • Respiratory Protection: Use a respirator if dust or aerosols are generated.[2] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contamination.[2][3]

Operational Plan: Safe Handling and Use

Adherence to these procedural steps is critical for the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure a designated work area is clean and uncluttered.

    • Locate the nearest eyewash station and safety shower before beginning work.[2]

    • Have a copy of the Safety Data Sheet (SDS) readily accessible.[4]

  • Handling:

    • Avoid the formation of dust and aerosols.[2]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Wash hands thoroughly after handling the compound.[2]

  • Spill Response:

    • In case of a spill, evacuate the immediate area.[2]

    • Wear full personal protective equipment, including respiratory protection, before attempting to clean the spill.[2]

    • Absorb any liquid with an inert, non-combustible material (e.g., vermiculite, sand).

    • For solid spills, carefully scoop the material into a container for disposal, avoiding dust generation.[2]

    • Clean the spill area with a suitable solvent and dispose of all contaminated materials as hazardous waste.[2]

First Aid Measures

Immediate action is required in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention if irritation develops.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.

  • Waste Collection:

    • Collect all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[2] Do not dispose of this compound down the drain or in regular trash.[2]

This compound Handling Workflow

FKGK18_Handling_Workflow start Start: Prepare to Handle this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess_hazards->select_ppe prepare_workspace Prepare Workspace (Ventilation, Emergency Equipment) select_ppe->prepare_workspace handling Handle this compound (Avoid Dust/Aerosols) prepare_workspace->handling spill Spill Occurs? handling->spill exposure Exposure Occurs? handling->exposure spill_response Spill Response Protocol (Evacuate, PPE, Contain, Clean) spill->spill_response Yes work_complete Work Complete spill->work_complete No spill_response->handling first_aid Administer First Aid (Eyes, Skin, Inhalation, Ingestion) exposure->first_aid Yes exposure->work_complete No first_aid->handling decontaminate Decontaminate Workspace work_complete->decontaminate dispose_waste Dispose of Waste (Collect, Label, Store) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe end End remove_ppe->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FKGK18
Reactant of Route 2
Reactant of Route 2
FKGK18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.